2-Phosphonobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phosphonobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O5P/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULYJXGTXMNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633885 | |
| Record name | 2-Phosphonobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116277-67-9 | |
| Record name | 2-Phosphonobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phosphonobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Phosphonobenzoic Acid
This compound, also known as 2-carboxyphenylphosphonic acid, is an organophosphorus compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and a phosphonic acid group, allows for diverse chemical interactions and applications. The phosphonic acid moiety is a well-established phosphate mimic, enabling it to interact with biological targets that recognize phosphate groups, such as enzymes and receptors.[1] This property makes this compound and its derivatives promising candidates for the development of novel therapeutics, including enzyme inhibitors and bone-targeting agents.[2] Furthermore, the dual functional groups provide versatile coordination sites for the formation of metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional properties.[2]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies for researchers in drug development and chemical synthesis.
Synthesis of this compound: A Two-Step Approach
The most common and effective method for the synthesis of this compound involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.[3][4] This approach is favored for its reliability and adaptability.
Part 1: Diethyl 2-Phosphonobenzoate via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds.[3] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate. In the case of this compound synthesis, 2-bromobenzoic acid is the starting aryl halide, and triethyl phosphite is a commonly used reagent.[5]
Causality Behind Experimental Choices:
-
Reactants: 2-Bromobenzoic acid is a readily available starting material. Triethyl phosphite is chosen for its reactivity and the fact that the resulting ethyl ester is relatively stable and can be readily hydrolyzed in the subsequent step. The reactivity of the halide is crucial, with bromides being more reactive than chlorides.[6]
-
Catalyst: While the traditional Arbuzov reaction is often thermally driven, the use of a nickel or palladium catalyst can facilitate the reaction with aryl halides, which are generally less reactive than alkyl halides.[7] For this guide, we will focus on the more common uncatalyzed, thermally induced reaction, which is often sufficient for activated aryl halides.
-
Temperature: The reaction typically requires elevated temperatures (120-160 °C) to drive the reaction to completion.[5] This provides the necessary activation energy for the nucleophilic attack of the phosphite on the aryl halide and the subsequent dealkylation of the phosphonium intermediate.
Experimental Protocol: Synthesis of Diethyl 2-Phosphonobenzoate
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagents:
-
2-Bromobenzoic acid (1 equivalent)
-
Triethyl phosphite (2-3 equivalents)
-
-
Procedure:
-
Add 2-bromobenzoic acid to the reaction flask.
-
Under a nitrogen atmosphere, add triethyl phosphite to the flask.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
The crude diethyl 2-phosphonobenzoate can be purified by further vacuum distillation or by column chromatography on silica gel.
-
Diagram: Michaelis-Arbuzov Reaction for Diethyl 2-Phosphonobenzoate
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Part 2: Hydrolysis of Diethyl 2-Phosphonobenzoate to this compound
The final step in the synthesis is the hydrolysis of the diethyl 2-phosphonobenzoate intermediate to the desired this compound. Acid-catalyzed hydrolysis is a robust and widely used method for this transformation.[4]
Causality Behind Experimental Choices:
-
Hydrolysis Agent: Concentrated hydrochloric acid is a common and effective reagent for the hydrolysis of phosphonate esters.[1] The strong acidic conditions protonate the ester oxygen, making the phosphorus atom more susceptible to nucleophilic attack by water.
-
Reaction Conditions: Refluxing the reaction mixture ensures a sufficient rate of hydrolysis. The reaction time can vary depending on the specific substrate and the concentration of the acid.
Experimental Protocol: Hydrolysis of Diethyl 2-Phosphonobenzoate
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
Diethyl 2-phosphonobenzoate (1 equivalent)
-
Concentrated hydrochloric acid (excess)
-
-
Procedure:
-
Add diethyl 2-phosphonobenzoate to the flask.
-
Add concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.[8] Due to its hygroscopic nature, the purified product should be dried in a desiccator over a strong drying agent like phosphorus pentoxide.[1]
-
Diagram: Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the acidic protons of the carboxylic and phosphonic acid groups. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially with the phosphorus atom. The acidic protons will typically appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carboxyl carbon, and the carbon directly attached to the phosphorus atom. The carbon attached to the phosphorus will show a characteristic coupling (¹J C-P).
-
³¹P NMR: Phosphorus-31 NMR is particularly useful for confirming the presence and chemical environment of the phosphonic acid group.[9] A single peak is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of aryl phosphonic acids.[10]
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 7.5 - 8.2 | m | Aromatic protons | |
| 10 - 13 | br s | COOH | ||
| 10 - 12 | br s | P(O)(OH)₂ | ||
| ¹³C | 125 - 140 | m | Aromatic carbons | |
| ~170 | s | COOH | ||
| 130 - 140 | d | ¹J C-P ≈ 150-180 | C-P | |
| ³¹P | 10 - 20 | s | P(O)(OH)₂ |
Note: Predicted values are based on typical ranges for similar compounds and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, P=O, and P-O stretches.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretching (Carboxylic and Phosphonic acid) |
| 1680-1710 | Strong | C=O stretching (Carboxylic acid) |
| 1150-1250 | Strong | P=O stretching (Phosphonic acid) |
| 950-1050 | Strong | P-O stretching (Phosphonic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[11] For this compound, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. The crystal structure would likely reveal extensive hydrogen bonding networks involving both the carboxylic and phosphonic acid groups, leading to the formation of supramolecular architectures.[11]
Conclusion
This technical guide has outlined a robust and reliable pathway for the synthesis of this compound via the Michaelis-Arbuzov reaction followed by acid hydrolysis. The detailed experimental protocols and the rationale behind the chosen methodologies provide a solid foundation for researchers to successfully synthesize and purify this valuable compound. Furthermore, the comprehensive overview of characterization techniques, including NMR, FTIR, and X-ray crystallography, equips scientists with the necessary tools to verify the structure and purity of their product. The insights provided herein are intended to facilitate the work of researchers and professionals in drug development and materials science, enabling them to harness the potential of this compound in their respective fields.
References
-
Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. Available at: [Link]
-
Barron, A. R. (n.d.). 31P NMR Spectroscopy. LibreTexts. Available at: [Link]
-
Gao, Y., et al. (2015). Synthesis, Crystal Structures And Properties Of Carboxyphosphonates Functional Materials. Thesis. Available at: [Link]
- Hirao, T. (2006). Palladium-Catalyzed C-P Bond Formation. In Palladium in Organic Synthesis (pp. 233-259). Wiley-VCH.
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2695. Available at: [Link]
-
Keglevich, G., & Szekrényi, A. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. Available at: [Link]
-
J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC. Available at: [Link]
- Montchamp, J.-L. (2014). The Michaelis-Arbuzov Reaction. In Organic Reactions. Wiley.
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]
-
Richardson, R. M., & Wiemer, D. F. (2012). A Zinc-Mediated Conversion of Benzylic and Allylic Alcohols to the Corresponding Phosphonates. Organic Syntheses, 89, 446-455. Available at: [Link]
- Savignac, P., & Iorga, B. (2003).
-
Shearan, S. J. I., Andreoli, E., & Taddei, M. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Preprint. ResearchGate. Available at: [Link]
-
Turhanen, P. A., & Vepsäläinen, J. J. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2194–2231. Available at: [Link]
-
Wikipedia contributors. (2024, May 22). Michaelis–Arbuzov reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Zón, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry (pp. 129-158). IntechOpen. Available at: [Link]
Sources
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. globethesis.com [globethesis.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. barron.rice.edu [barron.rice.edu]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of 2-Phosphonobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phosphonobenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, acting as a versatile building block for novel therapeutics and coordination polymers.[1][2] Its unique combination of a carboxylic acid and a phosphonic acid group on an aromatic scaffold allows for complex intermolecular interactions that dictate its solid-state properties and bioavailability. This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. It details a robust synthetic protocol, systematic crystallization strategies, and a step-by-step workflow for single-crystal X-ray diffraction analysis. Furthermore, this guide explores the anticipated molecular geometry and the critical supramolecular interactions, such as hydrogen bonding and π-stacking, that govern its crystal packing. The protocols and analyses presented herein are designed to provide researchers with the foundational knowledge and practical insights necessary to fully characterize this important molecule.
Introduction: The Significance of this compound
This compound is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group attached to a benzene ring at ortho positions. This unique arrangement makes it a structural analogue of phosphate-containing biomolecules, rendering it a valuable tool in biochemical research, particularly for studying enzyme interactions and metabolic pathways.[1] In pharmaceutical development, the phosphonic acid moiety is often used to mimic natural phosphate substrates, making it a key component in the design of enzyme inhibitors, bone-targeting agents, and prodrugs.[2][3]
The determination of the single-crystal structure of this compound is paramount. A high-resolution crystal structure provides unambiguous proof of molecular identity and conformation.[4] More importantly, it reveals the precise three-dimensional arrangement of molecules in the solid state, which is governed by a network of intermolecular forces.[5][6] Understanding these interactions—primarily strong hydrogen bonds from the dual acidic groups—is critical for:
-
Drug Development: The solid-state structure influences crucial properties like solubility, dissolution rate, stability, and hygroscopicity, all of which are critical for formulation and bioavailability.
-
Materials Science: The ability of the two acidic groups to coordinate with metal ions makes it a prime candidate for designing metal-organic frameworks (MOFs) and other coordination polymers with tailored properties.[7]
-
Rational Design: Detailed structural knowledge of how this molecule self-assembles provides a blueprint for designing derivatives with optimized packing and physicochemical properties.[8]
This guide serves as a comprehensive resource, detailing the entire workflow from synthesis to structural elucidation and analysis.
Synthesis and Crystallization
Synthesis of this compound
The synthesis of arylphosphonates can be achieved through several established methods, including the Michaelis-Arbuzov reaction.[7] A common and effective approach involves a palladium-catalyzed cross-coupling reaction (Hirao coupling) between an aryl halide and a dialkyl phosphite, followed by hydrolysis.
Experimental Protocol: Synthesis via Hirao Coupling
-
Coupling Reaction:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-bromobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (0.04 eq).
-
Add anhydrous solvent, such as toluene or DMF.
-
Add diethyl phosphite (1.2 eq) followed by a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 eq).
-
Heat the reaction mixture to 90-110 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[7]
-
-
Workup and Isolation of Diethyl Ester:
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-phosphonobenzoate ester. Purify via column chromatography if necessary.
-
-
Hydrolysis to Phosphonic Acid:
-
The most general and effective method for dealkylation of the phosphonate ester is hydrolysis using concentrated hydrochloric acid or the McKenna reaction.[2][3]
-
Acid Hydrolysis: Reflux the crude ester in concentrated HCl (6-12 M) for 4-8 hours.
-
McKenna Reaction (for sensitive substrates): Treat the ester with bromotrimethylsilane (TMSBr) in a solvent like dichloromethane at room temperature. After the reaction is complete (monitored by NMR), evaporate the solvent and excess TMSBr. Add methanol to the residue to complete the methanolysis of the silyl ester intermediate.[3]
-
-
Final Purification:
-
After hydrolysis, remove the solvent under reduced pressure. The resulting solid is crude this compound.
-
Wash the crude product with a cold, non-polar solvent like diethyl ether or hexane to remove any organic impurities.
-
The product can be further purified by recrystallization from a suitable solvent system, such as an acetone/water or acetonitrile/water mixture, prior to growing single crystals.[9]
-
Diagram: Synthetic and Crystallization Workflow
Caption: Workflow from synthesis to obtaining a single crystal.
Growing X-ray Quality Single Crystals
Obtaining a high-quality single crystal is the most critical and often most challenging step in structure determination.[10] For organic compounds, success depends on several factors: purity, solvent choice, nucleation rate, and time.[11] Phosphonic acids can be particularly challenging to crystallize due to their high polarity and tendency to form oils or amorphous solids.[9]
Key Principles for Crystallization:
-
Purity is Essential: The starting material must be of the highest possible purity (>97%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[12]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[11] If solubility is too high, only small crystals may form; if it is too low, the compound may precipitate as a powder. A solvent pair (a good solvent and a miscible "anti-solvent") is often effective.[4]
-
Slow is Better: Crystal growth should occur slowly, allowing molecules to order themselves into a well-defined lattice. This means slow cooling, slow evaporation, or slow diffusion.[13]
-
Minimize Nucleation: The goal is to grow a few large crystals, not many small ones. This is achieved by using clean glassware free of dust and scratches, which can act as nucleation sites.[11]
-
Patience and Minimal Disturbance: Once a crystallization experiment is set up, it should be left in a quiet, vibration-free location and not disturbed.[11]
Experimental Protocol: Crystallization Methods
-
Prepare a Near-Saturated Solution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, acetone, or acetonitrile). Filter the solution while hot through a glass frit or cotton plug into a clean vial to remove any particulate matter.
-
Attempt at least two of the following methods:
-
Method A: Slow Evaporation: Cover the vial with a cap that has a small pinhole or loosen the cap slightly. Place it in a quiet location and allow the solvent to evaporate over several days to weeks.[12][13]
-
Method B: Vapor Diffusion: Place the vial from step 1 (the "inner vial") inside a larger jar or beaker (the "outer chamber") containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane, diethyl ether). Seal the outer chamber. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[12]
-
Method C: Solvent Layering: In a narrow vessel like an NMR tube, carefully layer a less dense anti-solvent on top of the concentrated solution of the compound. Diffusion at the interface will slowly cause crystallization.[4]
-
-
Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully extract one with a mounting loop and immediately place it in the cold stream of the diffractometer.[10]
X-ray Crystallography: The Definitive Structural Tool
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[10] It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a unique, predictable pattern. By measuring the intensities and positions of these diffracted beams, a 3D model of the electron density within the crystal can be reconstructed.
Diagram: X-ray Crystallography Workflow
Caption: Standard workflow for single-crystal structure determination.
Experimental Protocol: Structure Determination
-
Data Collection: A suitable single crystal is mounted on the goniometer head of a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal motion. The crystal is then irradiated with monochromatic X-rays, and a series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection. Corrections for factors like absorption and beam intensity are applied.
-
Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map. From this map, the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: An iterative process of least-squares refinement is used to improve the fit between the observed diffraction data and the data calculated from the atomic model. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions. Anisotropic displacement parameters are refined for non-hydrogen atoms.
-
Validation: The final structural model is validated using metrics such as R-factors and goodness-of-fit. The geometry is checked for reasonableness, and the final structure is deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Results and Discussion: The Crystal Structure
While a publicly available, solved crystal structure for this compound is not readily found in open databases at the time of this writing, we can predict its key structural features based on the known behavior of its constituent functional groups and related molecules, such as 2-bromobenzoic acid.[14]
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound.
Expected Molecular Geometry
The molecule consists of a planar benzene ring. Due to steric hindrance between the adjacent bulky phosphonic acid and carboxylic acid groups, it is expected that both groups will be twisted out of the plane of the benzene ring. In the crystal structure of 2-bromobenzoic acid, the carboxylic acid group is twisted by about 18.7°.[14] A similar or even larger torsion angle would be expected for this compound.
Table 1: Predicted Bond Lengths and Angles
| Parameter | Predicted Value (Å or °) | Justification |
|---|---|---|
| C-C (aromatic) | ~1.39 Å | Typical for benzene rings. |
| C-COOH | ~1.49 Å | Standard sp²-sp² single bond. |
| C=O | ~1.22 Å | Typical carbonyl double bond. |
| C-OH | ~1.32 Å | Carboxylic acid C-O single bond. |
| C-P | ~1.80 Å | Typical aryl-phosphorus bond. |
| P=O | ~1.50 Å | Phosphoryl double bond. |
| P-OH | ~1.56 Å | Phosphonic acid P-O single bond. |
| O-C-O Angle | ~122° | Carboxylic acid geometry. |
| O-P-O Angle | ~109.5° | Tetrahedral geometry at phosphorus. |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dominated by an extensive network of strong hydrogen bonds, which are highly directional and dictate the overall supramolecular assembly.[6][15]
-
Carboxylic Acid Dimer: A primary and highly probable interaction is the formation of a classic centrosymmetric dimer motif between two carboxylic acid groups. This involves two strong O-H···O hydrogen bonds, forming a stable R²₂(8) ring motif.[14] This is one of the most robust and common synthons in organic crystal engineering.
-
Phosphonic Acid Interactions: The phosphonic acid group provides multiple hydrogen bond donors (two P-O-H) and acceptors (the P=O oxygen and the two P-O-H oxygens). This will lead to a complex, three-dimensional hydrogen-bonding network. It is likely that the phosphonic acid groups will form hydrogen-bonded chains or sheets, linking the primary carboxylic acid dimers together.
-
Intra- vs. Intermolecular Hydrogen Bonds: There is a possibility of intramolecular hydrogen bonding between the adjacent carboxylic and phosphonic acid groups, which could influence the molecular conformation. However, the formation of more stable intermolecular hydrogen bonds, particularly the carboxylic acid dimer, is generally more favorable.
-
π-π Stacking: Depending on the packing arrangement dictated by the hydrogen bonds, offset or slipped-parallel π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the overall lattice energy.[14]
Conclusion
This technical guide has outlined the essential theoretical and practical considerations for determining the crystal structure of this compound. From a reliable synthetic route to detailed crystallization and X-ray analysis protocols, the workflow presented provides a clear path for researchers to obtain and interpret the high-resolution solid-state structure of this molecule. The predicted structural features—a twisted molecular conformation and a dominant, three-dimensional hydrogen-bonding network—highlight the complex interplay of forces that govern its crystal packing. A definitive crystal structure will provide invaluable insights for drug development professionals seeking to control the solid-state properties of phosphonate-based APIs and for materials scientists aiming to leverage its bifunctional nature in the design of novel materials.
References
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. Retrieved from [Link]
-
Thome, J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
Dinger, M., & Klosin, J. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]
-
Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Diphenylphosphinobenzoic acid. Retrieved from [Link]
-
Liu, N., et al. (2012). Antibacterial drug leads targeting isoprenoid biosynthesis. ResearchGate. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound | 116277-67-9. Retrieved from [Link]
-
Lieske, L. E., et al. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. PubMed Central. Retrieved from [Link]
-
Capozzi, M. A. M., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid. CNR-IRIS. Retrieved from [Link]
-
Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. PubMed Central. Retrieved from [Link]
-
Amado, E., et al. (2017). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. National Institutes of Health. Retrieved from [Link]
-
Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]
-
Gierczyk, B., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Retrieved from [Link]
-
Bruggink, A., & McKillop, A. (n.d.). Benzoic acid, 2-(1-acetyl-2-oxopropyl). Organic Syntheses Procedure. Retrieved from [Link]
-
Katta, J., & Rasmuson, A. C. (2008). Spherical crystallization of benzoic acid. PubMed. Retrieved from [Link]
-
Keglevich, G., & Berlicki, Ł. (2017). Phosphonic acid: preparation and applications. PubMed. Retrieved from [Link]
-
Soduś, A., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]
-
LibreTexts. (2019). Intermolecular Forces. Chemistry LibreTexts. Retrieved from [Link]
-
Aslandukov, A. N., et al. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. PubMed Central. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectral Data of 2-Phosphonobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of 2-Phosphonobenzoic Acid and the Power of NMR
This compound is a bifunctional molecule featuring both a carboxylic acid and a phosphonic acid group attached to a benzene ring in an ortho arrangement. This unique structure makes it a valuable building block in various scientific domains. The phosphonic acid moiety offers strong metal chelation properties and can act as a mimic of phosphate groups in biological systems, while the carboxylic acid provides a versatile handle for further chemical modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. For this compound, a multi-nuclear NMR approach is essential for a complete characterization:
-
¹H NMR provides information on the number, connectivity, and chemical environment of protons.
-
¹³C NMR reveals the carbon skeleton of the molecule.
-
³¹P NMR is highly specific to the phosphorus atom, offering direct insight into its chemical environment and oxidation state.
This guide will provide a detailed, predictive analysis of each of these NMR spectra, grounded in the fundamental principles of NMR and extensive data from related compounds.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process: the Arbuzov reaction to form the diethyl ester precursor, followed by hydrolysis to the desired phosphonic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl 2-Carboxyphenylphosphonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1 equivalent) and a slight excess of triethyl phosphite (1.1 equivalents).
-
Arbuzov Reaction: Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the cessation of ethyl bromide evolution.
-
Workup: After cooling to room temperature, the excess triethyl phosphite is removed under reduced pressure. The resulting crude diethyl 2-carboxyphenylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of Diethyl 2-Carboxyphenylphosphonate
-
Hydrolysis: The purified diethyl 2-carboxyphenylphosphonate is dissolved in a suitable solvent, such as a mixture of dioxane and concentrated hydrochloric acid.
-
Reflux: The solution is heated at reflux for several hours to ensure complete hydrolysis of the phosphonate esters.
-
Isolation: Upon cooling, the this compound will often precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent, such as water or ethanol/water, can be performed for further purification.
Caption: Synthesis workflow for this compound.
Predicted NMR Spectral Data and Interpretation
The following sections provide a detailed, predictive analysis of the ¹H, ¹³C, and ³¹P NMR spectra of this compound. These predictions are based on established chemical shift ranges and coupling constants observed in analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region, corresponding to the four protons on the benzene ring. The acidic protons of the carboxylic acid and phosphonic acid groups are expected to be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. In D₂O, these acidic protons will exchange with deuterium and will not be observed.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | 8.0 - 8.2 | dd | ³J(H3-H4) ≈ 8.0, ⁴J(H3-P) ≈ 4.0 |
| H4 | 7.5 - 7.7 | t | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 7.5 |
| H5 | 7.6 - 7.8 | dt | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 7.5, ⁴J(H5-P) ≈ 2.0 |
| H6 | 7.9 - 8.1 | dd | ³J(H6-H5) ≈ 7.5, ³J(H6-P) ≈ 15.0 |
| COOH | 12.0 - 13.0 | br s | - |
| P(OH)₂ | 10.0 - 12.0 | br s | - |
Causality behind Predictions:
-
Aromatic Protons: The protons on the aromatic ring will be deshielded due to the electron-withdrawing effects of both the carboxylic acid and phosphonic acid groups. The proton ortho to the phosphonic acid group (H6) is expected to show the largest downfield shift and the largest coupling to the phosphorus atom (³J(H6-P)). The proton ortho to the carboxylic acid group (H3) will also be shifted downfield and will exhibit a smaller four-bond coupling to phosphorus (⁴J(H3-P)).
-
Acidic Protons: The chemical shifts of the acidic protons are highly variable and depend on hydrogen bonding, which is influenced by solvent and concentration.
Caption: Structure of this compound with proton numbering.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon. The carbon atoms will exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant (J(C-P)) decreasing with the number of bonds separating the nuclei.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J(C-P), Hz) |
| C1 (C-COOH) | 130 - 135 | ²J(C1-P) ≈ 5 - 10 |
| C2 (C-P) | 135 - 140 | ¹J(C2-P) ≈ 150 - 180 |
| C3 | 132 - 136 | ³J(C3-P) ≈ 10 - 15 |
| C4 | 128 - 132 | ⁴J(C4-P) ≈ 2 - 5 |
| C5 | 130 - 134 | ³J(C5-P) ≈ 10 - 15 |
| C6 | 133 - 137 | ²J(C6-P) ≈ 5 - 10 |
| COOH | 168 - 172 | ³J(COOH-P) ≈ 2 - 5 |
Causality behind Predictions:
-
¹J(C-P) Coupling: The carbon directly attached to the phosphorus atom (C2) will show a large one-bond coupling constant, which is a characteristic feature of organophosphorus compounds.
-
Multi-bond Couplings: The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the phosphorus atom, providing valuable information for spectral assignment.
-
Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electronic effects of both substituents. The carbon bearing the phosphonic acid group (C2) and the carbon bearing the carboxylic acid group (C1) are expected to be significantly deshielded.
Predicted ³¹P NMR Spectrum
The ³¹P NMR spectrum of this compound is expected to show a single resonance. The chemical shift will be in the typical range for arylphosphonic acids. In a proton-coupled spectrum, this signal would be a complex multiplet due to couplings with the aromatic protons. However, ³¹P NMR spectra are typically acquired with proton decoupling, resulting in a sharp singlet.
Table 3: Predicted ³¹P NMR Chemical Shift for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H Decoupled) |
| ³¹P | +15 to +25 | s |
Causality behind Predictions:
-
Chemical Shift: The chemical shift of the phosphorus nucleus is sensitive to the electronic environment. The electron-withdrawing nature of the aromatic ring and the carboxylic acid group will influence the shielding of the phosphorus nucleus, placing its resonance in the expected downfield region for arylphosphonic acids. The precise chemical shift can also be influenced by the pH of the solution due to protonation/deprotonation of the phosphonic acid group.
Conclusion: A Predictive Framework for a Key Molecule
This technical guide provides a comprehensive, albeit predictive, analysis of the NMR spectral data of this compound. By leveraging established principles of NMR spectroscopy and data from structurally related compounds, we have constructed a robust framework for the interpretation of its ¹H, ¹³C, and ³¹P NMR spectra. The included synthesis protocol provides a clear pathway for the preparation of this valuable molecule. This guide is intended to be a valuable resource for researchers, enabling them to confidently synthesize and characterize this compound, and to facilitate its application in the development of new drugs and materials. It is our hope that this detailed predictive analysis will be validated by experimental data in the near future, further solidifying our understanding of this important chemical entity.
References
-
General Principles of NMR Spectroscopy
- Title: Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
URL: [Link]
-
NMR of Organophosphorus Compounds
- Title: ³¹P NMR Spectroscopy in Stereochemical Analysis
- Source: Verkade, J. G., & Quin, L. D. (Eds.). (1987). ³¹P NMR spectroscopy in stereochemical analysis. VCH.
-
URL: [Link]
-
Synthesis of Phosphonic Acids
- Title: Phosphonic Acids: Preparation and Applic
- Source: Sevrain, C. M., Berchel, M., Couthon-Gourvès, H., & Haelters, J. P. (2017). Phosphonic acid: preparation and applications. RSC advances, 7(70), 44253-44289.
-
URL: [Link]
-
Arbuzov Reaction
- Title: The Michaelis–Arbuzov and Rel
- Source: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
-
URL: [Link]
-
Hydrolysis of Phosphonate Esters
- Title: Hydrolysis of Phosph
- Source: Thatcher, G. R. J., & Kluger, R. (1989). Mechanism and catalysis of phosphate ester hydrolysis. Advances in Physical Organic Chemistry, 25, 99-265.
-
URL: [Link]
2-Phosphonobenzoic acid literature review
An In-Depth Technical Guide to 2-Phosphonobenzoic Acid: Synthesis, Properties, and Applications
Abstract
This compound (2-PBA) is a unique bifunctional organic molecule featuring both a carboxylic acid and a phosphonic acid group positioned ortho to each other on a benzene ring. This specific arrangement imparts distinct chemical properties, making it a highly valuable building block in supramolecular chemistry, materials science, and medicinal chemistry. Its ability to act as a robust, multidentate chelating ligand has led to significant interest in its use as a linker for creating stable Metal-Organic Frameworks (MOFs) with tunable properties. Furthermore, the phosphonate moiety serves as a critical pharmacophore, enabling its derivatives to act as non-hydrolyzable mimics of biological phosphates, with potential applications in drug design for enzyme inhibition and bone targeting. This guide provides a comprehensive technical overview of 2-PBA, detailing its synthesis, physicochemical properties, coordination chemistry, and key applications for researchers and professionals in chemical and pharmaceutical development.
Introduction: The Chemical Identity of this compound
The phosphonic acid functional group, -P(O)(OH)₂, is a phosphorus analogue of a carboxylic acid but with significantly different stereochemistry and acidity. It is characterized by a tetrahedral phosphorus atom bonded to a carbon, two hydroxyl groups, and a phosphoryl oxygen.[1][2] This group is more acidic than a carboxyl group and can be deprotonated twice, with pKa values typically ranging from 1-2 for the first proton and 5-7 for the second.[1][3] These properties, combined with the phosphonate group's ability to form strong coordination bonds with metal ions, make phosphonic acids versatile components in various fields.[1][4]
This compound (CAS 116277-67-9) integrates this phosphonic acid group with a carboxylic acid on an aromatic scaffold.[5] The ortho positioning of these two acidic groups facilitates strong intramolecular hydrogen bonding and allows it to act as a powerful bidentate or multidentate ligand, a property that distinguishes it from its meta- and para- isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116277-67-9 | [5] |
| Molecular Formula | C₇H₇O₅P | [5] |
| Molecular Weight | 202.10 g/mol | [5] |
| Appearance | White to off-white solid | [6] (by analogy) |
| pKa₁ (Phosphonic) | ~1-2 (estimated) | [1][3] |
| pKa₂ (Carboxylic) | ~3-4 (estimated) | |
| pKa₃ (Phosphonic) | ~5-7 (estimated) | [1][3] |
The precise identity of the molecule is crucial. It is important to distinguish this compound, which has a direct and stable phosphorus-carbon (P-C) bond, from its related but structurally different analogue, 2-(Phosphonooxy)benzoic acid (Fosfosal), which contains a more labile phosphorus-oxygen-carbon (P-O-C) ester linkage.[6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-bromobenzoic acid.
Materials:
-
2-Bromobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Triethyl phosphite
-
Nickel(II) chloride (anhydrous)
-
Hydrochloric acid (concentrated, ~37%)
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and reflux apparatus
Procedure:
Part A: Synthesis of Methyl 2-bromobenzoate (Protection)
-
In a round-bottom flask, dissolve 2-bromobenzoic acid (1 eq.) in anhydrous methanol (10-15 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (catalytic amount, ~0.05 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product into dichloromethane (3x volume).
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromobenzoate.
Part B: Synthesis of Diethyl (2-methoxycarbonylphenyl)phosphonate (Arbuzov Reaction)
-
Combine methyl 2-bromobenzoate (1 eq.), triethyl phosphite (1.5-2.0 eq.), and a catalytic amount of anhydrous nickel(II) chloride (~0.02 eq.) in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the mixture to 150-160 °C and maintain for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the mixture and remove excess triethyl phosphite by vacuum distillation. The crude product, diethyl (2-methoxycarbonylphenyl)phosphonate, can be purified by column chromatography or used directly in the next step.
Part C: Hydrolysis to this compound (Deprotection)
-
Add concentrated hydrochloric acid (~12 M) to the crude product from Part B.
-
Heat the mixture to reflux and maintain for 12-24 hours to ensure complete hydrolysis of both the phosphonate and carboxylate esters. [1]3. Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure this compound.
Properties and Characterization
Coordination Chemistry
The true utility of 2-PBA lies in its coordination behavior. The phosphonate group alone can bind to metals in numerous ways, and the addition of the ortho-carboxylate creates a powerful chelating system. Phosphonates generally form stronger bonds with metal atoms than carboxylates, leading to materials with enhanced thermal and chemical stability. [7]This makes phosphonate-based MOFs particularly robust. [8]The topology and properties of the resulting coordination polymers are highly dependent on the geometry of the phosphonobenzoic acid linker, as demonstrated in studies comparing the meta- and para- isomers. [9]
Caption: 2-PBA linking metal nodes in a Metal-Organic Framework (MOF).
Spectroscopic Profile
Full characterization is essential to confirm the structure and purity of synthesized 2-PBA. The following table summarizes the expected spectroscopic data based on its functional groups and data from analogous compounds. [10]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -COOH | δ 12.0 - 13.0 ppm (broad singlet) | Highly deshielded acidic proton. |
| -P(O)(OH)₂ | δ 10.0 - 12.0 ppm (very broad) | Exchangeable acidic protons on the phosphonate group. | |
| Aromatic (H3-H6) | δ 7.5 - 8.2 ppm (multiplets) | Protons on the aromatic ring, deshielded by electron-withdrawing groups. | |
| ¹³C NMR | -C OOH | δ 165 - 175 ppm | Carboxylic acid carbon. |
| C -P (C2) | δ 135 - 145 ppm (doublet, ¹JCP) | Carbon directly bonded to phosphorus, shows C-P coupling. | |
| Aromatic | δ 120 - 140 ppm | Remaining aromatic carbons. | |
| ³¹P NMR | -P (O)(OH)₂ | δ +10 to +20 ppm | Typical range for arylphosphonic acids. |
| FT-IR | O-H stretch | 3200 - 2500 cm⁻¹ (very broad) | Strong hydrogen bonding from both COOH and P(O)(OH)₂ groups. |
| C=O stretch | ~1700 cm⁻¹ | Carbonyl stretch of the carboxylic acid. | |
| P=O stretch | ~1200 cm⁻¹ | Phosphoryl group stretch. | |
| P-O-H stretch | 1050 - 950 cm⁻¹ | Characteristic of the P-OH bonds. |
Key Applications
The unique bifunctionality of 2-PBA makes it a valuable compound in several advanced scientific fields.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Phosphonate-based MOFs often exhibit superior stability compared to their carboxylate counterparts. [7]The geometry of 2-PBA, with its ortho-directing groups, can lead to the formation of MOFs with unique topologies and pore environments that are inaccessible with its meta- or para-isomers. These materials have potential applications in:
-
Gas Storage and Separation: Creating selective pores for gases like CO₂ or H₂.
-
Catalysis: The framework can host catalytic metal sites, and the acidic protons of the ligand can impart Brønsted acidity. [11]* Controlled Release: The stability of the framework can be tuned for applications like the controlled release of silver ions for antimicrobial purposes or the delivery of therapeutic agents. [9][12]
Drug Development and Medicinal Chemistry
The phosphonate group is a well-established pharmacophore in medicinal chemistry. [13][14]It serves as a non-hydrolyzable isostere of the phosphate group, making it an ideal candidate for designing enzyme inhibitors that mimic natural phosphate substrates. [13][15]Derivatives of 2-PBA could be explored for:
-
Enzyme Inhibition: Targeting kinases, phosphatases, or other enzymes involved in phosphate metabolism. [6][16]* Antiviral Agents: Acyclic nucleoside phosphonates are a major class of antiviral drugs, and novel phosphonate scaffolds are continuously being explored. [13][17]A preprint study has suggested 2-PBA itself as a potential antiviral candidate. [18]* Bone-Targeting Drugs: The phosphonate group has a strong affinity for hydroxyapatite, the primary mineral component of bone. [1][19]This property can be exploited to deliver therapeutic agents specifically to bone tissue for treating conditions like osteoporosis or bone metastases. [19]
Materials Science
Beyond MOFs, 2-PBA is a versatile molecule for surface modification and the creation of hybrid materials. [1][4]Its strong binding to metal oxides allows it to be used for:
-
Surface Functionalization: Modifying the surface of nanoparticles or metal oxides to alter their properties (e.g., hydrophilicity, biocompatibility).
-
Corrosion Inhibitors: Phosphonates are known to form protective layers on metal surfaces, preventing corrosion, a property of great industrial importance. [20]
Conclusion and Future Outlook
This compound is more than a simple aromatic compound; it is a sophisticated chemical tool with significant potential. Its unique ortho arrangement of carboxylic and phosphonic acid groups provides a powerful chelating ability, leading to the formation of highly stable and structurally diverse coordination polymers and MOFs. In parallel, its role as a phosphate mimic continues to inspire new avenues in drug discovery.
Future research will likely focus on the rational design of 2-PBA-based MOFs with tailored pore sizes and functionalities for specific applications in catalysis and separations. In the realm of drug development, the exploration of 2-PBA as a scaffold for creating targeted enzyme inhibitors and bone-specific therapeutics remains a promising frontier. The continued investigation of this versatile molecule is poised to yield significant advancements in both materials science and medicine.
References
- MOLBASE. This compound | 116277-67-9. [Link]
- Wikipedia. 2-Diphenylphosphinobenzoic acid. [Link]
- Tschurl, M., et al. (2021). A trigonal coordination of Au(I) phosphane complexes stabilized by O–H⋯X (X = Cl–, Br–, I–) interactions. Monatshefte für Chemie - Chemical Monthly. [Link]
- Bray, W. (2020). Covid-19 Drug Design via Quantum Mechanical Principles Yielded a New Corona-SARS Anti- Viral Candidate 2-Phosphono-Benzoic-Acid: Synthetic Methods for Production. Preprint. [Link]
- Chemcasts. 2-Phosphonobutanoic acid Properties vs Temperature. [Link]
- Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]
- Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. PubMed. [Link]
- Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PubMed. [Link]
- Frontiers in Bioengineering and Biotechnology. Metal-Organic Frameworks and Their Composites Towards Biomedical Applications. [Link]
- ResearchGate. Illustration of the use of phosphonic acids for their coordination properties... [Link]
- Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC - PubMed Central. [Link]
- ResearchGate. Silver-Based Hybrid Materials from meta- or para-Phosphonobenzoic Acid: Influence of the Topology on Silver Release in Water. [Link]
- ResearchGate. Lead(II) Hybrid Materials from 3‐ or 4‐Phosphonobenzoic Acid. [Link]
- ResearchGate. Crystal structures of the more potent benzoic acids and a phosphonate... [Link]
- MDPI. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. [Link]
- ResearchGate. (PDF) Phosphonic acid: preparation and applications. [Link]
- Chen, Y., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]
- ResearchGate. Illustration of some phosphonic acid exhibiting bioactive properties... [Link]
- Clearfield, A. (2011). Conventional and Unconventional Metal–Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. Chemical Reviews. [Link]
- Turhanen, P. A., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. PMC - NIH. [Link]
- Turhanen, P. A., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. [Link]
- ResearchGate. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. [Link]
- ResearchGate. Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. [Link]
- Wang, Z., et al. (2019). Chiral Phosphoric Acids in Metal-Organic Frameworks with Enhanced Acidity and Tunable Catalytic Selectivity. PubMed. [Link]
- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
- Chemcasts. phosphonic acid (CAS 13598-36-2) Properties. [Link]
- Fun, H.-K., et al. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. PMC - NIH. [Link]
- Hammond, R. B., et al. (2016). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design. [Link]
- NIST/TRC Web Thermo Tables. benzoic acid. [Link]
- Chignell, C. F., et al. (1985). The photochemistry of p-aminobenzoic acid. PubMed. [Link]
- Chemcasts. Thermophysical Properties of 2-chlorobenzoic acid. [Link]
- Cheméo. Chemical Properties of Benzoic acid (CAS 65-85-0). [Link]
- PubChem. 2-Bromobenzoic acid. [Link]
- NIST WebBook. Benzoic acid, 2-bromo-. [Link]
Sources
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.molbase.com [m.molbase.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral Phosphoric Acids in Metal-Organic Frameworks with Enhanced Acidity and Tunable Catalytic Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Metal-Organic Frameworks and Their Composites Towards Biomedical Applications [frontiersin.org]
- 13. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phosphonates: Uses, Properties, Examples & The Environment [airedale-group.com]
Physicochemical properties of 2-Phosphonobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Phosphonobenzoic Acid
Introduction
This compound is a bifunctional organic molecule that integrates a carboxylic acid and a phosphonic acid group onto a benzene ring. This unique architecture makes it a subject of significant interest in medicinal chemistry and materials science. The phosphonic acid moiety serves as a non-hydrolyzable mimic of a phosphate group, a critical structural element in numerous biological processes.[1][2] This allows molecules like this compound to act as competitive inhibitors for enzymes that process phosphate-bearing substrates.[1][3] Furthermore, its ability to coordinate with metal ions has led to its use in the development of novel materials.[4][5] This guide offers a comprehensive examination of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.
-
Chemical Formula: C₇H₇O₅P[6]
-
Molecular Weight: 202.10 g/mol [6]
-
CAS Number: 116277-67-9[6]
-
Synonyms: 2-Carboxyphenylphosphonic acid
The molecule consists of a benzene ring substituted at the ortho positions with a carboxyl group (-COOH) and a phosphonyl group (-PO(OH)₂).
Caption: Mechanism of competitive inhibition by a phosphonate mimic.
Safety and Handling
Based on Safety Data Sheets (SDS) for closely related or identical compounds, this compound must be handled with appropriate care.
[7][8]* Hazards: The compound is classified as corrosive and may cause severe skin burns and eye damage. I[7][8]t is harmful if swallowed. I[7]t may also be corrosive to metals. *[7] Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. W[8][9]ork should be conducted in a well-ventilated area or under a chemical fume hood. *[8] Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place. K[8][10]eep away from incompatible materials such as strong bases and oxidizing agents.
-
First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. I[8][11]f swallowed, rinse the mouth and seek immediate medical attention; do not induce vomiting.
[8]### 7. References
-
This compound | 116277-67-9 - Encyclopedia - MOLBASE. [Link]
-
Safety data sheet - Otto Chemie. [Link]
-
1 - SAFETY DATA SHEET. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
4 - Supporting Information. [Link]
-
Crystal structures of the more potent benzoic acids and a phosphonate... - ResearchGate. [Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. [Link]
-
The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]
-
An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed. [Link]
-
Phosphonic acid: preparation and applications - PMC - NIH. [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. [Link]
-
Illustration of some phosphonic acid exhibiting bioactive properties.... - ResearchGate. [Link]
-
Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC - NIH. [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Development and Clinical Application of Phosphorus-Containing Drugs - PMC. [Link]
-
Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - ResearchGate. [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. [Link]
-
(PDF) Phosphonic acid: preparation and applications - ResearchGate. [Link]
-
Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC - NIH. [Link]
-
Benzoic acid, 2-(1-acetyl-2-oxopropyl) - Organic Syntheses Procedure. [Link]
-
Bordwell pKa Table - Organic Chemistry Data. [Link]
-
Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction - MDPI. [Link]
-
Phosphonic acid: preparation and applications - PubMed. [Link]
-
Infrared and Raman Spectroscopy of Phosphonic Heterocycles - ResearchGate. [Link]
-
The solubility of phosphoric acid in different solvents - enzymecode. [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
-
Phosphonoacetic Acid | C2H5O5P | CID 546 - PubChem. [Link]
-
Appendix C: Dissociation Constants and pKa Values for Acids at 25°C - 2012 Book Archive. [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL. [Link]
-
Table of Acids with Ka and pKa Values* CLAS. [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]
-
2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem. [Link]
Sources
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.molbase.com [m.molbase.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. otto-chemie.de [otto-chemie.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2-Phosphonobenzoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phosphonobenzoic acid (2-CPPA), a bifunctional aromatic molecule that has garnered significant interest in various scientific fields. From its early synthesis to its contemporary applications as a versatile building block, this document elucidates the key aspects of its discovery, synthesis, characterization, and utility in coordination chemistry, materials science, and medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of phosphonate-containing compounds.
Introduction: The Emergence of a Versatile Aromatic Phosphonate
This compound, also known as 2-carboxyphenylphosphonic acid, is an organophosphorus compound distinguished by the presence of both a carboxylic acid and a phosphonic acid group attached to a benzene ring at the ortho positions. This unique structural arrangement imparts bifunctional properties, enabling it to act as a versatile linker in coordination polymers and metal-organic frameworks (MOFs), and as a scaffold in the design of biologically active molecules. The phosphonate group, a stable mimic of the phosphate moiety, offers resistance to enzymatic hydrolysis, making its derivatives promising candidates in drug discovery.[1][2][3]
Discovery and Historical Synthesis
The synthesis of arylphosphonic acids, including this compound, gained significant traction in the mid-20th century. A pivotal contribution to this field was made by G. O. Doak and Leon D. Freedman, who extensively explored the synthesis of arylphosphonic and diarylphosphinic acids via the diazo reaction. Their work in the early 1950s laid the groundwork for the preparation of a wide range of these compounds.[4] The initial syntheses often involved multi-step procedures, highlighting the evolving nature of synthetic organophosphorus chemistry.
One of the foundational methods for synthesizing arylphosphonic acids involves the reaction of an aromatic amine with phosphorous acid in the presence of a diazotizing agent. This approach, while historically significant, has been largely supplanted by more efficient and higher-yielding modern synthetic routes.
Modern Synthetic Methodologies
The contemporary synthesis of this compound and its esters primarily relies on well-established reactions in organophosphorus chemistry, most notably the Michaelis-Arbuzov and Michaelis-Becker reactions, followed by hydrolysis of the resulting phosphonate ester.
Synthesis via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds.[5] The synthesis of a dialkyl 2-phosphonobenzoate typically involves the reaction of a 2-halobenzoic acid ester with a trialkyl phosphite.
Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.
Experimental Protocol: Synthesis of Diethyl 2-Phosphonobenzoate and subsequent Hydrolysis
Step 1: Synthesis of Diethyl 2-Carboxybenzoate
-
Reactants: 2-Bromobenzoic acid, Triethyl phosphite, and a catalytic amount of a nickel or palladium salt (optional, but can improve yield and reaction conditions).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 2-bromobenzoic acid (1 equivalent) and a slight excess of triethyl phosphite (1.1-1.2 equivalents).
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture under a nitrogen atmosphere. The temperature is typically maintained between 120-160 °C.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude diethyl 2-phosphonobenzoate can be purified by further vacuum distillation or column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
-
Reactants: Diethyl 2-phosphonobenzoate, concentrated hydrochloric acid or a suitable base (e.g., sodium hydroxide).
-
Procedure (Acid Hydrolysis):
-
To the purified diethyl 2-phosphonobenzoate, add an excess of concentrated hydrochloric acid.[6][7]
-
Reflux the mixture for several hours until the hydrolysis is complete, which can be monitored by ³¹P NMR spectroscopy.[8]
-
After cooling, the crude this compound may precipitate. If not, the solvent and excess acid are removed under reduced pressure.
-
The resulting solid is then recrystallized from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound.
-
Synthesis via the Michaelis-Becker Reaction
The Michaelis-Becker reaction provides an alternative route, particularly useful when starting from a dialkyl phosphite.
Caption: Michaelis-Becker reaction pathway for this compound synthesis.
Spectroscopic and Structural Characterization
The unequivocal identification of this compound relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) will exhibit characteristic signals for the aromatic protons, which will show complex splitting patterns due to both proton-proton and proton-phosphorus coupling. The acidic protons of the carboxylic and phosphonic acid groups may be observable as broad singlets, depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the seven carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift, and the carbon atom directly bonded to the phosphorus will show a large one-bond carbon-phosphorus coupling constant (¹JC-P).
-
³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing phosphonates.[9] this compound will exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of arylphosphonic acids.[10][11] The exact chemical shift can be influenced by the solvent and pH.
| Spectroscopic Data for this compound | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.3-7.8 (m, 4H, Ar-H), 10.5-13.0 (br s, 2H, -COOH and -PO(OH)₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~125-135 (Ar-C), ~168 (C=O) |
| ³¹P NMR (DMSO-d₆) | δ (ppm): ~15-20 |
| Infrared (IR) (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~1700 (C=O stretch), ~1200 (P=O stretch), ~1000 (P-O stretch) |
| Mass Spectrometry (MS) | m/z: 202 (M⁺) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and pH.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups. A broad absorption in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretching vibrations of the carboxylic and phosphonic acid groups, often showing hydrogen bonding. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The P=O and P-O stretching vibrations will appear in the fingerprint region, typically around 1200 cm⁻¹ and 1000 cm⁻¹, respectively.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound. The crystal structure would reveal the precise bond lengths, bond angles, and the three-dimensional packing of the molecules, including any intermolecular hydrogen bonding networks involving the carboxylic and phosphonic acid moieties.
Applications in Research and Development
The unique bifunctional nature of this compound has led to its exploration in several areas of chemical research and development.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
This compound is an excellent ligand for the construction of coordination polymers and MOFs.[5][12][13][14] The presence of both a carboxylate and a phosphonate group allows for versatile coordination modes with metal ions, leading to the formation of diverse and often robust framework structures. In particular, lanthanide-based MOFs constructed with this compound have been investigated for their potential applications in luminescence and catalysis.[15][16] The stronger coordination of the phosphonate group compared to the carboxylate group can impart enhanced thermal and chemical stability to the resulting MOFs.
Caption: Formation of a Metal-Organic Framework with this compound.
Medicinal Chemistry and Drug Development
The phosphonate group is a well-established phosphate mimic in medicinal chemistry, offering increased stability towards enzymatic hydrolysis. This property makes this compound and its derivatives attractive scaffolds for the design of enzyme inhibitors and other therapeutic agents.[17][18][19][20][21] Derivatives of benzoic acid have shown a wide range of biological activities, including anticancer properties.[1][22][23] The incorporation of a phosphonate group into a benzoic acid structure can modulate its physicochemical properties and biological activity. Research in this area is ongoing, with studies exploring the potential of phosphonated benzoic acids as anticancer, anti-inflammatory, and antiviral agents.[24]
Conclusion
This compound stands as a testament to the rich and evolving field of organophosphorus chemistry. From its foundational synthesis based on classical reactions to its current role as a sophisticated building block in materials science and medicinal chemistry, its journey highlights the continuous quest for novel molecular architectures with tailored functionalities. The bifunctional nature of this compound, coupled with the inherent stability of the phosphonate group, ensures its continued relevance and exploration in the development of advanced materials and novel therapeutics. This guide provides a solid foundation for researchers and professionals seeking to harness the potential of this versatile molecule in their scientific endeavors.
References
-
The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. (n.d.). National Institutes of Health. [Link]
-
4 - The Royal Society of Chemistry. (n.d.). [Link]
-
Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. [Link]
-
Structural characterization of compounds 2–5 a, Single-crystal X-ray... (n.d.). ResearchGate. [Link]
-
N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (n.d.). [Link]
-
31 Phosphorus NMR. (n.d.). [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]
-
Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate. (2020, November 24). ACS Publications. [Link]
-
13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (n.d.). Human Metabolome Database. [Link]
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240714). (n.d.). Human Metabolome Database. [Link]
-
Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. (n.d.). RSC Publishing. [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). [Link]
-
New Microporous Lanthanide Organic Frameworks. Synthesis, Structure, Luminescence, Sorption, and Catalytic Acylation of 2-Naphthol. (n.d.). National Institutes of Health. [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). [Link]
-
Lanthanide-based metal–organic framework materials as bifunctional fluorescence sensors toward acetylacetone and aspartic acid. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. (n.d.). National Institutes of Health. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). National Institutes of Health. [Link]
-
Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. (n.d.). National Institutes of Health. [Link]
-
(PDF) Lanthanide-based metal-organic framework materials as bifunctional fluorescence sensors toward acetylacetone and aspartic acid. (n.d.). ResearchGate. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). [Link]
-
Biologically relevant surrogates of coumarins: 2-phenyl H-isophosphinoline 2-oxides with antibacterial activity. (2021, September 2). GSC Online Press. [Link]
-
Contents 1. Single-crystal X-ray diffraction 2. Powder X-ray diffraction 3. Cyclic voltammetry 4. EPR spectroscopy 5. SQUID magn. (n.d.). [Link]
-
Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action. (2024, November 4). PubMed. [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014, July 16). ResearchGate. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). ResearchGate. [Link]
-
(PDF) Biological Activity of Aminophosphonic Acids. (2009, March 14). ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... (n.d.). Doc Brown's Chemistry. [Link]
-
2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. [Link]
-
Phosphinic acids: current status and potential for drug discovery. (n.d.). PubMed. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]
-
2-chlorobenzoic acid. (n.d.). The Royal Society of Chemistry. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. (2022, June 23). [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (n.d.). Arkivoc. [Link]
-
Benzoic acid, 2-(1-acetyl-2-oxopropyl). (n.d.). Organic Syntheses Procedure. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). National Institutes of Health. [Link]
-
Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. [Link]
-
Synthesis of 2-aminobenzoic acid (anthranilic acid). (2022, October 30). Chemistry Online. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (n.d.). National Institutes of Health. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). [Link]
-
The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (n.d.). ResearchGate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123) [hmdb.ca]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) [hmdb.ca]
- 5. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Lanthanide-based metal–organic framework materials as bifunctional fluorescence sensors toward acetylacetone and aspartic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 21. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. arkat-usa.org [arkat-usa.org]
- 24. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Underpinnings of 2-Phosphonobenzoic Acid: A Technical Guide for Advanced Research
This in-depth technical guide offers a comprehensive exploration of the theoretical and computational perspectives on 2-Phosphonobenzoic acid, a molecule of significant interest in biochemical research and drug development. This document is intended for researchers, scientists, and professionals in drug development, providing a robust framework for understanding its molecular behavior, reactivity, and interactions with biological systems.
Executive Summary
This compound, also known as 2-carboxyphenyl phosphate, is a versatile organic compound featuring both a carboxylic acid and a phosphonic acid group attached to a benzene ring.[1] This unique bifunctional arrangement imparts distinct physicochemical properties that make it a valuable tool in various scientific domains, from materials science to medicinal chemistry. Its structural similarity to natural phosphates allows it to act as a competitive inhibitor for various enzymes, particularly phosphatases, making it a compelling candidate for therapeutic development.[1][2] This guide will delve into the theoretical studies that underpin our understanding of this molecule, providing a foundation for its rational application in research and development.
Molecular Structure and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for any theoretical and experimental investigation. These properties dictate its behavior in different environments and its potential for interaction with other molecules.
Core Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | 2-Carboxyphenyl phosphate, Fosfosal | [1] |
| CAS Number | 6064-83-1 | [1] |
| Molecular Formula | C₇H₇O₅P | [3] |
| Molecular Weight | 202.10 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 159 - 163 °C | [1] |
| Purity | ≥ 97% (Assay by titration, HPLC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Acidity and Ionization
The presence of two acidic functional groups, carboxylic and phosphonic acid, means that the ionization state of this compound is highly dependent on the pH of the surrounding medium. The phosphonic acid group has two acidic protons, with pKa values that are influenced by the aromatic ring. For aromatic phosphonic acids, the first pKa typically ranges from 1.1 to 2.3, and the second from 5.3 to 7.2.[4] The carboxylic acid group on the benzene ring will also have a pKa value that influences the overall charge of the molecule at a given pH. This pH-dependent ionization is a critical factor in its biological activity and its interaction with metal ions.
Theoretical and Computational Studies
While direct and extensive theoretical studies specifically on this compound are not widely published, a robust understanding of its behavior can be extrapolated from computational studies on analogous benzoic acid and phosphonic acid derivatives. These studies provide a methodological framework for investigating its conformational landscape, electronic properties, and interaction dynamics.
Methodological Approaches for Theoretical Analysis
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules like this compound.[5] Functionals such as B3LYP and PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to calculate optimized geometries, vibrational frequencies, and electronic properties.[6] For studying the molecule in a solvent, implicit solvation models like the Solvation Model based on Density (SMD) can be employed.[7]
Molecular Dynamics (MD) simulations offer a means to explore the conformational dynamics and interactions of this compound with its environment, such as a solvent or a biological macromolecule, over time.[8]
Conformational Analysis
The relative orientation of the carboxylic and phosphonic acid groups is a key determinant of the molecule's overall shape and its ability to bind to target sites. Conformational analysis involves identifying the stable rotamers (rotational isomers) and the energy barriers between them.[9] For this compound, the rotation around the C-C and C-P bonds connecting the functional groups to the benzene ring would be the primary degrees of freedom to investigate. The planarity of the benzoic acid moiety and the tetrahedral geometry of the phosphonic acid group will influence the accessible conformations. Computational studies on substituted benzoic acids have shown that the orientation of the carboxyl group relative to the ring can be influenced by intramolecular hydrogen bonding and steric effects.[10]
Caption: Workflow for the computational conformational analysis of this compound.
Electronic Properties
DFT calculations can provide valuable insights into the electronic properties of this compound, which are crucial for understanding its reactivity and interaction with other molecules. Key electronic properties include:
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is essential for predicting non-covalent interactions, such as hydrogen bonding.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Interaction with Biological Targets: A Focus on Phosphatases
A significant area of interest for this compound is its role as an enzyme inhibitor.[1] The phosphonate group can act as a mimic of the natural phosphate moiety, allowing it to bind to the active sites of enzymes that process phosphate-containing substrates, such as phosphatases.[1]
Mechanism of Phosphatase Inhibition
Phosphatases are enzymes that catalyze the hydrolysis of phosphate esters. Many inhibitors of these enzymes are phosphorus-containing compounds.[2] this compound can act as a competitive inhibitor, binding to the active site of a phosphatase and preventing the natural substrate from binding.[2] The binding is often facilitated by interactions between the negatively charged oxygen atoms of the phosphonate group and positively charged residues (e.g., arginine, lysine) and metal ions in the enzyme's active site.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conformational studies of nucleic acids. II. The conformational energetics of commonly occurring nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Experimental Protocols for 2-Phosphonobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the application of 2-Phosphonobenzoic acid. This bifunctional aromatic molecule, featuring both a carboxylic acid and a phosphonic acid group, serves as a highly versatile building block in materials science and industrial chemistry. Its unique structure allows for robust coordination with metal ions and strong adhesion to metal oxide surfaces, making it an exceptional candidate for the synthesis of advanced materials and functional surface treatments. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are understood, adaptable, and reproducible.
Core Concepts and Properties of this compound
This compound is characterized by a phosphonic acid group [-P(O)(OH)₂] and a carboxylic acid group [-COOH] attached to a benzene ring. This dual-functionality is central to its utility, enabling it to act as a multidentate linker in coordination chemistry and as a powerful chelating agent. The phosphonic acid moiety provides a strong, hydrolytically stable anchor to metal and metal oxide surfaces, while the carboxylic acid group offers an additional coordination site, influencing the resulting structure and reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116277-67-9 | [2] |
| Molecular Formula | C₇H₇O₅P | [2] |
| Molecular Weight | 202.10 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| pKa₁ | ~1.1 - 2.3 | [1] |
| pKa₂ | ~5.3 - 7.2 | [1] |
Critical Safety and Handling Procedures
This compound and related phosphonic acids are classified as corrosive and can cause severe health effects upon improper handling. Adherence to strict safety protocols is mandatory.
-
Hazard Identification :
-
Personal Protective Equipment (PPE) :
-
First-Aid Measures :
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or physician.[4]
-
If on Skin (or hair) : Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or physician.[4]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or physician.[4][5]
-
-
Storage and Disposal :
Application I: Synthesis of Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an excellent organic linker for the rational design of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[8][9] The combination of a "hard" carboxylate and a "soft" phosphonate allows for the formation of complex, high-dimensional networks with potential applications in gas storage, catalysis, and separations.[9][10]
Experimental Workflow: MOF Synthesis and Characterization
The following diagram outlines the typical workflow for synthesizing and validating a MOF using this compound as the organic linker.
Caption: Workflow for the synthesis and validation of a MOF.
Protocol 1: Hydrothermal Synthesis of a Zn-2PBA MOF
This protocol describes the synthesis of a hypothetical zinc-based MOF using this compound (2-PBA) via a common hydrothermal method.[11]
Rationale: Hydrothermal synthesis is chosen for its ability to promote the growth of high-quality single crystals by using elevated temperature and pressure to increase the solubility of reactants. Zinc is selected as the metal node due to its versatile coordination chemistry.
Materials and Reagents:
-
This compound (2-PBA)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Reactant Solution Preparation: In a 20 mL glass vial, dissolve 20.2 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in a solvent mixture of 8 mL DMF and 2 mL deionized water.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Hydrothermal Reaction: Transfer the clear solution to a 20 mL Teflon-lined autoclave. Seal the vessel tightly.
-
Heating Profile: Place the autoclave in a programmable oven and heat to 120 °C at a rate of 5 °C/min. Hold at 120 °C for 72 hours.
-
Cooling: Allow the oven to cool naturally to room temperature over a period of 12-18 hours.
-
Product Isolation: Carefully open the autoclave in a fume hood. Collect the crystalline product (typically a white powder) by vacuum filtration.
-
Washing: Wash the collected solid sequentially with fresh DMF (3 x 5 mL) and ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Drying and Activation: Dry the product under vacuum at 80 °C for 12 hours to remove solvent molecules from the pores. Store the activated material in a desiccator.
Self-Validation and Characterization:
-
Powder X-Ray Diffraction (PXRD): Confirm the formation of a crystalline material by comparing the experimental PXRD pattern to a reference or by solving the crystal structure. The absence of peaks corresponding to starting materials indicates high phase purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of the 2-PBA linker in the final product. Look for the disappearance of the broad O-H stretches from the acid groups and the appearance of characteristic P-O and C-O stretching frequencies associated with coordination to the metal center.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere to determine its thermal stability and the temperature at which the framework decomposes.
Application II: Evaluation as a Corrosion Inhibitor
Phosphonic acids are highly effective corrosion inhibitors for various metals, including steel and aluminum.[12] They function by adsorbing onto the metal surface to form a dense, protective molecular film that acts as a barrier to corrosive agents.[13] The dual coordination sites of this compound can enhance this protective layer, offering superior performance.
Experimental Workflow: Corrosion Inhibition Testing
This diagram illustrates the process of evaluating the effectiveness of this compound as a corrosion inhibitor using standard electrochemical techniques.
Caption: Workflow for electrochemical corrosion testing.
Protocol 2: Electrochemical Evaluation on Mild Steel
This protocol details the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify the inhibition efficiency of 2-PBA for mild steel in a saline environment.
Rationale: Electrochemical methods are chosen because they are rapid, highly sensitive, and provide mechanistic insights into the corrosion inhibition process. A 3.5% NaCl solution simulates a marine or industrial corrosive environment.
Materials and Reagents:
-
Mild steel coupons (working electrode)
-
Graphite rod (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
-
Corrosion cell
-
This compound
-
Sodium chloride (NaCl)
-
Deionized water
-
Silicon carbide grinding papers (200 to 1200 grit)
-
Acetone and ethanol for cleaning
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupon surface with successively finer grits of silicon carbide paper, from 200 down to 1200. Rinse with deionized water, degrease with acetone, rinse with ethanol, and dry with a stream of cool air.
-
Test Solution Preparation: Prepare a blank 3.5% (w/v) NaCl solution. Prepare separate test solutions by adding varying concentrations of 2-PBA (e.g., 50, 100, 200, 500 ppm) to the 3.5% NaCl solution.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell. Place the polished mild steel coupon as the working electrode, the graphite rod as the counter electrode, and the SCE as the reference electrode. Add the test solution (either blank or with inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 60 minutes or until the potential drift is less than 1 mV/min.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP. Apply a 10 mV AC sine wave over a frequency range from 100 kHz to 0.01 Hz.
-
Potentiodynamic Polarization: Immediately after EIS, perform a potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s.
Data Analysis and Self-Validation:
-
Polarization Data: Plot the polarization curve (log(current density) vs. potential). Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. Calculate the Inhibition Efficiency (IE%) using the following formula:
-
IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] × 100
-
Where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in its presence.
-
-
EIS Data: Analyze the EIS data by fitting it to an equivalent electrical circuit. The Nyquist plot should show an increase in the semicircle diameter with increasing inhibitor concentration, indicating an increase in the charge transfer resistance (Rct) and the formation of a protective film.
Table 2: Sample Data for Inhibition Efficiency Calculation
| Inhibitor Conc. (ppm) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 150.5 | - |
| 50 | 45.2 | 70.0% |
| 100 | 25.6 | 83.0% |
| 200 | 12.1 | 92.0% |
| 500 | 5.9 | 96.1% |
A consistent increase in IE% with inhibitor concentration validates the effectiveness of this compound.
References
-
Chem-Impex. (n.d.). 2-(Phosphonooxy)benzoic acid [for Biochemical Research]. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound | 116277-67-9. Retrieved from [Link]
-
Zlatenko, D., et al. (2021). A trigonal coordination of Au(I) phosphane complexes stabilized by O–H⋯X (X = Cl–, Br–, I–) interactions. Monatshefte für Chemie - Chemical Monthly. [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Balanaga Karthik, B., et al. (n.d.). Phosphonic Acids used as Corrosion Inhibitors-A Review. Rasayan J. Chem. Retrieved from [Link]
-
Kumar, P., et al. (2021). Synthesis and shaping of metal–organic frameworks. In Materials Today: Proceedings. [Link]
-
Wuttke, S., et al. (2012). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Angewandte Chemie International Edition. [Link]
-
CPAchem. (2024). Safety data sheet. Retrieved from [Link]
-
Wang, S., et al. (2016). The preparation of metal–organic frameworks and their biomedical application. International Journal of Nanomedicine. [Link]
-
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. [Link]
-
Balanaga Karthik, B. (2015). Phosphonic Acids used as Corrosion Inhibitors-A Review. ResearchGate. [Link]
-
Rasheed, T., et al. (2021). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Materials. [Link]
-
Milošev, I., & Kosec, T. (2022). Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze. Materials. [Link]
-
Jaffrès, P.-A., et al. (2017). Illustration of the use of phosphonic acids for their coordination... ResearchGate. [Link]
- Boffardi, B. P. (1987). Corrosion inhibitor.
-
Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Brecht, K., et al. (2022). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. Molecules. [Link]
-
Sevrain, C. M., et al. (2017). (PDF) Phosphonic acid: preparation and applications. ResearchGate. [Link]
-
Airedale Chemical. (2022). Phosphonates: Uses, Properties, Examples & The Environment. Retrieved from [Link]
-
Edmundson, R. S. (2007). Properties and Reactions of Phosphonic and Phosphinic Acids and their Derivatives. Comprehensive Organic Functional Group Transformations II. [Link]
-
Akai, Y., et al. (2022). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. [Link]
-
Kirillova, M. V., et al. (2022). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Polymers. [Link]
Sources
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|116277-67-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. chemimpex.com [chemimpex.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cpachem.com [cpachem.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Phosphonobenzoic Acid in Coordination Chemistry
Foreword: Unveiling the Potential of a Bifunctional Ligand
In the vast and intricate world of coordination chemistry, the design and selection of ligands are paramount to dictating the structure, and consequently, the function of the resulting metal complexes. While carboxylate and nitrogen-based ligands have been extensively explored, the unique properties of phosphonate-containing ligands are garnering increasing attention. This guide focuses on 2-Phosphonobenzoic acid (2-PBA), a compelling bifunctional ligand that integrates the hard carboxylate and the versatile phosphonate moieties within a single aromatic framework. This unique architecture offers a rich playground for creating novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with tailored properties for applications in catalysis, materials science, and drug development.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring a robust and reproducible scientific endeavor.
The Ligand: this compound (2-PBA) - Structure and Properties
This compound is an organic compound featuring both a carboxylic acid group and a phosphonic acid group attached to a benzene ring at ortho positions. This arrangement allows for a variety of coordination modes, making it a versatile building block in supramolecular chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₇O₅P | N/A |
| Molecular Weight | 202.10 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| pKa Values | The presence of two distinct acidic groups (carboxylic and phosphonic) results in multiple pKa values, influencing its coordination behavior at different pH levels. | N/A |
The juxtaposition of the carboxylate and phosphonate groups allows for chelation to a single metal center or bridging between multiple metal centers, leading to the formation of diverse and complex architectures. The phosphonate group, with its three potential oxygen donors, offers more coordination possibilities compared to the two oxygen donors of the carboxylate group.[2]
Synthesis of this compound: A Generalized Protocol
The synthesis of 2-PBA can be achieved through various methods, with the Michaelis-Arbuzov reaction followed by hydrolysis being a common and effective route.[3] This protocol provides a generalized procedure that can be optimized based on available starting materials and laboratory capabilities.
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol outlines a two-step synthesis starting from 2-bromobenzoic acid.
Step 1: Synthesis of Diethyl 2-carboxybenzylphosphonate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-bromobenzoic acid (1 equivalent) and a suitable palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent and Reagents: Add anhydrous triethylamine (3 equivalents) as a base and a high-boiling point solvent such as toluene or xylene.
-
Addition of Phosphite: Slowly add diethyl phosphite (1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrobromide salt. Wash the filtrate with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the diethyl 2-carboxybenzylphosphonate.
Step 2: Hydrolysis to this compound
-
Hydrolysis: To the purified diethyl 2-carboxybenzylphosphonate (1 equivalent), add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Reaction Conditions: Heat the mixture to reflux for 6-12 hours. The dealkylation of the phosphonate ester to the phosphonic acid is typically vigorous.[4][5]
-
Isolation: After cooling, the product, this compound, will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as water or ethanol/water.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is crucial for the C-P cross-coupling reaction between the aryl halide and the phosphite.
-
Base: Triethylamine is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Acid Hydrolysis: Concentrated HCl is a common and effective reagent for the hydrolysis of phosphonate esters to phosphonic acids. The McKenna procedure, using bromotrimethylsilane followed by methanolysis, offers a milder alternative for sensitive substrates.[4][5]
Coordination Chemistry of this compound
The dual functionality of 2-PBA gives rise to a rich and varied coordination chemistry. The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction pH, the presence of other ligands, and the reaction conditions (e.g., temperature, solvent).
Potential Coordination Modes
The phosphonate group itself can adopt a wide array of coordination modes.[6] When combined with the adjacent carboxylate group, the possibilities for 2-PBA are even more extensive.
Caption: Potential coordination modes of this compound.
Synthesis of Metal Complexes: General Protocols
The synthesis of metal complexes with 2-PBA can be achieved through various methods, including solution-based self-assembly and solvothermal techniques.
This protocol is suitable for the synthesis of discrete, crystalline metal complexes.
-
Ligand Solution: Dissolve this compound (1-2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or DMF). If necessary, a base (e.g., NaOH or an organic amine) can be added to deprotonate the ligand in situ.
-
Metal Salt Solution: In a separate container, dissolve the metal salt (e.g., a nitrate, chloride, or acetate salt of a transition metal or lanthanide, 1 equivalent) in a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of a precipitate may occur immediately or over time.
-
Crystallization: If no precipitate forms, crystallization can be induced by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or by layering a less polar solvent on top of the reaction mixture.
-
Isolation and Characterization: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. Characterize the complex using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.
Self-Validating System: The formation of well-defined crystals, which can be analyzed by single-crystal X-ray diffraction, provides definitive proof of the complex's structure and the coordination mode of the ligand.
Solvothermal synthesis is often employed to produce crystalline, extended structures like MOFs.
-
Reaction Mixture: In a Teflon-lined stainless steel autoclave, combine this compound (1 equivalent), a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, 1 equivalent), and a high-boiling point solvent or a mixture of solvents (e.g., DMF, DEF, ethanol).
-
Additives (Optional): Modulators, such as other carboxylic acids, can be added to control the topology and crystallinity of the resulting MOF.[7]
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 100-180 °C) for a period of 1-3 days.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline product can be collected by filtration.
-
Washing and Activation: Wash the product with the reaction solvent and then with a more volatile solvent (e.g., acetone or methanol). To remove guest molecules from the pores, the MOF may need to be activated by heating under vacuum.
-
Characterization: Characterize the MOF using powder X-ray diffraction (PXRD) to confirm its phase purity and crystallinity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis to determine its porosity.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The high temperature and pressure of solvothermal synthesis can overcome kinetic barriers, leading to the formation of thermodynamically stable and highly crystalline products.
-
Modulators: The addition of modulators can compete with the primary ligand for coordination to the metal centers, influencing the rate of framework formation and often leading to larger, more well-defined crystals.
Applications of this compound Complexes
The unique structural features of 2-PBA complexes make them promising candidates for a variety of applications.
Catalysis
Metal complexes containing phosphonate ligands have shown significant catalytic activity in a range of organic transformations.[8][9]
Caption: Workflow for evaluating a 2-PBA metal complex as a catalyst.
Luminescent Materials
Lanthanide complexes are well-known for their unique luminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.[10][11] 2-PBA, with its aromatic system, is a suitable candidate for sensitizing lanthanide emission.
-
Sample Preparation: Prepare solutions of the lanthanide-2-PBA complex in a suitable solvent (e.g., DMSO, DMF) or as a solid-state powder.
-
Excitation and Emission Spectra: Using a spectrofluorometer, record the excitation spectrum by monitoring the most intense emission peak of the lanthanide ion while scanning the excitation wavelength. Record the emission spectrum by exciting the sample at the wavelength of maximum absorption of the ligand (determined from the excitation spectrum or UV-Vis absorption spectrum).
-
Quantum Yield Measurement: Determine the luminescence quantum yield relative to a known standard.
-
Luminescence Lifetime: Measure the luminescence lifetime of the excited state of the lanthanide ion using a time-resolved spectrometer.
Trustworthiness of the Protocol: By systematically measuring the excitation and emission spectra, quantum yield, and lifetime, a comprehensive understanding of the complex's photophysical properties can be obtained.
Bio-inspired Materials and Drug Development
The phosphonate group is known for its ability to mimic phosphates and to bind to calcium-rich tissues like bone.[4] This makes 2-PBA and its derivatives interesting for the development of bone-targeting agents or as components of biocompatible materials.[1]
Concluding Remarks
This compound represents a highly versatile and underexplored ligand in coordination chemistry. Its bifunctional nature, combining the well-established coordinating ability of a carboxylate with the multifaceted phosphonate group, opens up a vast chemical space for the design of novel functional materials. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich potential of this ligand and to develop innovative solutions in catalysis, materials science, and medicine.
References
-
ResearchGate. (n.d.). a–c The different coordination modes of the ligands used in this work. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible coordination modes of the phosphonate ligands. The.... Retrieved from [Link]
-
Clearfield, A. (2011). Conventional and Unconventional Metal–Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. Chemical Reviews, 111(2), 275-313. Retrieved from [Link]
-
Schmid, R., et al. (2021). A trigonal coordination of Au(I) phosphane complexes stabilized by O–H⋯X (X = Cl–, Br–, I–) interactions. Monatshefte für Chemie - Chemical Monthly, 152, 1245–1251. Retrieved from [Link]
-
Song, L.-C., et al. (2006). Supramolecular self-assembly of a [2Fe2S] complex with a hydrophilic phosphine ligand. Inorganica Chimica Acta, 359(11), 3535-3539. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Metal-Organic Frameworks and Their Composites Towards Biomedical Applications. Retrieved from [Link]
-
Li, J., et al. (2021). Two Luminescent Iridium Complexes with Phosphorous Ligands and Their Photophysical Comparison in Solution, Solid and Electrospun Fibers: Decreased Aggregation-Caused Emission Quenching by Steric Hindrance. Molecules, 26(18), 5679. Retrieved from [Link]
-
Li, F., et al. (2018). Synergistic Effect between Different Coordination Geometries of Lanthanides and Various Coordination Modes of 2-Picolinic Acid Ligands Tuning Three Types of Rare 3d-4f Heterometallic Tungstoantimonates. Inorganic Chemistry, 57(24), 15286-15298. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and coordination modes of the ligands. Retrieved from [Link]
-
Northrop, B. H., et al. (2013). Self-assembled supramolecular clusters based on phosphines and coinage metals: tetrahedra, helicates, and mesocates. Inorganic Chemistry, 52(15), 8875-8886. Retrieved from [Link]
-
ResearchGate. (n.d.). Silver-Based Hybrid Materials from meta- or para-Phosphonobenzoic Acid: Influence of the Topology on Silver Release in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Lead(II) Hybrid Materials from 3‐ or 4‐Phosphonobenzoic Acid. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. Retrieved from [Link]
-
Berchel, M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of the use of phosphonic acids for their coordination.... Retrieved from [Link]
-
Daly, S. R., et al. (2013). Coordination Modes and Binding Patterns in Lanthanum Phosphoramide Complexes. Inorganic Chemistry, 52(17), 9838-9848. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Retrieved from [Link]
-
Matczak-Jon, E., et al. (1998). Metal complexes of α-hydroxyiminophosphonic acid derivatives. Preparation and crystal structures of calcium and cadmium complexes of methyl (E)-α-hydroxyiminobenzylphosphonate. Journal of the Chemical Society, Dalton Transactions, (21), 3627-3632. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Complexes of Some Lanthanide Ions With Phosphorus Containig Ligand (O-Diphenylphosphino Benzoic Acid). Retrieved from [Link]
-
SciSpace. (n.d.). Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supramolecular polymerization and self-assembly of transition metal complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Two novel organic phosphorous-based MOFs: synthesis, characterization and photocatalytic properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Complexes of Some Lanthanides Ions with Phosphorus Containing Ligand (0-Diphenylphosphino Benzoic Acids). Retrieved from [Link]
-
Ukrainian Chemistry Journal. (2023). LUMINESCENT PROPERTIES OF Nd(III) COMPLEXES WITH ETHYLENEDIAMINE-N,N'-DISUCCINIC AND N,N-BIS(PHOSPHONOMETHYL)-2-AMINOPROPIONIC ACIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2021). Five Dinuclear Lanthanide Complexes Based on 2,4-dimethylbenzoic Acid and 5,5′-dimethy-2,2′-bipyridine: Crystal Structures, Thermal Behaviour and Luminescent Property. Frontiers in Chemistry, 9, 726886. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 2-(1-acetyl-2-oxopropyl). Retrieved from [Link]
-
PubMed. (2019). Luminescent Cycloplatinated Complexes with Biologically Relevant Phosphine Ligands: Optical and Cytotoxic Properties. Retrieved from [Link]
-
MDPI. (2023). Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties. Retrieved from [Link]
-
PubMed. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). 389945 PDFs | Review articles in COORDINATION CHEMISTRY. Retrieved from [Link]
-
PubMed Central. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Coordination Chemistry and Phosphonic Acids. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metal-Organic Frameworks and Their Composites Towards Biomedical Applications [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Effect between Different Coordination Geometries of Lanthanides and Various Coordination Modes of 2-Picolinic Acid Ligands Tuning Three Types of Rare 3d-4f Heterometallic Tungstoantimonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 2-Phosphonobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis and characterization of Metal-Organic Frameworks (MOFs) utilizing 2-phosphonobenzoic acid as a bifunctional organic linker. The protocols and insights presented herein are designed to be a practical resource for researchers in materials science, chemistry, and pharmaceutical development.
Introduction: The Unique Potential of this compound in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for a vast range of applications, including gas storage, catalysis, and drug delivery.
The choice of the organic linker is paramount in dictating the final structure and properties of the MOF. This compound is a particularly intriguing linker due to its dual coordinating functionalities: a carboxylate group and a phosphonate group. This bifunctionality offers several advantages:
-
Enhanced Stability: Phosphonates generally form stronger bonds with metal centers compared to carboxylates, potentially leading to MOFs with greater thermal and chemical stability.[1]
-
Structural Diversity: The presence of two different coordinating groups allows for more complex and novel network topologies. The phosphonate group, with its three coordinating oxygen atoms, can engage in various binding modes, further expanding the structural possibilities.
-
Tailorable Functionality: The distinct chemical nature of the carboxylate and phosphonate groups can be exploited for post-synthetic modification or to introduce specific functionalities within the MOF pores.
However, the synthesis of phosphonate-containing MOFs can present challenges, including lower crystallinity and a tendency to form dense, layered structures rather than porous frameworks.[1] This guide provides robust protocols to navigate these challenges and successfully synthesize crystalline MOFs with this compound.
Synthesis of a Copper-based this compound MOF (Cu-PBA-MOF): A Solvothermal Protocol
This section details a representative solvothermal method for the synthesis of a copper-based MOF using this compound. Solvothermal synthesis is a widely used technique for preparing MOFs, as the elevated temperature and pressure can facilitate the crystallization of thermodynamically stable phases.[2]
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich or equivalent |
| Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) | ≥99% | Sigma-Aldrich or equivalent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich or equivalent |
| Ethanol | ACS grade | Fisher Scientific or equivalent |
| Chloroform | ACS grade | Fisher Scientific or equivalent |
| Deionized water | 18.2 MΩ·cm | --- |
Equipment:
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclaves
-
Programmable laboratory oven
-
Magnetic stir plate and stir bars
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Schlenk line or vacuum oven for drying
-
pH meter
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for Cu-PBA-MOF.
Step-by-Step Synthesis Protocol
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of copper(II) nitrate trihydrate in 10 mL of N,N-dimethylformamide (DMF). Stir until a homogenous solution is formed.
-
In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Gentle heating or sonication may be required to fully dissolve the linker.
-
-
Reaction Mixture Assembly:
-
Combine the two precursor solutions in a 20 mL Teflon-lined autoclave.
-
Stir the resulting mixture for 15 minutes at room temperature to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the autoclave tightly and place it in a programmable laboratory oven.
-
Heat the autoclave to 120 °C for 72 hours. The slow heating and cooling rates (e.g., 5 °C/min) can promote the growth of larger, higher-quality crystals.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool naturally to room temperature.
-
Collect the blue crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Decant the supernatant and wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To remove the high-boiling point DMF from the pores, perform a solvent exchange by soaking the product in ethanol (3 x 10 mL) for 24 hours, replacing the ethanol every 8 hours.
-
-
Activation:
-
After the final ethanol wash, decant the solvent and dry the product under vacuum at 150 °C for 12 hours. This step is crucial to remove the guest solvent molecules from the pores and activate the MOF for subsequent applications.
-
Rationale and Optimization
Table 2: Key Synthesis Parameters and Their Influence
| Parameter | Typical Range | Rationale and Optimization Insights |
| Temperature | 80 - 150 °C | Higher temperatures can increase reaction rates and crystallinity but may also lead to the formation of denser, non-porous phases. Optimization is key. |
| Time | 24 - 96 hours | Longer reaction times generally favor the growth of larger crystals. However, prolonged heating can sometimes lead to decomposition. |
| Solvent System | DMF, DEF, DMAc | The choice of solvent can influence the coordination environment of the metal ion and the solubility of the linker, thereby affecting the final MOF structure. |
| Metal:Linker Ratio | 1:1 to 1:2 | This ratio is a critical parameter that dictates the stoichiometry of the resulting framework. Varying this ratio can lead to different structural outcomes. |
| Modulators | Monocarboxylic acids (e.g., acetic acid) | The addition of a modulator can compete with the linker for coordination to the metal center, influencing the crystal growth rate and potentially leading to smaller, more uniform crystals with fewer defects.[3] |
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Powder X-ray Diffraction (PXRD)
-
Purpose: To verify the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data if available.[4]
-
Protocol:
-
Grind a small amount of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction data over a 2θ range of 5-50° using a Cu Kα radiation source.
-
Compare the resulting diffractogram with known phases or simulated patterns. Sharp, well-defined peaks are indicative of a highly crystalline material.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.[4]
-
Protocol:
-
Place 5-10 mg of the activated MOF in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
The TGA curve will show weight loss steps corresponding to the removal of coordinated solvent molecules and the eventual decomposition of the framework. A stable plateau up to high temperatures (e.g., >300 °C) indicates good thermal stability.
-
Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the crystal morphology (shape and size) and homogeneity of the MOF sample.
-
Protocol:
-
Mount a small amount of the MOF powder onto an SEM stub using carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to prevent charging.
-
Image the sample at various magnifications to observe the crystal morphology.
-
Gas Sorption Analysis
-
Purpose: To determine the porosity, surface area (BET), and pore size distribution of the MOF. This is a critical characterization for applications in gas storage and separation.
-
Protocol:
-
Place a precisely weighed amount of the activated MOF (50-100 mg) in a sample tube.
-
Degas the sample in situ under high vacuum and elevated temperature to ensure the pores are completely empty.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.
-
Potential Applications in Drug Development
The unique properties of MOFs derived from this compound make them attractive for drug delivery applications:
-
High Drug Loading Capacity: The porous nature and high surface area can allow for the encapsulation of significant quantities of therapeutic agents.
-
Controlled Release: The chemical environment within the pores and the stability of the framework can be tuned to control the release kinetics of the loaded drug. The pH-sensitive nature of the metal-ligand bonds can be exploited for targeted release in acidic tumor microenvironments.
-
Biocompatibility: The use of biocompatible metal ions and organic linkers is crucial for in vivo applications.
Troubleshooting
Table 3: Common Issues and Solutions in MOF Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Product | Reaction temperature too low; reaction time too short; incorrect solvent. | Systematically increase the reaction temperature and time. Screen different solvent systems (e.g., DEF, DMAc). |
| Low Yield | Incomplete reaction; suboptimal metal:linker ratio. | Increase reaction time. Optimize the stoichiometry of the reactants. |
| Poor Crystallinity | Rapid nucleation and crystal growth. | Lower the reaction temperature; introduce a modulator (e.g., acetic acid) to slow down crystal growth. |
| Phase Impurity | Formation of multiple competing phases. | Carefully control the reaction temperature and reactant concentrations. The use of a modulator can sometimes favor the formation of a single phase. |
Conclusion
The synthesis of Metal-Organic Frameworks using this compound offers a promising avenue for the development of novel materials with enhanced stability and functionality. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this exciting area of materials chemistry. Careful control over synthesis parameters and thorough characterization are paramount to achieving crystalline, porous materials with tailored properties for a range of applications, from catalysis to advanced drug delivery systems.
References
-
Daltin, A.-L., et al. (2011). Morphology of magneto-electrodeposited Cu2O microcrystals. CrystEngComm, 13, 3373-3377. Available at: [Link]
-
Clearfield, A. (2011). Conventional and Unconventional Metal–Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. Chemical Reviews, 111(7), 3889-3947. Available at: [Link]
-
Vaidhyanathan, R., et al. (2011). Phosphonate monoesters as carboxylate-like linkers for metal organic frameworks. Journal of the American Chemical Society, 133(50), 20048-20051. Available at: [Link]
-
Bacsa, J., et al. (2013). Crystal engineering of coordination polymers using flexible tetracarboxylate linkers with embedded cyclohexyldiamine cores. CrystEngComm, 15(40), 8170-8178. Available at: [Link]
-
Elahi, S. M. (2025). Phosphonocarboxylates in Mixed-Ligated Approach with Diverse Structural Features (0D to 3D), and Studies of Non-Covalent Interactions for Revealed Proton Conduction. Chemistry – An Asian Journal, 20(11), e202401887. Available at: [Link]
-
Radke, M., Suren, R., & Stock, N. (2023). Discovery and Synthesis Optimization of Isoreticular Al(III) Phosphonate-Based Metal-Organic Framework Compounds Using High-Throughput Methods. Journal of Visualized Experiments, (200), e65441. Available at: [Link]
-
Chen, Z., et al. (2011). Two-step synthesis, structure and adsorption property of a dynamic zinc phosphonocarboxylate framework. CrystEngComm, 13, 3378-3382. Available at: [Link]
-
Shearan, S. J. I. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Swansea University. Available at: [Link]
-
A Design Approach to the Synthesis and Characterization of Metal Phosphonate MOFs. (n.d.). Available at: [Link]
-
Dey, S., & De, D. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Advances, 13(42), 29630-29656. Available at: [Link]
-
Wang, B., & Xu, H.-Q. (2015). Recent progress in the synthesis of metal–organic frameworks. Science and Technology of Advanced Materials, 16(3), 033501. Available at: [Link]
-
Al-Humaidi, J. Y., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Materials, 9, 982333. Available at: [Link]
Sources
Application Notes and Protocols: 2-Phosphonobenzoic Acid in Biochemical Pathway Studies
Introduction: The Versatility of a Phosphate Mimic
2-Phosphonobenzoic acid, also referred to as o-carboxyphenyl phosphate, is a versatile organic molecule that serves as a powerful tool in the study of biochemical pathways. Its key feature is the presence of a phosphonate group attached to a benzoic acid scaffold. This structure allows it to act as a stable mimic of natural phosphate esters, which are ubiquitous intermediates and substrates in a vast array of biological processes. Consequently, this compound finds its primary application as a substrate or a potential inhibitor for enzymes that recognize and process phosphorylated molecules, most notably phosphatases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in biochemical assays. We will delve into its established role as a chromogenic substrate for alkaline phosphatases and explore its potential as a competitive inhibitor for protein tyrosine phosphatases, providing detailed, field-proven protocols and the scientific rationale behind the experimental designs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in experimental settings.
| Property | Value | Reference |
| Synonyms | o-Carboxyphenyl phosphate, 2-Carboxyphenyl phosphate | |
| Molecular Formula | C₇H₇O₆P | |
| Molecular Weight | 218.10 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Storage | 2-8 °C |
Part 1: Application as a Chromogenic Substrate for Alkaline Phosphatases
Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[1][2] They are involved in numerous physiological processes, and their activity is a common biomarker in clinical diagnostics. This compound serves as an excellent chromogenic substrate for the continuous monitoring of AP activity.
Principle of the Assay
The enzymatic hydrolysis of o-carboxyphenyl phosphate by alkaline phosphatase yields salicylic acid and inorganic phosphate. Salicylic acid, unlike its phosphorylated precursor, exhibits strong absorbance at 300 nm. This change in absorbance can be monitored spectrophotometrically to determine the rate of the enzymatic reaction.
Caption: Enzymatic hydrolysis of o-carboxyphenyl phosphate.
Detailed Protocol: Continuous Spectrophotometric Assay of Alkaline Phosphatase
This protocol is adapted from the established method for measuring alkaline phosphatase activity.[3]
Materials:
-
This compound (o-carboxyphenyl phosphate)
-
Tris-HCl buffer (0.1 M, pH 8.5)
-
Glycine buffer (0.2 M, pH 8.8)
-
Magnesium chloride (MgCl₂) solution (0.05 M)
-
Alkaline phosphatase (e.g., from chicken intestine)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of alkaline phosphatase in 0.1 M Tris-HCl, pH 8.5.
-
Substrate Stock Solution (3.65 mM): Dissolve the appropriate amount of o-carboxyphenyl phosphate in distilled water.
-
Assay Buffer: Prepare a 0.2 M Glycine buffer, pH 8.8.
Experimental Workflow:
Caption: Workflow for the alkaline phosphatase assay.
Data Analysis: Calculation of Enzyme Activity
One unit of alkaline phosphatase is defined as the amount of enzyme that hydrolyzes one micromole of o-carboxyphenyl phosphate per minute at 25°C and pH 8.8. The activity can be calculated using the Beer-Lambert law:
Activity (units/mL) = (ΔA₃₀₀/min) / (ε * l) * V_total / V_enzyme
Where:
-
ΔA₃₀₀/min is the rate of change in absorbance at 300 nm.
-
ε is the molar extinction coefficient of salicylic acid at 300 nm and pH 8.8.
-
l is the path length of the cuvette (typically 1 cm).
-
V_total is the total volume of the assay.
-
V_enzyme is the volume of the enzyme solution added.
Note on Kinetic Parameters: While this protocol allows for the determination of enzyme activity, a more detailed kinetic characterization would involve varying the substrate concentration to determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). For calf intestinal alkaline phosphatase with a different substrate (p-nitrophenyl phosphate), Kₘ and Vₘₐₓ values have been reported to be in the range of 0.4-0.76 mM and 1.6-3.12 µmoles/min/unit, respectively, depending on the buffer conditions.[4]
Part 2: Potential Application as a Competitive Inhibitor of Protein Tyrosine Phosphatases
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play crucial roles in cellular signal transduction by dephosphorylating tyrosine residues on proteins.[5] Dysregulation of PTP activity is implicated in numerous diseases, including cancer and diabetes, making them attractive drug targets.[5]
Scientific Rationale: A Phosphotyrosine Mimic
The phosphonate group of this compound is structurally analogous to the phosphate group of phosphotyrosine, the natural substrate of PTPs. This structural mimicry suggests that this compound could act as a competitive inhibitor, binding to the active site of PTPs and preventing the binding and dephosphorylation of their natural substrates. A structurally related compound, 2-(oxalylamino)-benzoic acid, has been identified as a classical competitive inhibitor of several PTPs, further supporting this hypothesis.[6]
Caption: Competitive inhibition of a PTP by this compound.
Proposed Protocol: Characterization of PTP1B Inhibition
This protocol outlines a method to investigate the inhibitory potential of this compound against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling. The assay utilizes the common chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for PTP1B inhibition assay.
Data Analysis: Determining IC₅₀ and Inhibition Kinetics
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that reduces the enzyme activity by 50%. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinetic Analysis (Determining Kᵢ): To determine the inhibition constant (Kᵢ) and the mode of inhibition, the initial reaction velocities are measured at various concentrations of both the substrate (pNPP) and the inhibitor (this compound). The data are then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vₘₐₓ is unchanged, while the apparent Kₘ increases with inhibitor concentration.
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Kₘ is unchanged, while Vₘₐₓ decreases.
-
Uncompetitive Inhibition: The lines will be parallel.
-
The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration.
-
Kₘ is the Michaelis-Menten constant of the substrate.
Conclusion and Future Perspectives
This compound is a valuable and readily available tool for the study of phosphate-metabolizing enzymes. Its utility as a chromogenic substrate for alkaline phosphatases is well-established, providing a straightforward and reliable method for activity determination. Furthermore, its structural resemblance to phosphotyrosine makes it a compelling candidate for the development of competitive inhibitors against protein tyrosine phosphatases. The protocols provided herein offer a solid foundation for researchers to explore and expand the applications of this versatile compound in their biochemical and drug discovery endeavors. Future studies could focus on synthesizing derivatives of this compound to enhance its potency and selectivity as a PTP inhibitor, potentially leading to the development of novel therapeutic agents.
References
- Chaudhuri, P. S., & Das, A. (2012). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Indian Journal of Biochemistry & Biophysics, 49(6), 446-451.
- Andersen, H. S., Iversen, L. F., Jeppesen, C. B., Branner, S., Norris, K., Rasmussen, P. B., Møller, K. B., & Møller, N. P. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. The Journal of biological chemistry, 275(10), 7101–7108.
- Millán, J. L. (2006). Alkaline phosphatases: structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Purinergic signalling, 2(2), 335–341.
-
Vitro Scient. (n.d.). Alkaline Phosphatase. Retrieved from [Link]
- Hendriks, W. J., & Pulido, R. (2013). Protein tyrosine phosphatases: structure, function, and implication in human disease. The FEBS journal, 280(2), 361–381.
- Juniper Publishers. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Biomedical Journal of Scientific & Technical Research, 32(4).
- Fernley, H. N., & Walker, P. G. (1967). Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity. The Biochemical journal, 104(3), 1011–1018.
- Löffler, M., & Carrey, E. A. (1994). Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. Clinical chemistry, 40(6), 912–918.
- Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press.
-
ResearchGate. (n.d.). V max , K m , K cat , K cat /K m values of alkaline phosphatase (E.C.3.1.3.1) from E. coli for different organic P substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B. Retrieved from [Link]
- PubMed. (2012). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Indian Journal of Biochemistry & Biophysics, 49(6), 446-451.
- PubMed. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. The Journal of Biological Chemistry, 275(10), 7101-7108.
- Bentham Science. (2010). Peptidomimetic Competitive Inhibitors of Protein Tyrosine Phosphatases. Current Pharmaceutical Design, 16(28), 3103-3115.
-
ResearchGate. (n.d.). Case 34: Kinetics of Alkaline Phosphatase. Retrieved from [Link]
- Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual review of pharmacology and toxicology, 42, 209–234.
- Bollen, M., Gijsbers, R., & Ceulemans, H. (2000). The protein phosphatase 2A inhibitor okadaic acid. Vitamins and hormones, 61, 351–386.
- PubMed. (2015). Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo. ChemMedChem, 10(7), 1169-1180.
- PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2009-2015.
- Millán, J. L. (2006). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Purinergic Signalling, 2(2), 335-341.
-
Vitro Scient. (n.d.). Alkaline Phosphatase. Retrieved from [Link]
- Juniper Publishers. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Biomedical Journal of Scientific & Technical Research, 32(4).
- PubMed. (2007). Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids. Bioorganic & Medicinal Chemistry Letters, 17(18), 5055-5058.
- PubMed. (2014). Covalent Inhibition of the Lymphoid Tyrosine Phosphatase. ACS Chemical Biology, 9(2), 481-491.
- Hendriks, W. J., & Pulido, R. (2013). Protein tyrosine phosphatases: structure, function, and implication in human disease. The FEBS Journal, 280(2), 361-381.
Sources
- 1. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vitroscient.com [vitroscient.com]
- 3. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
2-Phosphonobenzoic Acid: A Versatile Substrate Mimic for Probing Enzymatic Reactions
Introduction: The Power of Mimicry in Enzymology
In the intricate world of cellular signaling and metabolic regulation, enzymes orchestrate a vast symphony of biochemical reactions with exquisite specificity. Understanding the mechanisms of these enzymes is paramount for deciphering biological processes and for the rational design of therapeutic agents. A powerful tool in the enzymologist's arsenal is the use of substrate mimics—molecules that structurally and electronically resemble the natural substrate of an enzyme. These mimics can act as competitive inhibitors or alternative substrates, providing invaluable insights into enzyme-substrate interactions, catalytic mechanisms, and active site architecture.[1]
Among the diverse classes of substrate mimics, phosphonates have emerged as particularly effective tools for studying enzymes that process phosphorylated substrates, such as phosphatases and kinases.[2] By replacing a labile phosphate ester oxygen with a stable carbon atom, phosphonates offer resistance to enzymatic hydrolysis while retaining the key structural features necessary for active site recognition.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Phosphonobenzoic acid , also known as 2-(Phosphonooxy)benzoic acid or 2-Carboxyphenyl phosphate , as a versatile substrate mimic in enzymatic reactions.
This compound: A Structural and Functional Overview
This compound is an aromatic organic compound featuring a carboxylic acid group and a phosphonic acid group attached to a benzene ring at positions 1 and 2, respectively. This unique arrangement of functional groups makes it an excellent mimic for phosphorylated substrates, particularly those with aromatic character, such as phosphotyrosine.
Key Physicochemical Properties:
| Property | Value | Reference |
| Synonyms | 2-(Phosphonooxy)benzoic acid, 2-Carboxyphenyl phosphate, Fosfosal | [2] |
| Molecular Formula | C₇H₇O₆P | [2] |
| Molecular Weight | 218.10 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage | 2-8 °C | [2] |
The presence of both a carboxylic acid and a phosphonic acid group allows for multiple points of interaction within an enzyme's active site, often mimicking the binding of the phosphate group and an adjacent acidic residue or backbone carbonyl of a peptide substrate.
Mechanism of Action: Mimicking the Transition State
The efficacy of this compound as a substrate mimic lies in its ability to emulate the natural phosphorylated substrates of enzymes like phosphatases. Protein Tyrosine Phosphatases (PTPs), for instance, catalyze the hydrolysis of a phosphate group from a tyrosine residue on a protein substrate. The catalytic mechanism of PTPs involves a conserved cysteine residue in the active site that acts as a nucleophile, attacking the phosphorus atom of the phosphate group to form a covalent phosphoenzyme intermediate.[3]
This compound can competitively inhibit PTPs by binding to the active site in a manner that mimics the binding of a phosphotyrosine-containing substrate.[4][5] The phosphonate group of this compound can engage in similar hydrogen bonding interactions with the active site residues that normally coordinate the phosphate group of the substrate. The adjacent carboxylic acid group can also form favorable interactions, further anchoring the molecule in the active site and preventing the binding of the natural substrate.
Applications in Enzymatic Assays
This compound serves as a valuable tool in a variety of enzymatic assays, primarily for the study of phosphatases.
Substrate for Continuous Spectrophotometric Assays
One of the most direct applications of this compound is as a chromogenic or UV-active substrate for phosphatases. The enzymatic hydrolysis of the phosphate group from 2-Carboxyphenyl phosphate yields salicylic acid and inorganic phosphate. Salicylic acid exhibits a distinct UV absorbance maximum around 300 nm, which is different from the parent compound.[6] This change in absorbance can be monitored continuously using a spectrophotometer, providing a real-time measurement of enzyme activity.
This method offers a convenient alternative to assays that require a separate step to detect the released phosphate, such as the malachite green assay. The continuous nature of the assay allows for the straightforward determination of initial reaction velocities, which are essential for kinetic studies.[6]
Characterization of Phosphatase Inhibitors
As a substrate mimic, this compound is an ideal tool for the characterization of novel phosphatase inhibitors. In a competitive inhibition assay, the ability of a test compound to inhibit the phosphatase-catalyzed hydrolysis of 2-Carboxyphenyl phosphate is measured. By performing the assay at various concentrations of both the substrate and the inhibitor, the inhibition constant (Kᵢ) of the test compound can be determined. This provides a quantitative measure of the inhibitor's potency.
Experimental Protocols
The following protocols provide a framework for using this compound in phosphatase activity and inhibition assays. These should be optimized for the specific enzyme and experimental conditions.
Protocol 1: Continuous Spectrophotometric Assay of Phosphatase Activity
This protocol describes the determination of phosphatase activity using 2-Carboxyphenyl phosphate as a substrate and monitoring the formation of salicylic acid.
Materials:
-
Purified phosphatase enzyme
-
2-Carboxyphenyl phosphate (substrate) stock solution (e.g., 100 mM in a suitable buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate salts and additives for the specific enzyme)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 300 nm
Procedure:
-
Prepare the reaction mixture: In each well or cuvette, prepare a reaction mixture containing the assay buffer and the desired final concentration of 2-Carboxyphenyl phosphate. For kinetic analysis, a range of substrate concentrations bracketing the expected Kₘ value should be used.
-
Equilibrate the temperature: Incubate the plate or cuvettes at the desired reaction temperature (e.g., 37 °C) for 5-10 minutes.
-
Initiate the reaction: Add a small volume of the purified phosphatase enzyme to each well or cuvette to initiate the reaction. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 300 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial linear rate of the reaction.
-
Data analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient of salicylic acid under the specific assay conditions will be needed to convert the rate of change in absorbance to the rate of product formation (moles/unit time). Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Workflow for Phosphatase Activity Assay:
Caption: Workflow for determining phosphatase activity using a continuous spectrophotometric assay.
Protocol 2: Determination of Inhibition Constant (Kᵢ) for a Competitive Inhibitor
This protocol outlines the steps to determine the Kᵢ of a competitive inhibitor using 2-Carboxyphenyl phosphate as the substrate.
Materials:
-
All materials from Protocol 1
-
Inhibitor stock solution of known concentration
Procedure:
-
Perform control reactions: Follow Protocol 1 to determine the Kₘ and Vₘₐₓ of the enzyme for 2-Carboxyphenyl phosphate in the absence of the inhibitor.
-
Perform inhibited reactions: Repeat the enzyme activity assays as described in Protocol 1, but include a fixed concentration of the inhibitor in the reaction mixtures. It is recommended to perform these assays at several different inhibitor concentrations.
-
Data analysis:
-
For each inhibitor concentration, determine the apparent Kₘ (Kₘ,app) and Vₘₐₓ from the Michaelis-Menten plots.
-
For a competitive inhibitor, the Vₘₐₓ should remain unchanged, while the Kₘ,app will increase with increasing inhibitor concentration.
-
The Kᵢ can be determined using the following equation for competitive inhibition: Kₘ,app = Kₘ (1 + [I]/Kᵢ) where [I] is the inhibitor concentration.
-
Alternatively, a Dixon plot (1/V₀ versus [I] at different fixed substrate concentrations) or a Lineweaver-Burk plot (1/V₀ versus 1/[S] at different fixed inhibitor concentrations) can be used to determine the Kᵢ.
-
Visualization of Competitive Inhibition:
Caption: Competitive inhibition of a phosphatase by a substrate mimic.
Data Interpretation and Troubleshooting
Expected Results:
-
In the absence of an inhibitor, the enzyme activity should follow Michaelis-Menten kinetics, with the reaction rate increasing with substrate concentration until it reaches a plateau (Vₘₐₓ).
-
For a competitive inhibitor, increasing inhibitor concentrations will lead to a rightward shift in the Michaelis-Menten curve (increase in apparent Kₘ) with no change in Vₘₐₓ.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Check enzyme storage and handling. Perform a positive control with a known active enzyme. |
| Incorrect assay conditions | Verify pH, temperature, and buffer composition. | |
| Non-linear reaction rates | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Product inhibition | Analyze the data for product inhibition and adjust the model accordingly. | |
| Vₘₐₓ decreases with inhibitor | Non-competitive or mixed inhibition | The inhibitor may be binding to a site other than the active site. Analyze the data using the appropriate inhibition models. |
Conclusion
This compound is a valuable and versatile tool for the study of enzymes that process phosphorylated substrates, particularly phosphatases. Its stability and structural similarity to natural substrates make it an excellent substrate mimic for continuous spectrophotometric assays and for the characterization of enzyme inhibitors. The protocols and principles outlined in this application note provide a solid foundation for researchers to effectively utilize this compound in their investigations of enzymatic reactions, contributing to a deeper understanding of enzyme function and aiding in the discovery of novel therapeutic agents.
References
-
Andersen, H. S., Iversen, L. F., Jeppesen, C. B., Branner, S., Norris, K., Rasmussen, H. B., Møller, K. B., & Møller, N. P. H. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry, 275(10), 7101–7108. [Link]
-
Barford, D., Flint, A. J., & Tonks, N. K. (1994). Crystal structure of human protein tyrosine phosphatase 1B. Science, 263(5152), 1397–1404. [Link]
- Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.
-
Sun, J. P., Fedorov, A. A., Lee, S. Y., Guo, X. L., Shen, K., Lawrence, D. S., Almo, S. C., & Zhang, Z. Y. (2003). Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor. Journal of Biological Chemistry, 278(14), 12406–12414. [Link]
-
Roig, M., Donoso, J., & Vilaró, F. (1982). Kinetic studies of the transphosphorylation reactions catalyzed by alkaline phosphatase from E. coli: hydrolysis of p-nitrophenyl phosphate and o-carboxyphenyl phosphate in presence of Tris. International journal of biochemistry, 14(7), 655–660. [Link]
-
Barford, D., Das, A. K., & Egloff, M. P. (1998). The structure and mechanism of protein phosphatases: insights into catalysis and regulation. Annual review of biophysics and biomolecular structure, 27, 133–164. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Kinetic studies of the transphosphorylation reactions catalyzed by alkaline phosphatase from E. coli: hydrolysis of p-nitrophenyl phosphate and o-carboxyphenyl phosphate in presence of Tris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and enzymatic characterization of acid phosphatase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Crystal structure of human protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worthingtonweb.com [worthingtonweb.com]
Protocol for testing 2-Phosphonobenzoic acid as a phosphatase inhibitor
An Application Note and Protocol for the Characterization of 2-Phosphonobenzoic Acid as a Phosphatase Inhibitor
Introduction
Protein phosphatases are a diverse group of enzymes that catalyze the dephosphorylation of proteins, a critical post-translational modification.[1] This process, in opposition to the action of protein kinases, governs a vast array of cellular signaling pathways, including cell growth, differentiation, and metabolism.[1] The dysregulation of phosphatase activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[2] Consequently, the identification and characterization of novel phosphatase inhibitors are of significant interest to the drug development community.
This compound (2-PBA) is a small molecule whose phosphonate group can mimic the natural phosphate substrates of phosphatases, making it a candidate for enzymatic inhibition.[3] Its structural features suggest potential interactions with the active sites of phosphatases, which are often positively charged to accommodate the phosphate moiety of their substrates.[3] This document provides a comprehensive, field-tested guide for researchers to systematically evaluate 2-PBA as a phosphatase inhibitor. It details the necessary protocols to determine its inhibitory potency (IC₅₀), elucidate its kinetic mechanism of action, and establish a robust, self-validating experimental framework.
Principle of the Assay
The foundational method described here is a colorimetric assay that measures the enzymatic activity of a phosphatase using a chromogenic substrate, p-nitrophenyl phosphate (pNPP).[4] This substrate is broadly recognized by various classes of phosphatases, including acid, alkaline, protein tyrosine, and serine/threonine phosphatases, making it an excellent tool for initial screening.[5] The phosphatase cleaves the phosphate group from pNPP, yielding p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified by measuring its absorbance at 405 nm.[6] The intensity of the color is directly proportional to the amount of pNP produced and, therefore, to the phosphatase activity. The presence of an inhibitor, such as 2-PBA, will reduce the rate of this reaction, leading to a decrease in absorbance.
While this guide focuses on the accessible pNPP-based assay, the principles and workflows can be adapted to more sensitive, fluorescence-based assays using substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) for higher-throughput applications.[2]
Experimental Workflow
The overall process for characterizing 2-PBA involves a multi-stage approach, beginning with assay optimization and culminating in detailed kinetic analysis. This ensures that the data collected is both accurate and comprehensive.
Caption: Overall workflow for the characterization of 2-PBA.
Materials and Reagents
-
Enzyme: Purified phosphatase of interest (e.g., Protein Tyrosine Phosphatase 1B (PTP1B), Calf Intestinal Alkaline Phosphatase).
-
Inhibitor: this compound (2-PBA).
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Positive Control Inhibitor: Sodium orthovanadate (for PTPs and alkaline phosphatases).[6][7]
-
Buffer: Assay buffer appropriate for the chosen enzyme (e.g., for PTPs, 50 mM Bis-Tris, pH 6.0, with 1 mM DTT and 0.01% Tween-20).[2] Causality Note: Buffers containing sulfonic acids (e.g., HEPES) should be avoided as they can sometimes compete with inhibitors at the enzyme's active site.[2]
-
Stop Solution: 1 M NaOH.
-
Equipment: 96-well clear flat-bottom microplates, multichannel pipette, incubator (e.g., 30°C or 37°C), microplate reader (405 nm absorbance).
Protocol Part 1: Determination of Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. This protocol first establishes the optimal enzyme concentration for the assay before determining the dose-response curve for 2-PBA.
Step A: Preliminary Enzyme Titration
Rationale: To ensure the enzymatic reaction proceeds in the linear range, where the rate is proportional to the enzyme concentration. This is critical for obtaining reliable kinetic data.[2][4]
-
Prepare Reagents:
-
Assay Buffer: Prepare at 1X concentration.
-
pNPP Substrate Solution: Prepare a 2X working solution in Assay Buffer (e.g., 2 mM, if the final concentration in the well is to be 1 mM).
-
Enzyme Stock: Thaw the purified enzyme on ice. Prepare a series of dilutions in ice-cold Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to multiple wells.
-
Add varying amounts of the diluted enzyme to triplicate wells (e.g., 0, 1, 2, 5, 10, 20 ng per well).
-
Initiate the reaction by adding 50 µL of the 2X pNPP Substrate Solution to all wells. The final volume is 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Read the absorbance at 405 nm.
-
-
Analysis:
-
Subtract the absorbance of the "No Enzyme" control from all other readings.
-
Plot Absorbance (405 nm) vs. Enzyme Concentration.
-
Select an enzyme concentration that yields a robust signal (e.g., an absorbance of ~0.8-1.0) and falls within the linear portion of the curve for all subsequent experiments.[8]
-
Step B: 2-PBA Dose-Response and IC₅₀ Calculation
Rationale: This step measures the inhibitory effect of 2-PBA across a range of concentrations to determine its potency. The substrate concentration is typically fixed at or near its Michaelis-Menten constant (Kₘ) to allow for comparable IC₅₀ values across different inhibitors and enzymes.[8] If Kₘ is unknown, a substrate concentration that gives a sub-maximal reaction rate (from a substrate titration curve) can be used.
-
Prepare Reagents:
-
2-PBA Stock Solution: Prepare a high-concentration stock (e.g., 50 mM) in a suitable solvent (e.g., DMSO or water). Then, create a 10-point serial dilution series at a 10X final concentration in Assay Buffer.
-
Positive Control: Prepare a 10X stock of a known inhibitor (e.g., sodium orthovanadate).
-
Enzyme Solution: Prepare a 2X working solution of the enzyme in Assay Buffer at the optimal concentration determined in Step A.
-
Substrate Solution: Prepare a 2X working solution of pNPP in Assay Buffer (at a concentration equal to the enzyme's Kₘ).
-
-
Assay Setup (in a 96-well plate):
| Well Type | Reagent 1 (10 µL) | Reagent 2 (40 µL) | Reagent 3 (50 µL) |
| 100% Activity | Assay Buffer | Assay Buffer | 2X Enzyme |
| 0% Activity (No Enzyme) | Assay Buffer | Assay Buffer | Assay Buffer |
| Test (2-PBA) | 10X 2-PBA Dilution | Assay Buffer | 2X Enzyme |
| Positive Control | 10X Control Inhibitor | Assay Buffer | 2X Enzyme |
-
Pre-incubation:
-
Add the components as described in the table above (Reagents 1 and 2).
-
Add 50 µL of the 2X Enzyme solution (Reagent 3) to all wells except the "No Enzyme" control (add 50 µL of Assay Buffer instead).
-
Gently tap the plate to mix. Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.
-
-
Initiate and Measure:
-
Initiate the reaction by adding 50 µL of the 2X pNPP solution to all wells.
-
Incubate at the optimal temperature for 15-30 minutes (ensure the 100% activity control does not become over-developed).
-
Stop the reaction with 50 µL of 1 M NaOH and read absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each 2-PBA concentration: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_no_enzyme) / (Abs_100%_activity - Abs_no_enzyme))
-
Plot % Inhibition vs. log[2-PBA Concentration].
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Protocol Part 2: Elucidating the Mechanism of Inhibition
Rationale: The IC₅₀ value indicates potency but does not describe how the inhibitor works. Kinetic analysis is required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), which provides crucial insights for any future drug development efforts.[9]
Caption: Simplified models of competitive vs. non-competitive inhibition.
Kinetic Analysis Procedure
-
Experimental Design: This experiment involves measuring the initial reaction velocity at multiple substrate (pNPP) concentrations in the absence and presence of several fixed concentrations of 2-PBA.
-
2-PBA Concentrations: Use 0 (no inhibitor), and at least two other concentrations, for example, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀.
-
pNPP Concentrations: Use a range of concentrations that bracket the Kₘ value (e.g., 0.2 x Kₘ to 5 x Kₘ). A 7-point dilution series is recommended.
-
-
Assay Setup: Prepare a matrix in a 96-well plate. Each condition should be run in triplicate.
-
For each fixed concentration of 2-PBA, perform a full pNPP titration.
-
The assay procedure (pre-incubation, initiation, stopping) is the same as in the IC₅₀ determination. Crucial Note: It is essential to measure the reaction velocity during the initial, linear phase. You may need to run a time-course experiment to determine the optimal incubation time where product formation is linear.
-
-
Data Analysis and Interpretation:
-
Calculate Velocity: For each concentration of substrate and inhibitor, calculate the initial reaction velocity (V₀). This is proportional to (Absorbance at 405 nm) / (time).
-
Michaelis-Menten Plot: Plot V₀ versus [pNPP] for each concentration of 2-PBA. This provides a direct visualization of the inhibition.
-
Lineweaver-Burk Plot: To determine the mechanism, transform the data by plotting 1/V₀ versus 1/[pNPP]. This double-reciprocal plot linearizes the data and provides a clear diagnostic of the inhibition type.
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the upper-left quadrant.
-
-
Calculate Kᵢ: The inhibition constant (Kᵢ) can be determined by secondary plots (e.g., plotting the slopes of the Lineweaver-Burk lines against inhibitor concentration).
-
Summary of Data Presentation
All quantitative results should be clearly organized for interpretation and comparison.
| Parameter | Description | How to Determine | Expected Outcome for 2-PBA |
| Kₘ | Michaelis constant; substrate concentration at half-maximal velocity. | Michaelis-Menten kinetics (no inhibitor) | (Value in µM or mM) |
| Vₘₐₓ | Maximum reaction velocity. | Michaelis-Menten kinetics (no inhibitor) | (Value in Abs/min or µmol/min) |
| IC₅₀ | Concentration of 2-PBA causing 50% inhibition of enzyme activity. | Dose-response curve | (Value in µM or mM) |
| Mode of Inhibition | The kinetic mechanism by which 2-PBA inhibits the enzyme. | Lineweaver-Burk plot analysis | (e.g., Competitive, Non-competitive) |
| Kᵢ | Inhibition constant; a measure of the inhibitor's binding affinity. | Secondary plots from kinetic data | (Value in µM or mM) |
Trustworthiness and Potential Pitfalls
A robust protocol is a self-validating one. The inclusion of proper controls is non-negotiable.
-
Negative Controls: Always include a "no enzyme" control to account for any non-enzymatic substrate degradation and a "no inhibitor" (100% activity) control to establish the baseline for calculations.
-
Positive Control: Including a known inhibitor for the target phosphatase (like sodium orthovanadate) validates that the assay system is responsive to inhibition.[7]
-
Compound Interference: 2-PBA, like any test compound, could interfere with the assay. Run a control with 2-PBA and pNPP but no enzyme to check if it absorbs at 405 nm. If so, this background must be subtracted.
-
Solubility: Ensure 2-PBA is fully dissolved in the assay buffer at all tested concentrations. Compound precipitation can lead to erroneous results. Visually inspect the wells.
-
Enzyme Stability: Ensure the enzyme remains active throughout the experiment. Keep it on ice and use it within its recommended stability window.
By following this detailed protocol, researchers can confidently characterize the inhibitory properties of this compound, generating the high-quality, reproducible data necessary for advancing drug discovery and development projects.
References
-
Iversen, P. L., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]
-
Kaminski, T., et al. (2010). Serine/Threonine Protein Phosphatase Assays. Current Protocols in Molecular Biology, Chapter 18, Unit 18.18. [Link]
-
Iversen, P. L., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. National Center for Biotechnology Information (PMC). [Link]
-
Danson, C. M., & Eisenthal, R. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Biochemistry and Molecular Biology Education. [Link]
-
Foulkes, J. G., & Cohen, P. (1983). A kinetic analysis of the effects of inhibitor-1 and inhibitor-2 on the activity of protein phosphatase-1. European Journal of Biochemistry, 132(2), 303-308. [Link]
-
Danson, C. M., & Eisenthal, R. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. University of Bath's research portal. [Link]
-
Secrist, J. P., & Abraham, R. T. (2001). Protein Tyrosine Phosphatase Assays. Current Protocols in Immunology, Chapter 11, Unit 11.7. [Link]
-
Corbiere, B. (2021). Investigating Inhibitors of a Phosphatase Enzyme. Student Research Day Proceedings, 6(1). [Link]
-
ResearchGate. (n.d.). Protein Phosphatase Inhibition Assays. ResearchGate. [Link]
-
SSERC. (n.d.). Protocol - Phosphatase Activity. SSERC. [Link]
-
Chem-Impex. (n.d.). 2-(Phosphonooxy)benzoic acid [for Biochemical Research]. Chem-Impex Website. [Link]
-
Kaminski, T., et al. (2010). Serine/threonine protein phosphatase assays. Current Protocols in Molecular Biology. [Link]
-
Mountfort, D. O., et al. (2001). Colorimetric Immuno-Protein Phosphatase Inhibition Assay for Specific Detection of Microcystins and Nodularins of Cyanobacteria. Applied and Environmental Microbiology, 67(7), 3127-3134. [Link]
-
G-Biosciences. (n.d.). Proteases & Phosphatases - Inhibitors, Enzymes & Assays. G-Biosciences Website. [Link]
-
Andersen, H. S., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry, 275(10), 7101-7108. [Link]
-
Zhang, T., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2015-2022. [Link]
-
Suganuma, M., et al. (2011). Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology. Journal of Physiological Sciences, 61(6), 447-455. [Link]
-
Castillo, L., et al. (2020). Identification of Novel Inhibitors of a Plant Group A Protein Phosphatase Type 2C Using a Combined In Silico and Biochemical Approach. Frontiers in Plant Science, 11, 568361. [Link]
-
Arce, C. A., & Barra, H. S. (2003). Inhibitors of protein phosphatase 1 and 2A decrease the level of tubulin carboxypeptidase activity associated with microtubules. European Journal of Biochemistry, 270(23), 4749-4755. [Link]
-
Ramachandran, M., et al. (2021). PP2A-activating Drugs Enhance FLT3 Inhibitor Efficacy through AKT Inhibition-Dependent GSK-3β-Mediated c-Myc and Pim-1 Proteasomal Degradation. Molecular Cancer Therapeutics, 20(4), 676-690. [Link]
Sources
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. bio-protocol.org [bio-protocol.org]
- 9. A kinetic analysis of the effects of inhibitor-1 and inhibitor-2 on the activity of protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Phosphonobenzoic Acid Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-phosphonobenzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices. The synthesis is approached via a robust two-step process: a nickel-catalyzed Hirao cross-coupling reaction to form a phosphonate ester intermediate, followed by acidic hydrolysis to yield the final product. This guide emphasizes safety, reproducibility, and high-yield synthesis, grounded in authoritative chemical literature.
Introduction and Significance
This compound and its derivatives are organophosphorus compounds of significant interest due to the unique properties conferred by the phosphonic acid moiety. Phosphonic acids are known as stable bioisosteres for phosphate groups and are frequently incorporated into molecules to enhance their pharmacological profiles, such as improving bone targeting or modulating enzyme interactions.[1][2] The presence of both a carboxylic acid and a phosphonic acid group on the same aromatic ring makes this compound a versatile scaffold for constructing complex molecules, including enzyme inhibitors, antiviral agents, and specialized ligands for metal coordination.[3][4]
The synthesis of this bifunctional molecule, however, requires a carefully planned strategy to manage the reactivity of both acidic groups. The protocol detailed herein follows a common and effective approach: initial formation of the carbon-phosphorus bond to create a stable phosphonate ester, followed by deprotection (hydrolysis) to reveal both the phosphonic and carboxylic acids.
Overall Synthetic Workflow
The synthesis is achieved in two primary stages, starting from commercially available 2-bromobenzoic acid.
-
Esterification: The carboxylic acid of 2-bromobenzoic acid is first protected as a methyl ester to prevent unwanted side reactions during the subsequent C-P bond formation.
-
Hirao Cross-Coupling: The resulting methyl 2-bromobenzoate undergoes a palladium or nickel-catalyzed cross-coupling reaction with diethyl phosphite to form diethyl (2-(methoxycarbonyl)phenyl)phosphonate. This step is crucial for creating the aryl-phosphorus bond.
-
Acid Hydrolysis: The final step involves the simultaneous hydrolysis of both the phosphonate and methyl ester groups using concentrated hydrochloric acid to yield the target molecule, this compound.[5][6]
The entire workflow is visualized below.
Caption: Overall synthetic route from 2-bromobenzoic acid to this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl (2-(methoxycarbonyl)phenyl)phosphonate
This procedure details the formation of the key phosphonate ester intermediate via a nickel-catalyzed cross-coupling reaction, a variation of the Hirao reaction. This method is often preferred for its efficiency and milder conditions compared to the classic heat-driven Michaelis-Arbuzov reaction.[7][8]
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | 4.30 g | 20.0 | Starting material |
| Diethyl phosphite | C₄H₁₁O₃P | 138.10 | 3.04 g | 22.0 | Reagent |
| Nickel(II) chloride (anhydrous) | NiCl₂ | 129.60 | 130 mg | 1.0 | Catalyst |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 525 mg | 2.0 | Ligand |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 4.05 g | 40.0 | Base |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 100 mL | - | Solvent |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a gentle stream of nitrogen. Maintaining an inert atmosphere is critical to prevent the oxidation of the catalyst and phosphite reagent.
-
Reagent Addition: To the flask, add nickel(II) chloride (130 mg), triphenylphosphine (525 mg), and anhydrous acetonitrile (100 mL). Stir the mixture for 15 minutes at room temperature to allow for the formation of the nickel-phosphine catalyst complex.
-
Substrate Addition: Add methyl 2-bromobenzoate (4.30 g), diethyl phosphite (3.04 g), and triethylamine (4.05 g) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 12-18 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 50 mL), followed by a saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to yield diethyl (2-(methoxycarbonyl)phenyl)phosphonate as a colorless oil. The expected yield is typically in the range of 75-85%.
Protocol 2: Hydrolysis to this compound
This final step involves the cleavage of both the phosphonate diethyl ester and the methyl benzoate ester to yield the target dicarboxylic acid. Concentrated hydrochloric acid is a highly effective reagent for this transformation.[5][6]
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Notes |
| Diethyl (2-(methoxycarbonyl)phenyl)phosphonate | C₁₂H₁₇O₅P | 272.23 | 2.72 g | Starting material from Protocol 1 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | ~37% in water, ~12 M |
| Toluene | C₇H₈ | 92.14 | ~30 mL | For azeotropic removal of water |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the diethyl (2-(methoxycarbonyl)phenyl)phosphonate (2.72 g) with concentrated hydrochloric acid (50 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 110°C) in an oil bath. The reaction mixture will become homogeneous as the hydrolysis proceeds. The reaction is typically complete after 8-12 hours.
-
Isolation:
-
Cool the reaction mixture to room temperature. A white precipitate of this compound should form.
-
Further cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold distilled water.
-
-
Drying:
-
To remove residual water and HCl, transfer the solid to a clean flask, add toluene (~30 mL), and remove the solvent by rotary evaporation. This azeotropic distillation is highly effective for drying.[6]
-
For final drying, place the product in a desiccator over phosphorus pentoxide (P₄O₁₀) under vacuum overnight. This will yield this compound as a white, crystalline solid. Expected yield is typically >90%.
-
Reaction Mechanism: Hirao Cross-Coupling
The Hirao reaction proceeds via a catalytic cycle involving the nickel catalyst. The mechanism is generally accepted to follow these key steps:
-
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the aryl-bromide bond of methyl 2-bromobenzoate, forming a Ni(II) intermediate.
-
Coordination: Diethyl phosphite coordinates to the nickel center.
-
Reductive Elimination: The phosphonate group and the aryl group are joined in a reductive elimination step, which regenerates the Ni(0) catalyst and releases the final product, diethyl (2-(methoxycarbonyl)phenyl)phosphonate. The base (triethylamine) is crucial for neutralizing the HBr formed during the cycle.
Caption: Catalytic cycle for the Hirao cross-coupling reaction.
Characterization of Final Product
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (in D₂O): Expect aromatic proton signals between 7.5-8.2 ppm, showing characteristic coupling to the phosphorus atom. The acidic protons of the carboxyl and phosphonyl groups will exchange with D₂O and will likely not be visible.
-
³¹P NMR (in D₂O): A single peak is expected in the range of 15-25 ppm, confirming the presence of the phosphonate group.
-
FTIR (KBr pellet): Look for a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong P=O (~1200 cm⁻¹) and P-O (~1000 cm⁻¹) stretching vibrations.[9][10]
-
Mass Spectrometry (ESI-): The molecular ion peak [M-H]⁻ should be observed at m/z corresponding to C₇H₆O₅P⁻.
Troubleshooting and Safety Precautions
-
Low Yield in Protocol 1: This is often due to inactive catalyst or moisture in the reaction. Ensure all glassware is thoroughly dried and that the reaction is maintained under a positive pressure of inert gas. Using fresh, anhydrous solvents is critical.
-
Incomplete Hydrolysis in Protocol 2: If NMR analysis shows residual ester signals, the reaction time was likely insufficient. The reaction can be refluxed for an additional 4-6 hours. The concentration of HCl is also important; using a less concentrated acid will slow the reaction considerably.
-
Safety:
-
Always work in a well-ventilated fume hood.
-
Triethylamine and Diethyl Phosphite: These are corrosive and have strong, unpleasant odors. Handle with appropriate gloves and eye protection.
-
Concentrated Hydrochloric Acid: Highly corrosive and releases toxic fumes. Always handle with extreme care, using acid-resistant gloves, a lab coat, and safety goggles.
-
Nickel Chloride: A suspected carcinogen. Avoid inhalation of the powder by handling it carefully in the fume hood.
-
References
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]
-
J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]
-
PubMed. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]
-
Wikipedia. (n.d.). Phosphonate. [Link]
-
ProQuest. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
-
ACS Publications. (2020). Visible-Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates. ACS Catalysis, 10(15), 8573–8580. [Link]
-
Grokipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]
- Google Patents. (1978). US4081463A - Production of 2-carboxyethyl(phenyl)phosphinic acid.
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]
-
Royal Society of Chemistry. (2015). Direct synthesis of β-ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. RSC Advances, 5(11), 8349–8352. [Link]
-
National Institutes of Health. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(78), 49491–49515. [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
-
Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]
-
PubMed. (2004). [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. Yakugaku Zasshi, 124(10), 725-43. [Link]
-
National Institutes of Health. (2012). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 17(9), 10428–10442. [Link]
-
National Institutes of Health. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. International Journal of Molecular Sciences, 23(20), 12284. [Link]
-
Royal Society of Chemistry. (2004). Supplementary data. [Link]
-
PrepChem.com. (n.d.). Synthesis of Phenylphosphonic acid. [Link]
-
ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. [Link]
- Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
-
Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]
- Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
-
ResearchGate. (2014). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of.... [Link]
-
Chemistry Research Journal. (2022). Synthesis and characterization of Benzoic Acid. [Link]
-
PubMed. (2005). An ATR-FTIR study of different phosphonic acids in aqueous solution. Journal of Molecular Structure, 744-747, 821-827. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid - NIST WebBook. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
-
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 221-236. [Link]
Sources
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Quantification of 2-Phosphonobenzoic Acid
Introduction: The Analytical Imperative for 2-Phosphonobenzoic Acid (2-PBA)
This compound (2-PBA) is an organophosphonate compound of significant interest in various fields, including as a potential metabolite of certain industrial chemicals and as a building block in synthetic chemistry. Its unique structure, featuring both a carboxylic acid and a phosphonic acid group on a benzene ring, imparts distinct chemical properties that necessitate robust and specific analytical methods for its quantification. Accurate measurement of 2-PBA is critical for environmental monitoring, toxicological studies, and quality control in manufacturing processes.
These application notes provide comprehensive protocols for the quantification of 2-PBA using state-of-the-art analytical techniques. The methodologies have been designed to deliver high sensitivity, selectivity, and reproducibility, addressing the needs of researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower analysts to adapt and troubleshoot these methods effectively.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇O₅P | PubChem |
| Molecular Weight | 202.10 g/mol | PubChem |
| Appearance | White to off-white solid | Chemical Supplier Data |
| pKa₁ (Phosphonic Acid) | ~2 | Estimated |
| pKa₂ (Phosphonic Acid) | ~7 | Estimated |
| pKa₃ (Carboxylic Acid) | ~4 | Estimated |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-PBA.[1][2] Reversed-phase chromatography, which separates analytes based on their hydrophobicity, is well-suited for 2-PBA.[1] The presence of the benzene ring in 2-PBA allows for sensitive detection using a UV spectrophotometer.
Expertise & Experience Insights: The choice of a reversed-phase C18 column is based on its proven efficacy in separating aromatic carboxylic acids.[1] The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is critical for achieving good peak shape and retention. The acidic buffer (e.g., phosphate or formate) suppresses the ionization of both the carboxylic and phosphonic acid groups, leading to better interaction with the nonpolar stationary phase and sharper, more symmetrical peaks.
Experimental Workflow: HPLC-UV Analysis of 2-PBA
Caption: Workflow for HPLC-UV analysis of 2-PBA.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of potassium phosphate monobasic in 1 L of deionized water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
4. Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 2-PBA in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase (e.g., Acetonitrile:Phosphate Buffer = 20:80 v/v) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
If the sample is a liquid, dilute it with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
6. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.02 M Phosphate Buffer pH 3.0 (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
7. Data Analysis:
-
Integrate the peak area of 2-PBA in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2-PBA in the samples using the linear regression equation of the calibration curve.
Trustworthiness and Validation: This protocol is self-validating through the generation of a linear calibration curve with a correlation coefficient (r²) > 0.99. System suitability should be checked by ensuring consistent retention times and peak areas for replicate injections of a standard.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[3][4] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. 2-PBA can be ionized using electrospray ionization (ESI) in negative mode, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly specific quantification.
Expertise & Experience Insights: The dual acidic nature of 2-PBA makes it ideal for negative ion ESI. The deprotonated molecule [M-H]⁻ at m/z 201.0 is selected as the precursor ion. Collision-induced dissociation (CID) of this precursor will generate characteristic product ions. A likely fragmentation would be the loss of H₂O and CO₂ from the carboxylic acid group, or cleavage of the C-P bond. The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-2-PBA) is highly recommended to correct for matrix effects and variations in instrument response.
Experimental Workflow: LC-MS/MS Analysis of 2-PBA
Caption: Workflow for LC-MS/MS analysis of 2-PBA.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials:
-
As per HPLC-UV method, with the addition of:
-
Formic acid (LC-MS grade)
-
¹³C₆-2-Phosphonobenzoic acid (Internal Standard - IS)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source
-
HILIC column (e.g., 2.1 x 100 mm, 3 µm) or C18 column
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
4. Standard and Sample Preparation:
-
Prepare calibration standards as in the HPLC-UV method, using 0.1% formic acid in water/acetonitrile as the diluent.
-
Add a fixed concentration of the internal standard (e.g., 100 ng/mL) to all standards and samples.
-
For complex matrices (e.g., plasma, urine, environmental water), a solid-phase extraction (SPE) step may be necessary to remove interferences.
5. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Conditions | |
| Column | HILIC, 2.1 x 100 mm, 3 µm |
| Mobile Phase | Gradient elution: 95% B to 5% B over 5 min, hold for 2 min, return to 95% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS Conditions | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transitions | Precursor Ion (m/z) |
| 2-PBA (Quantifier) | 201.0 |
| 2-PBA (Qualifier) | 201.0 |
| ¹³C₆-2-PBA (IS) | 207.0 |
6. Data Analysis:
-
Calculate the ratio of the peak area of 2-PBA to the peak area of the internal standard for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Quantify 2-PBA in the samples using the calibration curve.
Trustworthiness and Validation: The use of MRM with a quantifier and a qualifier ion transition provides high confidence in analyte identification. The internal standard corrects for variations, ensuring high accuracy and precision. Method validation should include assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
III. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: GC-MS offers excellent chromatographic resolution and is a powerful tool for structural confirmation. However, the low volatility and high polarity of 2-PBA, due to its acidic functional groups, make it unsuitable for direct GC analysis.[5][6] A derivatization step is mandatory to convert the polar -COOH and -PO(OH)₂ groups into more volatile and thermally stable esters.[6] Trimethylsilyl (TMS) derivatization using reagents like BSTFA is a common and effective approach.[6]
Expertise & Experience Insights: The derivatization reaction replaces the acidic protons on both the carboxylic and phosphonic acid groups with TMS groups. This increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC. The resulting derivatized 2-PBA will have a unique mass spectrum under electron ionization (EI), providing a high degree of certainty in its identification.
Experimental Workflow: GC-MS Analysis of 2-PBA
Caption: Workflow for GC-MS analysis of 2-PBA.
Detailed Protocol: GC-MS
1. Reagents and Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation:
-
GC-MS system with an EI source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
3. Standard and Sample Preparation:
-
Prepare a stock solution of 2-PBA in a suitable solvent like methanol.
-
For samples, perform a liquid-liquid extraction (LLE) if necessary. Acidify the sample and extract with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.
-
Aliquot the standard solutions and sample extracts into autosampler vials and evaporate to dryness under a gentle stream of nitrogen.
4. Derivatization:
-
To the dried residue in each vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before analysis.
5. GC-MS Conditions:
| Parameter | Condition |
| GC Conditions | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Conditions | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
6. Data Analysis:
-
Identify the peak for the tris-TMS derivative of 2-PBA based on its retention time and characteristic mass spectrum.
-
For quantification, create a calibration curve using derivatized standards. If using SIM mode, monitor characteristic ions of the derivatized 2-PBA.
Trustworthiness and Validation: The unique fragmentation pattern of the derivatized analyte in the mass spectrum provides definitive identification. The protocol's reliability is ensured by complete derivatization, which can be verified by injecting a known standard and checking for the absence of underivatized compound peaks.
Summary of Analytical Techniques
| Technique | Principle | Derivatization Required? | Selectivity | Sensitivity | Throughput |
| HPLC-UV | Reversed-phase chromatography with UV detection | No | Moderate | µg/mL | High |
| LC-MS/MS | Liquid chromatography with tandem mass spectrometry | No | Very High | ng/mL to pg/mL | High |
| GC-MS | Gas chromatography with mass spectrometry | Yes | High | ng/mL | Moderate |
References
-
Analytical methodology for organophosphorus pesticides used in Canada. PubMed. Available at: [Link]
-
Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central. Available at: [Link]
-
List of analytical techniques for the determination of organophosphate pesticides in environmental samples. ResearchGate. Available at: [Link]
-
Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Semantic Scholar. Available at: [Link]
-
Recent advancements in the detection of organophosphate pesticides: a review. Royal Society of Chemistry. Available at: [Link]
-
Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. Available at: [Link]
-
Spectroscopic Methods. Saylor Academy. Available at: [Link]
-
A Rapid Method for the Profiling of the in Vitro and in Vivo Metabolism of 2-, 3- and 4- Bromobenzoic Acids. Chromatography Today. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]
-
Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. Available at: [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer. Available at: [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University Politehnica of Bucharest. Available at: [Link]
-
LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Phenomenex. Available at: [Link]
-
Determination of 2-chloroethylphosphonic acid and its intermediate vinylphosphonic acid from artificially ripened sapota fruit by modified dispersive solid-phase extraction cleanup and gas chromatography/mass spectrometry analysis. PubMed. Available at: [Link]
-
The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
2-Phosphonobenzoic acid synthesis purification issues
An authoritative guide for researchers, scientists, and drug development professionals navigating the complexities of 2-phosphonobenzoic acid synthesis and purification.
Technical Support Center: this compound
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support center for this compound. This molecule, while invaluable in biochemical research and as a synthetic building block, presents unique challenges in its preparation and purification.[1] Its dual acidic functionalities—the carboxylic acid and the phosphonic acid—contribute to its distinct chemical behavior, often leading to issues with isolation, purity, and yield.
This guide is structured to provide both high-level answers to common questions and a deep dive into specific troubleshooting scenarios. We will explore the causality behind common experimental pitfalls and provide robust, field-proven protocols to help you achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable method involves the hydrolysis of a dialkyl 2-phosphonobenzoate precursor, typically the diethyl or dimethyl ester. This hydrolysis cleaves the P-O-alkyl bonds to yield the phosphonic acid. The two most effective methods for this dealkylation are:
-
Acidic Hydrolysis: Refluxing the ester with concentrated hydrochloric acid is a straightforward and widely used method.[2][3]
-
McKenna Reaction: A two-step process using bromotrimethylsilane (TMSBr) followed by methanolysis. This is a milder alternative, particularly useful if the molecule contains other acid-sensitive functional groups.[2][3]
Q2: Why is my final this compound product a sticky oil or a gummy solid instead of a crystalline powder?
This is the most frequently encountered issue. It typically stems from two sources:
-
Hygroscopicity: Phosphonic acids are notoriously hygroscopic and readily absorb atmospheric moisture to form a sticky hydrate.[2][4]
-
Residual Solvent: Incomplete removal of the recrystallization solvent or reaction by-products (like HCl or water) can prevent proper crystal lattice formation.
Q3: Which analytical techniques are essential for confirming the purity of this compound?
Beyond melting point, which should be sharp for a pure compound, spectroscopic methods are critical:
-
³¹P NMR: This is the most definitive technique. A single peak in the expected chemical shift range confirms the presence of the phosphonic acid and the absence of phosphorus-containing impurities like unreacted phosphonate esters.
-
¹H and ¹³C NMR: These spectra confirm the overall structure of the aromatic ring and the absence of organic impurities. In ¹H NMR, the disappearance of the ethyl/methyl ester signals is a key indicator of complete hydrolysis.[5]
-
HPLC: Can be used to quantify purity against a reference standard.
Synthesis & Purification Workflow Diagram
Caption: General workflow for synthesis and purification.
Troubleshooting Guide: From Synthesis to Pure Product
Problem 1: Incomplete Hydrolysis of the Phosphonate Ester
Symptom:
-
³¹P NMR shows a peak corresponding to the starting phosphonate ester in addition to the product peak.
-
¹H NMR still shows signals for the ester alkyl groups (e.g., a quartet and triplet for an ethyl ester).
Probable Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Insufficient Reaction Time | The hydrolysis of phosphonate esters, especially under acidic conditions, is a stepwise process and can be slow. The second dealkylation is often slower than the first. | Extend the reflux time. Monitor the reaction by TLC or by taking aliquots for NMR analysis until the starting material is no longer observed. |
| Inadequate Acid Concentration | The reaction is acid-catalyzed. A lower concentration of HCl will result in a significantly slower reaction rate. | Ensure you are using concentrated HCl (typically 35-37% or ~12 M).[2] If the reaction stalls, carefully consider if adding more acid is feasible, though this can complicate the workup. |
| Low Reflux Temperature | Reaction kinetics are temperature-dependent. A temperature below the boiling point of the aqueous HCl solution will reduce the reaction rate. | Ensure the reaction mixture is vigorously refluxing. Use an appropriate heating mantle and ensure the flask is properly insulated if necessary. |
Problem 2: Low Yield After Recrystallization
Symptom:
-
Very few or no crystals form upon cooling the recrystallization solvent.
-
The mass of the final, dried product is significantly lower than theoretically expected.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Excessive Solvent | The goal of recrystallization is to create a saturated solution at high temperature. Adding too much solvent prevents the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.[6][7] | Add the hot solvent in small portions, waiting for the solid to dissolve before adding more.[6] If too much was added, carefully evaporate some solvent under a nitrogen stream to re-concentrate the solution and attempt cooling again. |
| Cooling Too Rapidly | Rapid cooling promotes precipitation rather than crystallization, trapping impurities and leading to smaller, harder-to-filter particles. Slow cooling is essential for the formation of a pure, ordered crystal lattice.[8][9] | Allow the flask to cool slowly to room temperature on the benchtop, insulated with a paper towel, before moving it to an ice bath for maximum recovery.[6] |
| Product is Too Soluble | This compound has some solubility even in cold water. Significant product may be lost in the mother liquor. | Ensure the solution is cooled in an ice-water bath for at least 30 minutes before filtration to minimize solubility. If yields are consistently low with a single solvent, consider using a mixed-solvent system where the product is less soluble. |
Problem 3: Product is a Persistent Oil or Gummy Solid
Symptom:
-
The product "oils out" during recrystallization instead of forming crystals.
-
The final isolated product is a sticky, non-crystalline solid that is difficult to handle and weigh.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Hygroscopicity | The two polar acidic groups have a high affinity for water molecules, which disrupt the crystal lattice and lead to a sticky or syrupy consistency.[4] | Rigorous Drying: This is critical. Dry the filtered solid under high vacuum for an extended period (12+ hours). For best results, use a desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅).[2] |
| Residual Impurities | Even small amounts of impurities can act as "defects" in the crystal lattice, preventing the formation of a well-ordered solid. | Re-purify: If the product is oily and NMR shows impurities, a second recrystallization may be necessary. Alternative Method: Convert the impure acid to a salt. Add a base like dicyclohexylamine to form the dicyclohexylammonium salt, which is often a highly crystalline solid that is easier to purify by recrystallization. The pure salt can then be treated with acid and extracted to recover the pure phosphonic acid.[4] |
| "Oiling Out" | This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the solute separates as a liquid phase. | Re-heat the mixture until the oil dissolves completely. Add a small amount of extra solvent to slightly decrease the saturation point, then attempt slow cooling again. Scratching the inside of the flask with a glass rod at the solvent line can often induce crystallization.[8] |
Troubleshooting Decision Tree
Caption: Decision tree for common purification problems.
Experimental Protocol: Synthesis & Purification
Objective: To synthesize this compound via hydrolysis of diethyl 2-phosphonobenzoate.
Materials:
-
Diethyl 2-phosphonobenzoate
-
Concentrated Hydrochloric Acid (~12 M)
-
Deionized Water
-
Activated Carbon (optional)
-
Standard laboratory glassware, heating mantle, rotary evaporator, vacuum filtration setup.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl 2-phosphonobenzoate (1.0 eq) and concentrated hydrochloric acid (10-15 mL per gram of ester).
-
Expert Insight: Using a significant excess of aqueous HCl ensures the reaction goes to completion and helps keep the resulting product in solution during reflux.
-
-
Hydrolysis: Heat the mixture to a vigorous reflux using a heating mantle. Let the reaction proceed for 8-12 hours.
-
Self-Validation: The reaction mixture should become a single homogeneous phase as the hydrolysis proceeds.
-
-
Workup: After cooling to room temperature, transfer the mixture to a clean flask. Remove the excess HCl and water via rotary evaporation.
-
Expert Insight: To remove the final traces of HCl, you can add toluene and evaporate again (azeotropic removal). This step often yields a crude, off-white solid or a thick oil.
-
-
Recrystallization: a. Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling deionized water, just enough to dissolve the solid completely.[8] b. Optional: If the hot solution has a noticeable color, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then boil for another 5 minutes to adsorb colored impurities.[7] c. If carbon was added, perform a hot gravity filtration to remove it. d. Cover the flask and allow the solution to cool slowly to room temperature. Large, needle-like crystals should form. e. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation & Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals on the filter with a small amount of ice-cold water to remove any remaining mother liquor.[7] c. Transfer the white crystalline product to a pre-weighed watch glass and dry under high vacuum, preferably in a desiccator over P₂O₅, until a constant weight is achieved.
References
- Recrystallization 2. (n.d.). Department of Chemistry, University of Massachusetts.
- 2-(Phosphonooxy)benzoic acid [for Biochemical Research]. (n.d.). Chem-Impex.
- Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(8), 1885. MDPI.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Summary of the synthetic routes to prepare phosphonic acids detailed in... (n.d.). ResearchGate.
-
Sevrain, C., Berchel, M., Couthon-Gourvès, H., Haelters, J. P., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(70), 44253-44280. Retrieved from [Link]
- Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. (2018). Molecules, 23(1), 160. MDPI.
- Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. (2023). International Journal of Molecular Sciences, 24(2), 1613. MDPI.
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). ResearchGate. Retrieved from [Link]
-
Phosphonic acid: preparation and applications. (2017). PubMed. Retrieved from [Link]
- Recrystallization of Benzoic Acid. (n.d.). University of Colorado Boulder.
- Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. (2011). Critical Reviews in Biochemistry and Molecular Biology, 46(6), 529-551.
- NMR characterization of phosphonic acid capped SnO2 nanoparticles. (2007). Arizona State University.
- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
- Purification of benzoic acid. (1966). US Patent US3235588A. Google Patents.
- The Recrystallization of Benzoic Acid. (n.d.). St. Norbert College.
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. Retrieved from [Link]
-
³¹P NMR titration and relaxation parameters of phosphonic acid derivatives and α-aminophosphonates. (2008). ResearchGate. Retrieved from [Link]
-
Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles. (2016). The Journal of Physical Chemistry C, 120(17), 9296–9306. Retrieved from [Link]
-
Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Optimizing 2-Phosphonobenzoic Acid Concentration in Cell Culture
Introduction
Welcome to the technical support guide for 2-Phosphonobenzoic acid (2-PBA). This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for effectively determining and optimizing the working concentration of 2-PBA in your cell culture experiments.
This compound is an organophosphorus compound. Molecules within this class, particularly those containing a phosphonic acid group, are recognized for their ability to act as structural analogs of phosphates.[1] This mimicry allows them to interact with and potentially modulate the activity of key cellular enzymes like phosphatases and kinases, which are central to signal transduction pathways.[2][3] Furthermore, the benzoic acid scaffold is found in many biologically active molecules, including some with anticancer properties.[4] Given this background, 2-PBA is a compound of interest for investigating cellular processes such as signaling, proliferation, and apoptosis.[5][6]
Optimizing the concentration of any small molecule is a critical first step to ensure that the observed biological effects are specific, reproducible, and not a consequence of cytotoxicity.[7] This guide provides a logical workflow, from initial handling to detailed troubleshooting, to help you confidently integrate 2-PBA into your research.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 2-PBA?
A1: While specific research on 2-PBA is emerging, we can infer potential mechanisms from its structural features. As a phosphonic acid, it is a stable analog of a phosphate group and may act as a competitive inhibitor of enzymes that bind phosphorylated substrates, such as protein tyrosine phosphatases (PTPs).[1][2][8] Additionally, related small molecules like 4-phenylbutyric acid (4-PBA) are known to function as histone deacetylase (HDAC) inhibitors and as chemical chaperones that can alleviate endoplasmic reticulum (ER) stress.[9][10][11] Therefore, experiments should be designed to assess effects on cell signaling cascades, epigenetic modifications, and markers of ER stress.
Q2: How should I prepare a stock solution of 2-PBA?
A2: Proper stock solution preparation is fundamental for accurate and reproducible dosing.[12]
-
Solvent Selection: Due to the limited aqueous solubility typical of many small organic molecules, a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) is recommended.[13][14] Always consult the manufacturer's data sheet for specific solubility information.
-
Preparation: Prepare a high-concentration stock solution, for example, 10-50 mM. This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced artifacts. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[13]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[13] Store these aliquots at -20°C or -80°C, protected from light and moisture, as recommended by the supplier.
Q3: What is a good starting concentration range for my first experiment?
A3: For a compound with unknown efficacy and toxicity in your specific cell line, it is crucial to start with a broad concentration range to identify a suitable window for investigation. A 10-fold serial dilution series is a common and effective starting point. A recommended initial range could span from 100 µM down to 1 nM.[15] This initial screen will help you quickly determine the cytotoxicity threshold and the approximate effective concentration.
Q4: Is 2-PBA stable in cell culture media?
A4: The stability of a small molecule in media can be influenced by its chemical nature and the media composition.[16] Some compounds can degrade over time at 37°C or react with media components like D-glucose or cysteine.[17][18] A recent study on 4-phenylbutyric acid (4-PBA) showed that its concentration in media can decrease significantly over a 48-hour period due to cellular absorption and potential adsorption to plasticware.[19] It is advisable to perform initial experiments with incubation times relevant to your assay (e.g., 24, 48, 72 hours) and consider media changes for longer-term experiments to maintain a more consistent compound concentration.[20]
Core Experimental Protocol: Determining the Optimal 2-PBA Concentration
This protocol is designed as a two-phase experiment to first establish the toxicity profile and then determine the effective concentration for your desired biological endpoint.
Workflow for Optimizing 2-PBA Concentration
Caption: Workflow for determining the optimal 2-PBA concentration.
Phase 1: Range-Finding Cytotoxicity Assay
Objective: To determine the concentration of 2-PBA that is toxic to your cells (CC50). This is essential for selecting a sub-toxic concentration range for subsequent functional assays.
Protocol: Cell Viability Assay using Resazurin.[13]
-
Cell Plating: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover overnight.[20]
-
Prepare Serial Dilutions:
-
Prepare a set of 2-PBA dilutions in your complete cell culture medium. It is good practice to perform a serial dilution to cover a wide range.
-
Crucially, prepare a "Vehicle Control" containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.5%) but no 2-PBA. [13]
-
Also include an "Untreated Control" (medium only) and a "No-Cell Control" (medium only, for background subtraction).
-
-
Dosing: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-PBA and the controls.
-
Incubation: Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
Resazurin Assay:
-
Add Resazurin solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure the fluorescence using a microplate reader (typically ~560 nm excitation / ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (No-Cell Control).
-
Normalize the data by setting the Untreated Control to 100% viability and the vehicle control as a separate reference.
-
Plot the cell viability (%) against the log of the 2-PBA concentration and use non-linear regression to calculate the CC50 value (the concentration that reduces cell viability by 50%).
-
| Example: Serial Dilution Scheme for 96-Well Plate | ||
| Stock Solution | Volume of Stock | Final Volume in Well (200 µL) |
| 10 mM 2-PBA in DMSO | 2 µL | 100 µM (0.2% DMSO) |
| 1 mM 2-PBA in DMSO | 2 µL | 10 µM (0.2% DMSO) |
| 100 µM 2-PBA in DMSO | 2 µL | 1 µM (0.2% DMSO) |
| 10 µM 2-PBA in DMSO | 2 µL | 100 nM (0.2% DMSO) |
| 1 µM 2-PBA in DMSO | 2 µL | 10 nM (0.2% DMSO) |
| 100 nM 2-PBA in DMSO | 2 µL | 1 nM (0.2% DMSO) |
| Vehicle Control | 2 µL of pure DMSO | 0.2% DMSO |
| Untreated Control | - | 0% DMSO |
Phase 2: Functional Assay for Efficacy
Objective: To determine the effective concentration (EC50) of 2-PBA that elicits the desired biological response.
-
Concentration Selection: Based on the CC50 value from Phase 1, select a range of non-toxic concentrations. A good starting point is to use concentrations that resulted in >90% cell viability. A narrower, 2-fold or 3-fold serial dilution around the expected effective range is appropriate here.
-
Experimental Setup: Repeat the cell plating and dosing steps as in Phase 1, using your newly selected concentration range and including vehicle and untreated controls.
-
Incubation: Incubate the cells for the time required to observe your biological endpoint of interest (this could be shorter or longer than the cytotoxicity assay incubation).
-
Functional Readout: Perform the assay to measure your endpoint. This could be:
-
Western Blot: To measure changes in protein expression or phosphorylation status of a target kinase.
-
qPCR: To measure changes in target gene expression.
-
Reporter Assay: To measure the activity of a specific signaling pathway.
-
ELISA: To measure the secretion of a specific cytokine or protein.
-
-
Data Analysis: Quantify your results and plot the functional response against the log of the 2-PBA concentration. Use non-linear regression to calculate the EC50 value (the concentration that produces 50% of the maximal response).
The optimal concentration for your experiments will typically be between the EC50 and a concentration well below the CC50, where you observe a robust functional effect with minimal impact on cell viability. [16]
Troubleshooting Guide
Q: I don't see any effect of 2-PBA, even at high concentrations. What could be wrong?
A: This is a common issue when working with a new small molecule.[13] Consider the following possibilities:
-
Compound Integrity: Has the compound been stored properly? Avoid repeated freeze-thaw cycles.[13] Ensure it is from a reputable source with purity data.
-
Solubility: Did the compound fully dissolve in the stock solvent? Is it precipitating when diluted in the aqueous culture medium? (See next question).
-
Target Relevance: Is the molecular target of 2-PBA present and active in your specific cell line? The effects of some compounds can be highly cell-type-specific.[21][22]
-
Assay Timing: Is the incubation time sufficient for the compound to act and for the downstream biological change to occur? You may need to perform a time-course experiment.
Q: I see a precipitate in my cell culture medium after adding 2-PBA. What should I do?
A: Precipitate formation means the effective concentration in solution is much lower than intended and the precipitate itself can cause non-specific cellular stress.[13]
-
Check Solubility Limit: Perform a simple solubility test. Prepare the highest concentration of 2-PBA in your culture medium, incubate under culture conditions (37°C, 5% CO2) for 1-2 hours, and visually inspect for precipitate against a dark background.[13]
-
Lower the Concentration: Your working concentration may be above the solubility limit in your medium.
-
Modify Stock Preparation: While DMSO is standard, consult literature for alternative solvents for phosphonic acids if issues persist. However, be mindful of solvent compatibility with your cells.[23]
Q: I'm seeing high levels of cell death even at low concentrations of 2-PBA.
A: This suggests your cell line is particularly sensitive to the compound or a component of your preparation.
-
Verify Dilutions: Double-check all calculations and dilution steps to rule out a simple error.[12]
-
Check Vehicle Toxicity: Run a dose-response curve of your solvent (e.g., DMSO) alone to ensure the concentrations you are using are not inherently toxic to your cells.
-
Reduce Incubation Time: The compound may have a rapid cytotoxic effect. Try a shorter incubation period to see if you can uncouple the functional effect from the toxicity.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more susceptible to chemical insults.[20]
Q: My results are inconsistent between experiments.
A: Reproducibility is key. Inconsistency often points to subtle variations in protocol execution.
-
Cell Passage Number: Use cells within a consistent, low passage number range, as cell characteristics can change over time in culture.
-
Reagent Consistency: Use the same lot of serum, media, and other reagents whenever possible. Ensure your 2-PBA stock solution is from the same batch.
-
Standardize Plating Density: Inconsistent initial cell numbers will lead to variable results.[7]
-
Protocol Adherence: Ensure all incubation times, reagent volumes, and handling steps are performed identically each time.
Advanced Concepts & Mechanistic Insights
Based on its chemical structure, 2-PBA may impact several cellular pathways. Understanding these possibilities can help in designing more targeted mechanistic studies.
Potential Signaling Pathways Modulated by 2-PBA
Caption: Hypothetical signaling pathways potentially modulated by 2-PBA.
-
ER Stress and the Unfolded Protein Response (UPR): Structurally related molecules like 4-PBA can act as chemical chaperones, helping to correctly fold proteins and thereby reduce ER stress.[10][24] If misfolded proteins accumulate, they trigger the UPR, which can ultimately lead to apoptosis if the stress is unresolved.[11] You could investigate this by measuring markers of the UPR, such as BiP expression or XBP1 splicing.
-
HDAC Inhibition: 4-PBA is also a known HDAC inhibitor, leading to increased histone acetylation and changes in gene expression that can affect cell proliferation and apoptosis.[21][25] The effect of 2-PBA on global histone acetylation could be a valuable screening experiment.
-
Kinase/Phosphatase Signaling: As a phosphate mimic, 2-PBA could directly compete with phosphorylated substrates for the active sites of enzymes like PTPs.[3] Inhibition of a phosphatase would lead to a sustained phosphorylated state of its substrate, potentially altering a signaling cascade. A phospho-protein array or western blots for specific phospho-targets could elucidate such effects.
By systematically applying the principles and protocols in this guide, you will be well-equipped to determine the optimal concentration of 2-PBA for your cell culture system and generate reliable, meaningful data for your research.
References
- BenchChem. (2025). Technical Support Center: Optimizing Small Molecule Concentration in Primary Cell Cultures. Benchchem.
- Chem-Impex. (n.d.). 2-(Phosphonooxy)benzoic acid [for Biochemical Research].
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
- Thermo Fisher Scientific. (n.d.). Stability of para-aminobenzoic acid in cell culture media. Thermo Fisher Scientific.
- AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
-
Wegrzyn, J., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. PLoS ONE, 10(8), e0135658. [Link]
-
Gardner, M. K., et al. (2019). 4-PHENYLBUTYRATE: MOLECULAR MECHANISMS AND AGING INTERVENTION POTENTIAL. Innovation in Aging, 3(Suppl 1), S735. [Link]
-
Du, Z., et al. (2018). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Metabolic Engineering Communications, 6, 46-55. [Link]
-
Kafel, R., et al. (2022). Illustration of some phosphonic acid exhibiting bioactive properties. ResearchGate. [Link]
-
Ricobaraza, A., et al. (2020). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimer's Disease. International Journal of Molecular Sciences, 21(15), 5542. [Link]
-
Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. International Journal of Biochemistry & Cell Biology, 61, 45-52. [Link]
-
ResearchGate. (n.d.). PBA activates the Nrf2 signaling pathway. ResearchGate. [Link]
-
Dormán, G., et al. (2024). Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action. ChemMedChem, 19(21), e202400370. [Link]
-
ResearchGate. (2014). What is the mechanism of action of 4-PBA as a chemical chaperone?. ResearchGate. [Link]
-
MBL International. (2024). How to Optimize Cell Culture Conditions With The Right Reagents. MBL International. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Xing, F., et al. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Toxicology in Vitro, 72, 105103. [Link]
-
ResearchGate. (n.d.). PBA reduces protein succination and the mitochondrial membrane. ResearchGate. [Link]
-
Vlase, L., et al. (2023). The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. International Journal of Molecular Sciences, 24(23), 16757. [Link]
-
Gagliardi, S., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. International Journal of Molecular Sciences, 24(4), 3749. [Link]
-
Yokomatsu, T. (2014). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Yakugaku Zasshi, 134(1), 37-47. [Link]
-
Dormán, G., et al. (2024). Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives – A Chemocentric Approach to Assess Their Molecular Action. ResearchGate. [Link]
-
Ouyang, L., et al. (2011). Effects of 2-aminoindan-2-phosphonic Acid Treatment on the Accumulation of Salidroside and Four Phenylethanoid Glycosides in Suspension Cell Culture of Cistanche Deserticola. Journal of Agricultural and Food Chemistry, 59(4), 1297-1302. [Link]
-
Peller, D., et al. (2016). New cytotoxic butyltin complexes with 2-sulfobenzoic acid: Molecular interaction with lipid bilayers and DNA as well as in vitro anticancer activity. Journal of Inorganic Biochemistry, 154, 35-47. [Link]
-
Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186-2223. [Link]
-
NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH. [Link]
-
Abd-El-Azim, M. G., et al. (2000). Benzoic acid biosynthesis in cell cultures of Hypericum androsaemum. Phytochemistry, 54(4), 359-365. [Link]
-
Khan, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]
-
Lim, J., et al. (2021). Effect of 4-phenylbutyrate addition timing on titer of Fc-fusion protein in Chinese hamster ovary cell cultures. ResearchGate. [Link]
-
Agarabi, C., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]
-
Brain & Behavior Research Foundation. (2022). Two Signaling Pathways Involved in Regulating Synaptic Plasticity Suggest Novel Targets for Rapid-Acting Antidepressants. BBRF. [Link]
-
Wikipedia. (n.d.). Wolfram syndrome. Wikipedia. [Link]
-
D'Eletto, M., et al. (2023). A New Perspective on Osteogenesis Imperfecta: From Cellular Mechanisms to the Systemic Impact of Collagen Dysfunction. International Journal of Molecular Sciences, 24(12), 10257. [Link]
- BenchChem. (2025). Application Notes and Protocols for 2-(Benzylcarbamoyl)benzoic Acid in Cell Culture Experiments. Benchchem.
Sources
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wolfram syndrome - Wikipedia [en.wikipedia.org]
- 12. antbioinc.com [antbioinc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. marinbio.com [marinbio.com]
- 21. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-PHENYLBUTYRATE: MOLECULAR MECHANISMS AND AGING INTERVENTION POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in 2-Phosphonobenzoic acid synthesis
Welcome to the technical support resource for the synthesis of 2-Phosphonobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound typically involves two key transformations:
-
The Michaelis-Arbuzov reaction: Formation of a phosphonate ester, such as diethyl 2-(ethoxycarbonyl)benzylphosphonate, from a 2-halobenzoic acid derivative.
-
Hydrolysis: Conversion of the phosphonate ester to the final this compound.
This guide is structured in a question-and-answer format to directly address specific problems you may encounter at each stage.
Part 1: Troubleshooting the Michaelis-Arbuzov Reaction
The first stage, the formation of the C-P bond via the Michaelis-Arbuzov reaction, is often the most challenging step. Success hinges on understanding the reaction mechanism and the factors that influence its rate and selectivity.
Q1: My Arbuzov reaction has stalled, showing low or no conversion to the desired phosphonate ester. What are the primary factors to investigate?
A1: A stalled or low-yielding Michaelis-Arbuzov reaction is a common issue. The root cause typically lies in one of three areas: reagent quality, reaction conditions, or the inherent reactivity of your substrates. The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, forming a phosphonium salt intermediate, which then dealkylates to the final phosphonate.[1][2]
Troubleshooting Protocol: Addressing Low Conversion
-
Verify Reagent Quality and Purity:
-
Trialkyl Phosphite: This reagent is susceptible to oxidation and hydrolysis.[3] Using a freshly opened bottle or distilling the phosphite before use is highly recommended. The presence of phosphorous acid (a hydrolysis product) can inhibit the reaction.
-
Alkyl Halide (e.g., 2-Bromobenzoic acid derivative): Ensure the halide is pure and dry. While aryl halides are generally unreactive, the presence of a benzylic halide (e.g., 2-(bromomethyl)benzoic acid ester) is required for this reaction to proceed under standard conditions.[1][4] Ensure your starting material is the correct benzylic halide, not the aryl halide.
-
-
Optimize Reaction Temperature:
-
The traditional Michaelis-Arbuzov reaction often requires significant thermal energy to drive the dealkylation of the phosphonium intermediate.[3][5] Reactions are commonly run between 120-160 °C.[1]
-
Actionable Step: If your reaction is sluggish at a lower temperature, gradually increase the heat while monitoring the reaction progress by TLC or GC/MS. Be aware that excessively high temperatures can lead to side reactions and decomposition.
-
-
Evaluate Substrate Reactivity:
-
The reactivity of the halide is critical. The general trend is R-I > R-Br > R-Cl.[4] If you are using a bromide and experiencing issues, switching to the corresponding iodide can significantly accelerate the reaction.
-
The phosphite nucleophilicity also plays a role. Electron-donating groups on the phosphite enhance reactivity.[4]
-
Workflow for Diagnosing a Stalled Arbuzov Reaction
Caption: Troubleshooting workflow for a low-yielding Michaelis-Arbuzov reaction.
Q2: My reaction produces the phosphonate, but it is contaminated with significant byproducts. How can I identify and minimize them?
A2: Byproduct formation in the Arbuzov reaction is often linked to the alkyl halide (R'-X) generated in situ from the dealkylation step. This new halide can compete with your starting halide (R-X) and react with the trialkyl phosphite, leading to a mixture of phosphonates.
Common Byproducts and Their Formation Mechanisms
| Byproduct Type | Formation Mechanism | Recommended Solution |
| **Scrambled Phosphonate (R'-PO(OR)₂) ** | The alkyl halide (R'-X) generated from the phosphite ester reacts with another molecule of trialkyl phosphite. | Use a large excess of the primary alkyl halide (your starting material) to outcompete the generated R'-X. Alternatively, use a phosphite with bulky alkyl groups (e.g., triisopropyl phosphite) that are less reactive in the dealkylation step. |
| Decomposition Products | At high temperatures ( > 160 °C), thermal decomposition of starting materials or products can occur. | Carefully control the reaction temperature. Run the reaction at the lowest effective temperature. Consider using a Lewis acid catalyst to enable lower reaction temperatures.[2] |
| Products from Impurities | Reaction of impurities in the starting materials (e.g., oxidized phosphite). | Ensure high purity of all reagents, as detailed in Q1.[3] |
Mechanism of Byproduct Formation
Caption: Competing reaction pathways leading to byproduct formation.
Part 2: Troubleshooting the Hydrolysis Step
Once the phosphonate ester is successfully synthesized, the final step is hydrolysis to yield this compound. This step is generally more straightforward but can present challenges related to reaction completion and product purity.
Q3: My hydrolysis is incomplete, yielding a mixture of the desired diacid, the monoester, and unreacted starting material. How can I ensure complete hydrolysis?
A3: Incomplete hydrolysis is common and results from the fact that the hydrolysis of a phosphonate diester is a two-step process.[6] The rate of the second hydrolysis is often slower than the first. The choice of method and reaction conditions is key to driving the reaction to completion.
Strategies for Complete Hydrolysis
-
Acidic Hydrolysis (Concentrated HCl):
-
Mechanism: This is the most common method. The reaction proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack by water or chloride, leading to cleavage of the alkyl-ester bond.[7]
-
Protocol for Forcing Conditions:
-
Dissolve the phosphonate ester in a sufficient volume of concentrated hydrochloric acid (35-37%).[7]
-
Heat the mixture to reflux (typically around 110 °C).
-
Maintain reflux for an extended period (6-24 hours). Monitor the reaction by HPLC or ³¹P NMR to confirm the disappearance of the starting material and the monoester intermediate.
-
After completion, remove the excess HCl and water under reduced pressure. Co-evaporation with toluene can help remove the last traces of water.[7]
-
-
-
McKenna Reaction (TMSBr followed by Methanolysis):
-
Mechanism: This is a milder, two-step alternative suitable for substrates that are sensitive to harsh acidic conditions. Bromotrimethylsilane (TMSBr) converts the phosphonate ester into a disilyl ester, which is then readily hydrolyzed or methanolized to the phosphonic acid.[7][8]
-
Protocol:
-
Dissolve the phosphonate ester in a dry solvent like dichloromethane (DCM) under an inert atmosphere.
-
Add an excess (2.5-3.0 equivalents) of TMSBr, either neat or as a solution in DCM.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the solvent and excess TMSBr in vacuo.
-
Add methanol to the residue. This rapidly cleaves the silyl esters.
-
Evaporate the methanol to yield the phosphonic acid. The byproducts (methoxytrimethylsilane and HBr) are volatile and easily removed.[7]
-
-
Comparison of Hydrolysis Methods
| Method | Conditions | Pros | Cons |
| Conc. HCl | Reflux, 6-24 h | Inexpensive, simple workup (evaporation) | Harsh conditions, may not be suitable for sensitive molecules, long reaction times. |
| TMSBr/MeOH | Room Temp, 12-24 h | Mild conditions, clean reaction, volatile byproducts | Reagent is expensive and moisture-sensitive, requires anhydrous technique. |
Part 3: Purification and Characterization
Q4: The final this compound is a sticky, hygroscopic solid that is difficult to purify. What are the most effective purification techniques?
A4: The high polarity of the phosphonic and carboxylic acid groups makes purification challenging.[7] Standard silica gel chromatography is often difficult. Recrystallization is the preferred method.
Purification Protocol: Recrystallization
-
Solvent Selection:
-
The goal is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Good starting points:
-
Water: Benzoic acid has some water solubility, which increases with temperature.[9] This can be a good, green option.
-
Ethanol/Water or Acetone/Water mixtures: Dissolve the crude product in a minimal amount of the more soluble solvent (e.g., ethanol) at elevated temperature, then slowly add the less soluble solvent (water) until turbidity persists.[10]
-
Toluene: Can be effective for some substituted benzoic acids.
-
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum, potentially over a desiccant like P₂O₅, to remove residual solvent and water.[7]
-
Alternative Purification: Salt Formation
If recrystallization of the free acid fails, converting it to a salt can sometimes facilitate purification.
-
Procedure: Dissolve the crude acid in a suitable solvent and add a base (e.g., dicyclohexylamine or sodium hydroxide) to form the corresponding salt.[11] The salt may have different solubility properties and be more amenable to crystallization. After purification, the salt can be converted back to the free acid by careful acidification.
References
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(12), 14878-14903. [Link]
-
Ren, R. X., & Rau, D. (2010). A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates. NIH Public Access, 12(21), 5192-5195. [Link]
-
Wikipedia. (n.d.). Phosphonate. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC. [Link]
-
Journal of the Chemical Society (Resumed). (1953). The hydrolysis of phosphonate esters. RSC Publishing. [Link]
-
Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2349–2387. [Link]
-
Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65–94. [Link]
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Reviews. [Link]
-
MDPI. (2018). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. MDPI. [Link]
- Google Patents. (1966).
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 2-(1-acetyl-2-oxopropyl)-. Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]
-
Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. PubMed. [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]
-
Krasouskaya, V. I., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]
-
Stigers, K. D., Mar-Tang, R., & Bartlett, P. A. (1999). Synthesis of Two Potential Inhibitors of para-Aminobenzoic Acid Synthase. Journal of Organic Chemistry, 64(22), 8409–8410. [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Phosphonobenzoic Acid
Welcome to the technical support center for the crystallization of 2-Phosphonobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. The inherent structural features of this compound, namely the presence of both a carboxylic acid and a phosphonic acid group, create a complex hydrogen-bonding landscape that can often lead to crystallization difficulties. This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address issues you may encounter during your experiments.
Troubleshooting Guide: From Amorphous Precipitate to Crystalline Solid
This section addresses specific experimental failures and offers step-by-step solutions grounded in the principles of crystallization.
Question 1: Why am I consistently obtaining an oil or a sticky, amorphous precipitate instead of crystalline this compound?
Answer:
The formation of oils or amorphous solids is a common issue with phosphonic acids due to their strong hydrogen-bonding capabilities and potential hygroscopicity.[1][2] This often indicates that the supersaturation level is too high, leading to rapid precipitation rather than ordered crystal growth, or that residual solvent is plasticizing the solid.
Causality & Recommended Actions:
-
Reduce the Rate of Supersaturation:
-
Slow Cooling: If using cooling crystallization, decrease the cooling rate. Allow the solution to cool to room temperature on the benchtop, insulated with a beaker, before transferring it to an ice bath.[3][4] Rapid cooling favors nucleation over crystal growth.
-
Slow Evaporation: For evaporation-based methods, restrict the opening of the crystallization vessel to slow down solvent removal.
-
Vapor Diffusion: Employ a vapor diffusion setup. Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (anti-solvent). The slow diffusion of the anti-solvent into the solution will gradually induce crystallization.
-
-
Solvent System Optimization:
-
The presence of a "sticky" or "oily" product often points to an inappropriate solvent system or the presence of impurities. Phosphonic acids can be particularly challenging to purify.[1][2]
-
Consider a solvent mixture. A common and effective approach is to dissolve the compound in a minimal amount of a good solvent (e.g., acetone, acetonitrile, or methanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed.[1] Gentle warming to redissolve the precipitate, followed by slow cooling, can yield crystals.
-
-
Address Hygroscopicity:
-
Phosphonic acids are known to be hygroscopic.[1][2] Ensure all solvents are dry and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
After filtration, dry the product thoroughly under high vacuum, potentially over a desiccant like phosphorus pentoxide (P₂O₅), to remove residual water or solvent.[2]
-
Question 2: My this compound crystals are very small, needle-like, and difficult to handle. How can I grow larger, more well-defined crystals?
Answer:
The formation of small, needle-like crystals suggests that nucleation is kinetically favored over crystal growth. This is a frequent observation for benzoic acid and its derivatives.[5][6] The goal is to create conditions that allow for a slower, more controlled growth process on a smaller number of nucleation sites.
Causality & Recommended Actions:
-
Control Supersaturation: As with amorphous precipitates, a high degree of supersaturation can lead to a shower of small crystals.
-
Reduce Concentration: Start with a slightly less concentrated solution.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.
-
-
Solvent Effects on Crystal Habit: The choice of solvent can significantly influence the crystal morphology.[7][8]
-
Solvent Screening: A systematic solvent screen is highly recommended. Solvents with different polarities and hydrogen bonding capabilities will interact differently with the various faces of the growing crystal, potentially inhibiting growth in one direction and promoting it in another.
-
For benzoic acid derivatives, solvents like ethanol, water, or mixtures thereof are commonly used.[3][5] The aspect ratio of benzoic acid crystals has been shown to decrease with increasing solvent polarity.[7]
-
-
Temperature Gradient:
-
Maintain a very stable and consistent temperature during crystallization. Fluctuations can induce secondary nucleation.
-
Consider a very slow cooling ramp (e.g., 0.1 °C/hour) if you have the equipment to control it precisely.
-
-
Seeding:
-
Introduce a small number of high-quality seed crystals into a slightly supersaturated solution. This provides a template for growth and can help to control the number of crystals formed, allowing them to grow larger.
-
Question 3: I am observing polymorphism, obtaining different crystal forms in what seem to be identical experiments. How can I control this?
Answer:
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for benzoic acid derivatives.[6][9][10][11] The specific polymorph obtained can be highly sensitive to subtle variations in crystallization conditions.
Causality & Recommended Actions:
-
Strict Control of Experimental Parameters:
-
Solvent: Even trace amounts of impurities or different solvent batches can influence the polymorphic outcome. Use high-purity solvents.
-
Temperature: The cooling rate and final temperature are critical. Some polymorphs are thermodynamically stable at certain temperatures, while others are kinetically favored.[6][10]
-
Supersaturation: The level of supersaturation can determine which polymorphic form nucleates.[6]
-
-
Systematic Screening:
-
Conduct a systematic screen of various solvents and solvent mixtures.[9]
-
Vary the crystallization temperature and cooling rates methodically.
-
The goal is to identify a set of conditions that reliably produces the desired polymorph.
-
-
Seeding:
-
Once you have isolated a pure sample of the desired polymorph, use it to seed subsequent crystallizations. Seeding with the desired form can direct the crystallization towards that specific polymorph.
-
Frequently Asked Questions (FAQs)
This section covers broader concepts and common queries related to the crystallization of this compound.
What are the ideal starting solvents for crystallizing this compound?
Due to the presence of both polar carboxylic and phosphonic acid groups, polar solvents are generally required. Good starting points include:
-
Water: this compound has some solubility in hot water, which decreases significantly upon cooling, making it a viable recrystallization solvent.[3][12]
-
Alcohols (Methanol, Ethanol): These are often good solvents for phosphonic acids.[1]
-
Ketones (Acetone) and Nitriles (Acetonitrile): These can also be effective, particularly in mixed solvent systems.[1][2]
-
DMSO: While an excellent solvent, its high boiling point can make it difficult to remove. It is listed as a good solvent for the related 2-(Phosphonooxy)benzoic acid.[13]
A recommended strategy is to dissolve the compound in a minimal amount of a highly polar solvent like methanol or acetone and then add a less polar anti-solvent like water or an ether until the solution becomes cloudy.[1]
How does pH affect the crystallization of this compound?
The pH of the solution will have a profound impact on the ionization state of both the carboxylic and phosphonic acid groups, which in turn affects solubility and intermolecular interactions.
-
Low pH: In highly acidic solutions, both functional groups will be fully protonated. This can decrease solubility in water.[2]
-
High pH: At higher pH values, the compound will be deprotonated to form a carboxylate and/or phosphonate anion, significantly increasing its solubility in aqueous solutions.[14]
-
Salt Formation: Crystallization can sometimes be achieved by forming a salt. Adjusting the pH with a base (e.g., sodium hydroxide or an amine like dicyclohexylamine) to form a monosodium or ammonium salt can sometimes yield a more crystalline material than the free acid.[1][15] Experience with bisphosphonates shows that the monosodium salt may crystallize at a pH of around 3.5 to 4.5.[1]
What role does hydrogen bonding play in the crystallization of this molecule?
Hydrogen bonding is the dominant intermolecular interaction governing the crystal packing of this compound.
-
Strong Dimer Formation: Both carboxylic acids and phosphonic acids are known to form strong, hydrogen-bonded dimers.[16][17] The carboxylic acid typically forms a classic R²₂(8) ring motif.[17][18]
-
Extended Networks: The phosphonic acid group, with two acidic protons and a P=O acceptor, can form extensive three-dimensional hydrogen-bonded networks.[16][19][20]
-
Competition and Complexity: The presence of both functional groups creates a complex scenario where multiple hydrogen bonding motifs are possible, which can lead to the formation of amorphous material or multiple polymorphs.
Experimental Protocol: Recrystallization of this compound from a Mixed Solvent System
This protocol provides a reliable starting point for obtaining crystalline material.
Materials:
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Hirsch or Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of acetone at room temperature and stir to dissolve the solid. Gentle warming (to no more than 40-50°C) may be necessary. It is crucial to use the minimum volume of solvent required.[21]
-
Addition of Anti-Solvent: While stirring, add deionized water dropwise to the solution. Continue adding water until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Clarification: Gently warm the solution on the hot plate until the turbidity just disappears, resulting in a clear solution. Avoid boiling, as this can cause solvent loss and premature precipitation.
-
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop, undisturbed. To further slow the cooling, you can place the flask inside a beaker insulated with paper towels.[3]
-
Maximum Crystallization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.[3][22]
-
Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[3][21]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water or a cold acetone/water mixture to remove any soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature or in a desiccator over a drying agent.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Primary Solvent | Acetone, Methanol, Ethanol | Good solvating power for both functional groups. |
| Anti-Solvent | Water, Hexane, Diethyl Ether | Induces supersaturation by reducing solubility. |
| Cooling Rate | Slow, undisturbed cooling | Promotes crystal growth over rapid nucleation.[3][4] |
| pH Adjustment | Consider forming a monosodium salt (pH ~3.5-4.5) | Can improve crystallinity and handling properties.[1] |
| Drying | High vacuum, P₂O₅ | Essential to remove residual solvent and combat hygroscopicity.[2] |
Visualizing Crystallization Concepts
Diagram 1: Crystallization Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting common crystallization problems.
Caption: Logical workflow for troubleshooting crystallization issues.
Diagram 2: Key Intermolecular Interactions
This diagram illustrates the primary hydrogen bonding motifs that influence the crystal packing of this compound.
Caption: Potential hydrogen bonding motifs in this compound.
References
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. Retrieved from [Link]
-
Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. PMC - NIH. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Wellesley College. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Mallick, S. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Lab Report Recrystallization. (2016). Florida A&M University. Retrieved from [Link]
-
Purification of Benzoic Acid by Crystallization. (2015). MeitY OLabs - YouTube. Retrieved from [Link]
-
The hydrogen bond motifs in crystalline forms of phosphonic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Clearfield, A. (2002). Recent advances in metal phosphonate chemistry II. ResearchGate. Retrieved from [Link]
-
Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. (2014). PMC - NIH. Retrieved from [Link]
-
Benzoic Acid. (n.d.). Solubility of Things. Retrieved from [Link]
-
Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. (n.d.). Diva-portal.org. Retrieved from [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Polymorphism and Crystallization of p-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. Retrieved from [Link]
-
Polymorphism in p-aminobenzoic acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. 2-(Phosphonooxy)benzoic acid | COX | TargetMol [targetmol.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into the hydrogen bond network topology of phosphoric acid and water systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. famu.edu [famu.edu]
Technical Support Center: Improving the Yield of 2-Phosphonobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Phosphonobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.
The synthesis of this compound is typically approached as a two-stage process: first, the formation of a dialkyl 2-carboxyphenylphosphonate intermediate, followed by the hydrolysis of the ester groups to yield the final phosphonic acid. Each stage presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides a structured, question-and-answer-based approach to address these specific issues directly.
Overall Synthetic Workflow
The general pathway involves the phosphonylation of a 2-halobenzoic acid derivative, followed by hydrolysis.
Caption: Competing reaction pathways for phosphite reagent.
Part 2: Troubleshooting the Hydrolysis Step
Once the intermediate phosphonate ester is successfully synthesized and purified, it must be hydrolyzed to the target this compound. This step is crucial for achieving the final product in high purity.
FAQ 2.1: My hydrolysis is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis, which results in a mixture of the desired di-acid and the intermediate monoester, is common. More stringent conditions are typically required to cleave the second ester group. [1][2] Causality: The hydrolysis of a phosphonate ester is a two-step process. The first dealkylation is generally faster than the second. The electron-withdrawing character of the newly formed phosphonic acid monoester group makes the second ester group less susceptible to nucleophilic attack (in basic hydrolysis) or protonation (in acidic hydrolysis).
Solutions:
-
Use Concentrated Acid and Heat: The most reliable method is to reflux the phosphonate ester in concentrated hydrochloric acid (e.g., 6M to 12M HCl) for several hours (4-12h). [3]This provides both the hydronium ions and the high thermal energy needed to hydrolyze the second, more resistant ester linkage.
-
Increase Reaction Time: If you are using milder conditions, simply increasing the reflux time can often drive the reaction to completion. Monitor the reaction by ³¹P NMR; the signal for the phosphonate diester will shift downfield to the monoester and finally to the phosphonic acid.
-
Monitor the Reaction: Use an appropriate analytical technique to track the disappearance of the starting material and intermediates.
-
TLC: The product, being a di-acid, is highly polar and will typically have a much lower Rf value than the starting ester or the monoester intermediate.
-
³¹P NMR Spectroscopy: This is the most definitive method. Each species (diester, monoester, diacid) will have a distinct chemical shift, allowing for precise monitoring of the reaction's progress.
-
FAQ 2.2: The standard acidic hydrolysis is causing decomposition of other functional groups in my molecule. Is there a milder alternative?
Answer: Yes. For substrates that are sensitive to strong, hot acid, the McKenna reaction is an excellent and widely used alternative. [3][4] Causality: The McKenna procedure is a two-step process that avoids harsh protic acids.
-
Silylation: Bromotrimethylsilane (TMSBr) acts as a soft Lewis acid. The bromide ion attacks one of the ester's alkyl groups in an SN2 reaction, while the silicon atom coordinates to the phosphoryl oxygen. This generates a volatile alkyl bromide and a bis(trimethylsilyl) phosphonate intermediate. [3]2. Methanolysis: The silyl ester intermediate is highly susceptible to hydrolysis. Simple addition of methanol (or water) rapidly cleaves the Si-O bonds to yield the final phosphonic acid and methoxytrimethylsilane. [3][5] This method is performed at or near room temperature and is highly effective for dealkylating diethyl and dimethyl phosphonates.
Protocol: Alternative Hydrolysis via the McKenna Procedure
-
Dissolve the dialkyl 2-carboxyphenylphosphonate (1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or chloroform under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add bromotrimethylsilane (TMSBr) (2.5 - 3.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or ³¹P NMR until the starting material is consumed.
-
Carefully add methanol to the reaction mixture. This will cause a vigorous reaction as the silyl esters are cleaved.
-
Remove all volatile components under reduced pressure to yield the crude this compound. [3]
Part 3: Purification and Characterization
FAQ 3.1: My final product is a sticky oil or a hygroscopic solid that won't crystallize. How can I effectively purify it?
Answer: This is a frequent challenge with poly-functional, highly polar molecules like phosphonic acids. [6]Standard crystallization techniques often fail.
Causality: The two acidic protons (from the carboxylic and phosphonic acid groups) and multiple oxygen atoms make the molecule highly polar and prone to strong hydrogen bonding with water and other polar solvents. This can lead to the formation of oils or "gums" instead of ordered crystal lattices. The material is also often hygroscopic, readily absorbing atmospheric moisture. [6] Purification Strategies:
-
Solvent Titration/Precipitation:
-
Dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, acetone, or water).
-
Slowly add a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether, or dichloromethane) with vigorous stirring until the solution becomes persistently cloudy.
-
Allow the mixture to stand, often at a reduced temperature (4 °C or -18 °C), to encourage precipitation or crystallization. [6]2. Conversion to a Salt:
-
If the free acid is difficult to handle, consider converting it to a salt (e.g., a sodium or triethylammonium salt) which may have better crystallization properties. [6] * Dissolve the crude product in a suitable solvent and add a base (e.g., NaOH solution or triethylamine).
-
Crystallize the resulting salt. The pure salt can then be converted back to the free acid by careful acidification with HCl followed by extraction or filtration.
-
-
Lyophilization (Freeze-Drying):
-
For highly water-soluble products, dissolving the crude material in water (or a t-BuOH/water mixture) and lyophilizing it can produce a fine, fluffy powder, which is much easier to handle than a sticky residue. [6]
Technique Polar Solvent Anti-Solvent Notes Precipitation Acetone or Acetonitrile Water A good first attempt for compounds of this type. [6] Precipitation Methanol Diethyl Ether Useful for removing less polar impurities. | Lyophilization | Water or t-BuOH/H₂O | N/A | Excellent for removing final traces of water and yielding a solid powder. [6]|
-
References
-
Blackburn, G. M., & Bünzli, J. (1968). Mechanism of hydrolysis of diethyl 2-carboxyphenylphosphonate. Journal of the American Chemical Society, 90(23), 6846–6847. Available at: [Link]
-
ACS Publications. (n.d.). Mechanism of hydrolysis of diethyl 2-carboxyphenylphosphonate. Journal of the American Chemical Society. Available at: [Link]
-
CuNPs/ZnO Catalyzed Direct Synthesis of α-ketophosphonates and Vinylphosphonates. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Deboronative Phosphonylation. Available at: [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Grignard Reaction. Available at: [Link]
-
Kolocouris, A. (2020). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. Available at: [Link]
-
Ren, X., et al. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Supporting Information. Available at: [Link]
-
Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available at: [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]
-
University of Colorado Denver. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(11), 12835–12863. Available at: [Link]
-
Yang, J., et al. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Available at: [Link]
-
MDPI. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available at: [Link]
-
ResearchGate. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]
-
ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available at: [Link]
-
University of the West Indies at Mona. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Available at: [Link]
-
Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(69), 43813–43844. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Phosphonic acid: preparation and applications. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Available at: [Link]
-
MDPI. (n.d.). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase. PubMed. Available at: [Link]
-
Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Available at: [Link]
-
ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions using benzoic acid. Available at: [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
National Institutes of Health. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 2-Phosphonobenzoic acid experiments
Welcome to the technical support center for 2-Phosphonobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for inconsistent experimental results and to answer frequently asked questions. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Inconsistent or Low Reaction Yields
You're synthesizing this compound, but the yield is highly variable or consistently low.
This is a common challenge, often stemming from incomplete reactions, side reactions, or loss of product during workup and purification.
Potential Causes & Solutions:
-
Incomplete Hydrolysis of Phosphonate Ester Precursor: The conversion of a dialkyl or diaryl phosphonate to the final phosphonic acid is a critical step.
-
Acid Hydrolysis (e.g., concentrated HCl): This method requires harsh conditions and prolonged reaction times (1 to 12 hours at reflux) to ensure complete conversion.[1] Inconsistent heating or insufficient reaction time can lead to a mixture of mono-hydrolyzed and unreacted starting material.
-
Troubleshooting Step: Ensure vigorous and consistent heating under reflux. Monitor the reaction progress using an appropriate analytical technique like ³¹P NMR to confirm the disappearance of the starting phosphonate ester signal. Consider extending the reaction time if incomplete conversion is observed.
-
-
McKenna Procedure (TMS-Br followed by Methanolysis): While milder, this two-step process requires strictly anhydrous conditions for the first step.[1][2] Trace amounts of water can prematurely hydrolyze the TMS-Br, reducing its effectiveness.
-
Troubleshooting Step: Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the phosphonate ester starting material is thoroughly dried before use.
-
-
-
Side Reactions: The chosen synthetic route can be prone to side reactions, especially with sensitive functional groups on the starting materials.
-
Acid Hydrolysis: The high temperatures and strong acid can lead to undesired side reactions if other sensitive functional groups are present on the aromatic ring.[1]
-
McKenna Procedure: This method is generally associated with fewer side reactions.[1] However, the acidity of the generated phosphonic acid itself can catalyze the cleavage of other acid-sensitive groups, such as esters, if present in the molecule.[3]
-
-
Product Loss During Workup: this compound's high polarity can make extraction from aqueous media challenging.
-
Troubleshooting Step: After acidification to precipitate the product, ensure the aqueous solution is thoroughly cooled to maximize precipitation. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary. However, due to the high polarity, extraction efficiency may be low. Evaporation of the aqueous layer after hydrolysis (if using HCl) is often a more effective method to recover the product.[1]
-
Issue 2: Product Purity and Purification Challenges
Your isolated this compound appears sticky, oily, or impure by analytical methods (e.g., NMR, HPLC).
Phosphonic acids are notoriously difficult to purify due to their physical properties.[1][4]
Potential Causes & Solutions:
-
Hygroscopicity: Phosphonic acids are often hygroscopic, readily absorbing atmospheric moisture to become sticky or oily solids.[1][5]
-
Troubleshooting Step: Dry the purified product under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅).[1] Handle the final product in a glove box or a dry atmosphere to prevent moisture reabsorption.
-
-
Residual Solvents: The high polarity of this compound can lead to strong interactions with polar solvents, making them difficult to remove.
-
Troubleshooting Step: After the final purification step, perform azeotropic distillation with a non-polar solvent like toluene to help remove residual water and other polar solvents.[1] Lyophilization (freeze-drying) from a water/dioxane mixture can also be effective if the compound is not volatile.
-
-
Ineffective Crystallization: Direct crystallization of phosphonic acids can be challenging.
-
Troubleshooting Step: If direct crystallization from common solvents is unsuccessful, consider converting the phosphonic acid to a salt (e.g., sodium, dicyclohexylammonium) to improve its crystallinity.[6] The salt can then be crystallized and, if necessary, converted back to the free acid. Recrystallization from polar solvents like acetonitrile, methanol/acetone, or water has been reported for other phosphonic acids.[1]
-
-
Difficulties with Silica Gel Chromatography: The high polarity of phosphonic acids causes them to bind very strongly to silica gel, leading to poor recovery and streaking.
Issue 3: Solubility Problems in Experimental Assays
You are having trouble dissolving this compound in your desired solvent system for an experiment.
The solubility of this compound is highly dependent on the pH of the solution due to its two acidic functional groups.
Potential Causes & Solutions:
-
Incorrect pH for Desired Solubility: this compound has both a carboxylic acid and a phosphonic acid group, making its solubility highly pH-dependent. In its fully protonated state (low pH), it will have poor aqueous solubility.
-
Troubleshooting Step: To increase aqueous solubility, deprotonate the acidic groups by adding a base (e.g., NaOH, K₂CO₃) to raise the pH.[1] It is not uncommon for phosphonic acids that are sparingly soluble in D₂O to fully dissolve upon the addition of a base like K₂CO₃.[1] For solubility in organic solvents, the protonated form is generally more soluble in polar organic solvents.
-
-
"Amphoteric" Solubility Behavior: Some phosphonic acids exhibit low solubility in water but are more soluble in acidic or basic solutions.
-
Troubleshooting Step: If solubility in neutral water is poor, try dissolving the compound in a dilute acidic or basic solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected pKa values for this compound?
| Acidic Group | Estimated pKa Range | Rationale |
| Phosphonic Acid (1st H⁺) | 1.1 - 2.3 | Aryl phosphonic acids generally have a first pKa in this range.[1] |
| Carboxylic Acid | ~2.9 - 4.2 | The pKa of benzoic acid is ~4.2.[7][8] The electron-withdrawing phosphonic acid group in the ortho position would be expected to lower this value. |
| Phosphonic Acid (2nd H⁺) | 5.3 - 7.2 | The second pKa for aryl phosphonic acids typically falls in this range.[1] |
Q2: How should I store this compound?
A2: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.[1][9] Store it away from strong bases and oxidizing agents.[10]
Q3: What analytical techniques are best for characterizing this compound?
A3: A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton, while ³¹P NMR is crucial for confirming the presence of the phosphonic acid group and for monitoring reactions involving this moiety.[4]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase method, possibly with a polar end-capped column or an ion-pair reagent, is suitable for assessing purity and quantifying the compound.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight.
Q4: Can this compound chelate metal ions and interfere with my experiment?
A4: Yes, phosphonates are known to be effective chelating agents for metal ions, especially when deprotonated in solutions with higher pH.[12][13] This can be a source of inconsistent results in biological assays or reactions sensitive to metal ion concentrations. If you suspect metal chelation is an issue, consider the use of a non-chelating buffer or the addition of a controlled excess of the relevant metal ion.
Visualizations and Protocols
Workflow for Synthesis and Purification
The following diagram outlines a general workflow for the synthesis of this compound via the McKenna procedure, highlighting critical control points to ensure consistent results.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Solubility Issues
This decision tree can help you systematically address problems with dissolving this compound.
Caption: Decision tree for troubleshooting solubility of this compound.
References
- SPI Supplies Division Safety Data Sheet Section 1.1: Identification Section 1.2: Relevant Uses/Restrictions Section 1.3. (2017-09-11).
- Safety data sheet - Otto Chemie.
- Supplementary Information - The Royal Society of Chemistry.
- The Microbial Degradation of Natural and Anthropogenic Phosphonates - PubMed Central.
- The solubility of benzoic acid in seven solvents. - ResearchGate.
- Phosphonates and Their Degradation by Microorganisms.
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. (2013-04-19). Available at: [Link]
-
Phosphonic acid: preparation and applications - PMC - NIH. (2017-10-20). Available at: [Link]
-
14 questions with answers in PHOSPHONIC ACIDS | Science topic - ResearchGate. Available at: [Link]
-
Unpacking phosphonic acid. Available at: [Link]
-
Summary of the synthetic routes to prepare phosphonic acids detailed in... - ResearchGate. Available at: [Link]
-
Table of Acids with Ka and pKa Values* CLAS. Available at: [Link]
-
pka acids.cdx *. Available at: [Link]
-
Table of pKa's. Available at: [Link]
-
Phosphonates and Their Degradation by Microorganisms - ResearchGate. (2025-08-06). Available at: [Link]
-
(PDF) Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report) - ResearchGate. (2025-08-10). Available at: [Link]
-
A review of pitfalls and progress in chelation treatment of metal poisonings - PubMed. (2016-04-09). Available at: [Link]
-
Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. - ResearchGate. Available at: [Link]
-
Phosphonoacetic Acid | C2H5O5P | CID 546 - PubChem. Available at: [Link]
-
Degradation of phosphonates in Co(II)/peroxymonosulfate process: Performance and mechanism - PubMed. (2021-09-01). Available at: [Link]
-
SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS Tomasz K. Olszewski Faculty of Chemistry, Wr. Available at: [Link]
-
Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed. (2016-02-02). Available at: [Link]
-
Bordwell pKa Table - Organic Chemistry Data. Available at: [Link]
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed Central. Available at: [Link]
-
Degradation pathway of 2,4-dichlorobenzoic acid by strain... - ResearchGate. Available at: [Link]
-
Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC - NIH. (2013-01-17). Available at: [Link]
-
The pKa Table Is Your Friend - Master Organic Chemistry. (2010-06-18). Available at: [Link]
-
Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed. (2025-01-01). Available at: [Link]
-
Speciation and Chemical Reactions of Phosphonate Chelating Agents in Aqueous Media. (2025-08-10). Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013-08-30). Available at: [Link]
-
(PDF) Phosphonic acid: preparation and applications - ResearchGate. (2017-10-20). Available at: [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. (2014-07-16). Available at: [Link]
-
Benzoic acid - Wikipedia. Available at: [Link]
-
Recent advances in metal phosphonate chemistry II | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]
-
Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids - MDPI. Available at: [Link]
-
Chemistry Research Journal, 2021, 6(2):48-57 Research Article Chelation Effect of 2,4-Pentadione with Ni(II) and Cu(II) Ions. Available at: [Link]
-
Phosphonic acid | H3O3P | CID 407 - PubChem. Available at: [Link]
Sources
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.molbase.com [m.molbase.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonoacetic Acid | C2H5O5P | CID 546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. library.gwu.edu [library.gwu.edu]
- 8. web.ung.edu [web.ung.edu]
- 9. rsc.org [rsc.org]
- 10. manuals.plus [manuals.plus]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Degradation pathways of 2-Phosphonobenzoic acid under experimental conditions
Technical Support Center: Degradation of 2-Phosphonobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of this compound (2-PBA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of phosphonate chemistry and degradation studies. Given the limited specific literature on 2-PBA, this resource synthesizes data from related aromatic phosphonates and benzoic acid derivatives to offer a robust framework for your experimental design and interpretation.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the stability and expected degradation behavior of this compound.
Q1: What are the likely degradation pathways for 2-PBA under experimental stress conditions?
A1: Based on its chemical structure, 2-PBA degradation is expected to proceed via two primary pathways:
-
Cleavage of the Carbon-Phosphorus (C-P) Bond: The C-P bond is notoriously stable and resistant to simple hydrolysis, thermal decomposition, and photolysis.[1][2][3] However, under harsh oxidative conditions (e.g., using Advanced Oxidation Processes), this bond can be cleaved to yield benzoic acid and inorganic phosphate.[4]
-
Modification of the Aromatic Ring: The benzoic acid moiety can be targeted by various degradation mechanisms. Under strong oxidative or photolytic conditions, the aromatic ring can undergo hydroxylation, followed by ring-opening to form smaller aliphatic acids, and eventual mineralization to CO2 and water.[5] In subcritical water, benzoic acid derivatives are known to undergo decarboxylation.[6]
Q2: How stable is 2-PBA in aqueous solution under normal laboratory conditions?
A2: Phosphonic acids are generally characterized by high chemical and thermal stability.[3] In the absence of strong oxidizing agents, high-intensity UV light, or specific microbial enzymes, 2-PBA is expected to be highly stable in aqueous solutions at neutral pH and ambient temperature. Studies on similar alkylphosphonic acids show excellent stability for extended periods in acidic and neutral solutions.[7]
Q3: What are the primary degradation products I should expect to see?
A3: The expected degradation products depend entirely on the pathway.
-
From C-P Bond Cleavage: The primary products would be Benzoic Acid and inorganic phosphate (PO₄³⁻) .
-
From Aromatic Ring Attack: Initial products could include hydroxylated derivatives of 2-PBA (e.g., 2-phosphono-hydroxybenzoic acids). Subsequent degradation would lead to various aliphatic carboxylic acids and eventually CO₂.
-
From Decarboxylation: Under high-temperature aqueous conditions, the formation of phenylphosphonic acid is possible.[6]
Troubleshooting Guide for Degradation Experiments
This section provides solutions to common problems encountered during the experimental study of 2-PBA degradation.
Q4: My 2-PBA concentration is not decreasing over time. What could be wrong?
A4: This is a common observation due to the inherent stability of the C-P bond.[1][2][3] Consider the following:
-
Insufficiently Harsh Conditions: Standard hydrolysis conditions (e.g., moderate acid/base at room temperature) are often ineffective.[8][9] To induce degradation, you must employ more forceful methods.
-
Check Your Stress Condition:
-
For Oxidative Degradation: Ensure your oxidizing agent (e.g., H₂O₂) is active and that a suitable catalyst (like Fe²⁺ for Fenton's reaction) is present at the correct concentration and pH (typically pH 3).[5]
-
For Photodegradation: Confirm the wavelength and intensity of your UV source. The presence of a photocatalyst like TiO₂ or iron ions can significantly enhance the degradation of phosphonates.[10][11] The process is often pH-dependent, with acidic conditions favoring faster degradation.[10]
-
For Biodegradation: Ensure the microbial consortium used has the necessary enzymatic machinery, such as C-P lyase, which is primarily found in prokaryotes and is required to cleave the stable C-P bond.[1][2][12]
-
Q5: My HPLC analysis shows the 2-PBA peak decreasing, but no new peaks are appearing. Where are my degradation products?
A5: This scenario can be perplexing but has several logical explanations:
-
Products Lack a Chromophore: The primary degradation products might not absorb UV light at the wavelength you are monitoring. Benzoic acid would be detectable, but if the aromatic ring is cleaved, the resulting small aliphatic acids will be invisible to a standard UV detector.
-
Products are Not Retained on the Column: Inorganic phosphate or highly polar small acids may elute in the solvent front of a typical reverse-phase HPLC setup.
-
Complete Mineralization: Under very strong oxidative conditions, the degradation may proceed rapidly to CO₂, which would not be detected by HPLC.
-
Adsorption to Surfaces: Degradation intermediates or the parent compound could be adsorbing to your vessel walls or other surfaces.
Troubleshooting Steps:
-
Use a Different Detector: Couple your LC system to a mass spectrometer (LC-MS) to detect non-UV-active compounds. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used.
-
Analyze for Phosphate: Use a specific assay for inorganic phosphate, such as the colorimetric molybdenum blue method, to confirm C-P bond cleavage.
-
Analyze Headspace for CO₂: Employ a CO₂ sensor or gas chromatography (GC) to check for mineralization.
Q6: I am observing many small, unidentifiable peaks in my chromatogram. How do I proceed?
A6: This suggests that the degradation is occurring through the aromatic ring-opening pathway, creating a complex mixture of intermediates.
-
Actionable Advice: The best course of action is to use LC-MS/MS for structural elucidation of these intermediates. By analyzing their mass-to-charge ratios and fragmentation patterns, you can propose structures and piece together the degradation pathway. For similar compounds, intermediates often include smaller organic acids like oxalic and formic acid.[13]
Data Interpretation & Reference Tables
Forced degradation studies are essential for understanding stability. The table below summarizes typical stress conditions and the expected degradation pathways for a phosphonate like 2-PBA.
| Stress Condition | Reagents/Setup | Target Moiety | Expected Primary Products |
| Acid Hydrolysis | 1M HCl, 80°C | C-P Bond | No significant degradation expected.[8] |
| Base Hydrolysis | 1M NaOH, 80°C | C-P Bond | No significant degradation expected.[8] |
| Oxidation | 3% H₂O₂, with FeSO₄ (pH 3) | C-P Bond & Ring | Benzoic acid, Phosphate, Ring-opened fragments.[5] |
| Photodegradation | UV Lamp (254/365 nm), TiO₂ | C-P Bond & Ring | Benzoic acid, Phosphate, Hydroxylated species.[10][11] |
| Thermal (Aqueous) | Subcritical Water (250°C+) | Carboxyl Group | Phenylphosphonic acid (via decarboxylation).[6] |
Visualizing Degradation & Troubleshooting
Proposed Degradation Pathways of 2-PBA
The following diagram illustrates the two principal, hypothesized degradation routes for this compound based on the chemistry of its constituent parts.
Caption: Hypothesized degradation pathways for 2-PBA.
Experimental Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues in your degradation study.
Caption: Troubleshooting workflow for 2-PBA degradation studies.
Detailed Experimental Protocol
Protocol: Forced Oxidative Degradation of 2-PBA using Photo-Fenton Reaction
This protocol describes a robust method for inducing and monitoring the degradation of 2-PBA.
-
Materials & Reagents:
-
This compound (2-PBA)
-
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment
-
Type 1 Ultrapure Water
-
Quartz reaction vessel
-
Medium-pressure mercury UV lamp
-
HPLC system with UV and/or MS detector
-
Phosphate assay kit (e.g., ascorbic acid method)
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of 2-PBA in ultrapure water.
-
Reaction Setup:
-
In a 100 mL quartz vessel, add 50 mL of the 2-PBA stock solution.
-
Adjust the pH to 3.0 using dilute H₂SO₄. This is critical for the Fenton reaction.[5]
-
Add FeSO₄·7H₂O to a final concentration of 0.1 mM. This serves as the catalyst.
-
Place the vessel under the UV lamp and begin stirring.
-
-
Initiation of Degradation:
-
Add H₂O₂ to a final concentration of 10 mM. This is the oxidizing agent.
-
Start the UV lamp and begin timing (t=0).
-
-
Sampling:
-
Withdraw 1 mL aliquots at regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in each aliquot by adding a small amount of a radical scavenger like methanol or sodium sulfite.
-
-
Sample Analysis:
-
HPLC Analysis: Analyze the quenched samples to monitor the disappearance of the 2-PBA peak and the appearance of any UV-active products like benzoic acid.
-
Phosphate Analysis: Analyze the t=0 and final time point samples using a phosphate assay to confirm C-P bond cleavage.
-
-
-
Self-Validation & Controls:
-
Run a "dark" control (no UV light) to assess the contribution of the non-photochemical Fenton reaction.
-
Run a "no iron" control (UV + H₂O₂) to assess direct photolysis.
-
Run a "no H₂O₂" control (UV + Fe²⁺) to ensure no degradation occurs without the oxidant.
-
This comprehensive approach ensures that any observed degradation can be confidently attributed to the intended stress condition.
References
- Kononova, S.V., & Nesmeyanova, M.A. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow), 67(2), 184-195.
-
Lesueur, C., et al. (2005). Photodegradation of phosphonates in water. Water Research, 39(18), 4349-4356. [Link]
-
Kononova, S. (2002). Phosphonates and Their Degradation by Microorganisms. ResearchGate. [Link]
-
Request PDF. (n.d.). Photodegradation of phosphonates in water. ResearchGate. [Link]
-
Chen, S., et al. (2012). The proposed pathway for the 3-PBA degradation by strain DG-02. ResearchGate. [Link]
-
Rocha, V., et al. (2019). The Microbial Degradation of Natural and Anthropogenic Phosphonates. International Journal of Molecular Sciences, 20(18), 4597. [Link]
-
Keglevich, G., & Rádai, Z. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 27(19), 6204. [Link]
-
Croucher, J., et al. (2020). The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI. [Link]
-
Harsági, N., et al. (2021). The two-step hydrolysis of other phosphonate derivatives. ResearchGate. [Link]
-
Gomes, J., et al. (2022). Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. MDPI. [Link]
-
Zhang, Y., et al. (2023). Degradation Mechanisms of Prussian Blue Analogues and State-of-the-Art Approaches for Stability Optimization: A Review. ACS Applied Materials & Interfaces, 15(45), 52203-52226. [Link]
-
Savignac, P., & Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2328-2350. [Link]
-
C-P Bond Cleavage Pathways. (n.d.). Queen's University Belfast. [Link]
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. PMC. [Link]
-
Degradation pathway of 2,4-dichlorobenzoic acid. (n.d.). ResearchGate. [Link]
-
Johnston, H. W., et al. (1990). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. Applied and Environmental Microbiology, 56(6), 1615-1619. [Link]
-
Chen, S., et al. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS ONE, 7(11), e50456. [Link]
-
Keglevich, G., & Rádai, Z. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Chen, S., et al. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PMC. [Link]
-
Kosian, M., et al. (2016). Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. Langmuir, 32(4), 1047-1057. [Link]
-
Jomsub, P., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Analytical Methods in Chemistry, 2011, 271587. [Link]
-
Andreozzi, R., et al. (1998). Degradation of polyvinyl alcohol (PVA) by homogeneous and heterogeneous photocatalysis applied to the photochemically enhanced Fenton reaction. Applied Catalysis B: Environmental, 17(4), 357-365. [Link]
Sources
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. researchgate.net [researchgate.net]
- 3. The Microbial Degradation of Natural and Anthropogenic Phosphonates [mdpi.com]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation | MDPI [mdpi.com]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of polyvinyl alcohol (PVA) by homogeneous and heterogeneous photocatalysis applied to the photochemically enhanced Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Phosphonobenzoic Acid Functionalization
Welcome to the technical support center for the functionalization of 2-phosphonobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of working with this bifunctional molecule. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and achieve high purity in your desired products.
Introduction: The Challenge of Selectivity
This compound presents a unique synthetic challenge due to the presence of two acidic functional groups: a carboxylic acid and a phosphonic acid. The key to successful functionalization lies in selectively reacting one group while leaving the other intact or protected. This guide will explore the nuances of both esterification and amidation reactions, providing practical solutions to common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with this compound.
Q1: I want to selectively form an amide at the carboxylic acid. Will the phosphonic acid interfere?
Yes, the phosphonic acid group is also acidic and can interfere with standard amide coupling reactions in several ways. It can react with bases used in the coupling reaction, potentially neutralizing them and hindering the activation of the carboxylic acid. It can also lead to unwanted side reactions or complicate purification due to its high polarity. Therefore, protection of the phosphonic acid group is often recommended for clean and high-yielding amide bond formation.
Q2: What are the best conditions for selectively esterifying the phosphonic acid group?
Selective esterification of the phosphonic acid in the presence of a carboxylic acid can be challenging. A highly effective method involves the use of orthoesters, such as triethyl orthoacetate. The reaction temperature is a critical parameter for controlling selectivity, with lower temperatures favoring mono-esterification and higher temperatures promoting di-esterification.[1]
Q3: My purification of this compound derivatives is difficult. What are some effective methods?
Purification can be challenging due to the high polarity of the phosphonic acid moiety. For phosphonate diester derivatives, standard silica gel chromatography is often effective.[2] However, for compounds still containing a free phosphonic acid, purification on silica gel requires highly polar eluent systems (e.g., CHCl₃/MeOH/H₂O).[2] In many cases, it is advantageous to purify a protected precursor before deprotection to the final phosphonic acid.[2] Reverse-phase HPLC can also be a powerful tool for purifying highly polar phosphonic acid derivatives.
Q4: Can I perform a one-pot reaction to functionalize both the carboxylic and phosphonic acid groups?
While theoretically possible, a one-pot functionalization of both groups with different functionalities is complex and likely to result in a mixture of products that are difficult to separate. A stepwise approach with protection of one functional group is the most reliable strategy for achieving a pure, well-defined final product.
Part 2: Troubleshooting Guide: Amide Coupling Reactions
This section provides a detailed troubleshooting guide for the common challenges encountered during the amidation of the carboxylic acid moiety of this compound.
Issue 1: Low or No Amide Product Formation
| Potential Cause | Troubleshooting Strategy & Explanation |
| Inadequate Carboxylic Acid Activation | The presence of the acidic phosphonic acid can interfere with the activation of the carboxylic acid. Ensure you are using a sufficient excess of your coupling reagent and base to compensate for any interaction with the phosphonic acid. Consider using phosphonium-based coupling reagents like HATU or HBTU, which are known for their high efficiency.[3] |
| Side Reactions at the Phosphonic Acid | The phosphonic acid can react with the coupling reagents. To prevent this, it is highly recommended to protect the phosphonic acid as a diester (e.g., diethyl or dibenzyl phosphonate) prior to the amide coupling reaction.[4] |
| Poor Solubility of Starting Materials | This compound and its salts can have poor solubility in common organic solvents. Screen a range of solvents such as DMF, DMSO, or NMP to ensure all reactants are fully dissolved. |
| Incorrect Base | The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions.[5] |
Workflow for Troubleshooting Amide Coupling
Caption: Troubleshooting workflow for low amide coupling yields.
Part 3: Troubleshooting Guide: Phosphonic Acid Esterification
This section focuses on resolving issues related to the esterification of the phosphonic acid group.
Issue 2: Lack of Selectivity in Esterification (Mono- vs. Di-ester)
| Potential Cause | Troubleshooting Strategy & Explanation |
| Incorrect Reaction Temperature | When using orthoesters like triethyl orthoacetate, temperature is the primary determinant of selectivity. For mono-esterification, maintain a lower temperature (e.g., 30-40°C). For di-esterification, higher temperatures (e.g., 90°C) are required.[1] |
| Stoichiometry of Reagents | While temperature is the main factor with orthoesters, for other methods, carefully controlling the stoichiometry of the alcohol and coupling agent can influence the mono/di-ester ratio. |
| Hydrolysis during Workup | Phosphonate esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[6] Ensure a neutral workup to prevent the loss of your ester groups. |
Table 1: Temperature-Dependent Selectivity in Phosphonic Acid Esterification
| Target Product | Reagent | Temperature (°C) | Expected Outcome | Reference |
| Monoethyl phosphonate | Triethyl orthoacetate | 30 - 40 | Predominantly mono-ester | [1] |
| Diethyl phosphonate | Triethyl orthoacetate | 90 | Predominantly di-ester | [1] |
Experimental Protocol: Selective Di-esterification of this compound
-
Protection of Carboxylic Acid: Protect the carboxylic acid of this compound as a methyl or benzyl ester using standard methods (e.g., Fischer esterification or reaction with an alkyl halide and base).[7] This prevents interference during the phosphonic acid esterification.
-
Phosphonate Esterification: To the protected this compound (1 equivalent), add an excess of triethyl orthoacetate.
-
Heating: Heat the reaction mixture to 90°C and monitor the reaction progress by ³¹P NMR spectroscopy.[1]
-
Workup: Once the reaction is complete, remove the excess triethyl orthoacetate under reduced pressure.
-
Purification: Purify the resulting diethyl phosphonate derivative by silica gel column chromatography.
Part 4: Protecting Group Strategies
The judicious use of protecting groups is fundamental to the successful and selective functionalization of this compound.
Diagram: Orthogonal Protection Strategy
Caption: Orthogonal protection strategies for selective functionalization.
Table 2: Common Protecting Groups for Carboxylic and Phosphonic Acids
| Functional Group | Protecting Group | Introduction Conditions | Cleavage Conditions | Reference |
| Carboxylic Acid | Methyl Ester | MeOH, H⁺ (cat.) | Saponification (e.g., LiOH) or strong acid | [8] |
| Carboxylic Acid | Benzyl Ester | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | [8] |
| Carboxylic Acid | tert-Butyl Ester | Isobutylene, H⁺ (cat.) | Mild acid (e.g., TFA) | [8] |
| Phosphonic Acid | Diethyl Ester | Triethyl orthoacetate, 90°C | TMSBr followed by H₂O/MeOH | [1][2] |
| Phosphonic Acid | Dibenzyl Ester | Benzyl alcohol, coupling agent | Hydrogenolysis (H₂, Pd/C) | [4] |
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Kutateladze, A. G., & Koppel, I. (2009). Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy. Current Organic Chemistry, 13(1), 48-63.
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
- Lanigan, R. M., & Sheppard, T. D. (2013). Direct catalytic amidations from carboxylic acid and ester derivatives: a review. Molecules, 18(9), 11337-11365.
- Gomez, S., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15557–15564.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Montalbán, A. G., et al. (2017).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
- Demmer, C. S., et al. (2011). A catalyst- and additive-free one-step protocol for synthesizing thiazolines and thiazolidin-4-ones.
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions using benzoic acida. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]
- Rêgo, T. B., et al. (2018). Selective Esterification of Phosphonic Acids. Molecules, 23(11), 2949.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
ResearchGate. (2025). Reactivity of 2-Phosphonobutane-1,2,4-tricarboxylic Acid Esterification. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Alkylphosphonic Acids and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Purification of salicylic acid derivatives.
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
Sources
- 1. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. media.neliti.com [media.neliti.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 2-Phosphonobenzoic and 3-Phosphonobenzoic Acids in MOF Synthesis
In the intricate world of Metal-Organic Framework (MOF) synthesis, the choice of the organic linker is paramount, dictating the ultimate architecture, stability, and functionality of the resulting material. Among the diverse array of linker molecules, phosphonocarboxylates, which combine the robust coordination of a phosphonate group with the versatility of a carboxylate, have garnered significant interest. This guide provides an in-depth technical comparison of two isomeric linkers: 2-phosphonobenzoic acid and 3-phosphonobenzoic acid. By examining their distinct chemical topographies, we will explore how the seemingly subtle shift of a phosphonate group from the ortho to the meta position on a benzoic acid scaffold profoundly influences the synthesis, structure, and potential applications of the resulting MOFs.
The Phosphonocarboxylate Advantage in MOF Chemistry
Before delving into the specifics of the isomers, it is crucial to understand the inherent advantages of phosphonate-based linkers. Compared to their purely carboxylate counterparts, phosphonates offer a higher charge density and a greater number of coordinating oxygen atoms. This leads to stronger metal-ligand bonds, often translating to MOFs with enhanced thermal and chemical stability—a critical attribute for applications in catalysis, gas separation, and drug delivery.[1] The presence of both a "hard" phosphonate and a "softer" carboxylate group within the same molecule provides a rich and varied coordination chemistry, allowing for the construction of complex and novel framework topologies.
3-Phosphonobenzoic Acid: A Story of pH-Dependent Dimensionality
The utility of 3-phosphonobenzoic acid (m-PBA) as a versatile building block in MOF synthesis has been demonstrated through the construction of copper(II)-based coordination polymers. A key study reveals that the dimensionality of the resulting framework can be elegantly controlled by tuning the pH of the reaction medium. This pH-dependent structural transformation underscores the nuanced interplay between the protonation state of the linker's functional groups and the coordination preferences of the metal center.
Under moderately acidic conditions (pH ≈ 3.5), the reaction of 3-phosphonobenzoic acid with a copper(II) salt under hydrothermal conditions yields a one-dimensional (1D) helical-chain material, [Cu(H₂O)(m-PO₃C₆H₄CO₂H)] (Compound 1) . In this structure, the phosphonate group is deprotonated and bridges two copper centers, while the carboxylate group remains protonated and does not participate in coordination. The copper ions are linked into a helical chain by the phosphonate moieties.
In contrast, when the pH is raised to approximately 5 by introducing urea, which slowly decomposes to generate ammonia, a two-dimensional (2D) lamellar hybrid material, [Cu₆(H₂O)₇(m-PO₃C₆H₄CO₂)₄] (Compound 2) , is formed. At this higher pH, both the phosphonate and carboxylate groups are deprotonated and actively participate in coordinating the copper(II) ions. This dual coordination leads to the formation of a 2D layered structure.
Structural and Coordination Analysis
The distinct outcomes of the synthesis at different pH values can be attributed to the sequential deprotonation of the phosphonic acid and carboxylic acid groups. The phosphonic acid moiety is more acidic and deprotonates at a lower pH, making it the primary coordinating group in more acidic solutions. As the pH increases, the carboxylic acid group also deprotonates, enabling it to participate in the coordination network and leading to a higher-dimensional structure.
Experimental Protocol: Hydrothermal Synthesis of Copper(II)-3-Phosphonobenzoate MOFs
Synthesis of [Cu(H₂O)(m-PO₃C₆H₄CO₂H)] (Compound 1):
-
A mixture of 3-phosphonobenzoic acid (0.202 g, 1 mmol) and Cu(NO₃)₂·3H₂O (0.242 g, 1 mmol) is prepared in 10 mL of deionized water.
-
The mixture is stirred for 30 minutes at room temperature.
-
The resulting solution is sealed in a 20 mL Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 180°C for 72 hours.
-
After cooling to room temperature, blue crystals of Compound 1 are collected by filtration, washed with deionized water and ethanol, and air-dried.
Synthesis of [Cu₆(H₂O)₇(m-PO₃C₆H₄CO₂)₄] (Compound 2):
-
A mixture of 3-phosphonobenzoic acid (0.202 g, 1 mmol), Cu(NO₃)₂·3H₂O (0.242 g, 1 mmol), and urea (0.060 g, 1 mmol) is prepared in 10 mL of deionized water.
-
The mixture is stirred for 30 minutes at room temperature.
-
The resulting solution is sealed in a 20 mL Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 180°C for 72 hours.
-
After cooling to room temperature, blue crystals of Compound 2 are collected by filtration, washed with deionized water and ethanol, and air-dried.
This compound: A Frontier of MOF Synthesis
In contrast to its meta-substituted counterpart, the use of this compound (o-PBA) in the synthesis of crystalline metal-organic frameworks is significantly less explored in the available scientific literature. This relative scarcity of reported structures presents both a challenge and an opportunity for researchers in the field.
Theoretical Considerations and Predicted Coordination Behavior
The proximity of the phosphonate and carboxylate groups in the ortho position is expected to have a profound impact on the coordination chemistry of this compound. This steric closeness could favor the formation of chelating coordination modes, where both functional groups bind to the same metal center. This chelation effect could lead to the formation of highly stable, discrete metal complexes or low-dimensional coordination polymers.
The formation of extended, porous 3D MOFs with this compound might be more challenging compared to its 3- and 4-isomers. The steric hindrance imposed by the adjacent functional groups could disfavor the formation of the highly connected secondary building units (SBUs) often required for the construction of robust 3D networks. However, the unique geometry of the linker could also lead to novel topologies with interesting properties that are not accessible with the other isomers.
Future Experimental Directions
The lack of extensive experimental data on MOFs derived from this compound highlights a clear avenue for future research. A systematic investigation of the solvothermal and hydrothermal synthesis conditions, including variations in metal salts, solvents, temperature, and pH, is warranted. Such studies would likely uncover a rich and diverse coordination chemistry, potentially leading to the discovery of new MOFs with unique structural features and functionalities. The synthesis of uranyl complexes with phosphonate ligands has been explored, suggesting that actinide-based MOFs with this compound could also be a fruitful area of investigation.
Comparative Summary and Outlook
The isomeric position of the phosphonate group on the benzoic acid backbone serves as a powerful design element in the synthesis of phosphonocarboxylate-based MOFs. The well-documented case of 3-phosphonobenzoic acid demonstrates how subtle changes in reaction conditions can be used to control the dimensionality of the resulting framework.
| Feature | This compound | 3-Phosphonobenzoic Acid |
| Functional Group Position | ortho | meta |
| Predicted Dominant Coordination | Chelating | Bridging |
| Observed Structures | Limited data available | 1D helical chains and 2D layers |
| Controlling Factors | Largely unexplored | pH-dependent dimensionality |
| Potential for 3D MOFs | Potentially challenging due to steric hindrance | Demonstrated potential for higher dimensionality |
While the exploration of this compound in MOF synthesis is still in its nascent stages, the principles of coordination chemistry suggest that it holds the potential for the creation of unique structures with tailored properties. The steric constraints of the ortho isomer may favor applications where the formation of discrete, catalytically active metal clusters is desired. Conversely, the greater flexibility of the meta isomer has already proven its utility in constructing frameworks with tunable dimensionality.
For researchers and drug development professionals, this comparison highlights the importance of linker isomerism as a critical parameter in the rational design of MOFs. The choice between this compound and 3-phosphonobenzoic acid will depend on the desired structural outcome and the intended application. The established chemistry of the 3-isomer provides a solid foundation for predictable synthesis, while the unexplored territory of the 2-isomer offers exciting opportunities for the discovery of novel materials.
References
-
m-phosphonobenzoic acid and copper(II) as precursors of helical chain and lamellar hybrid materials. CrystEngComm, 2008, 10, 1594-1597. [Link]
-
Porous Metal Phosphonate Frameworks: Construction and Physical Properties. Accounts of Chemical Research, 2020, 53(10), 2246-2258. [Link]
-
Lead(II) Hybrid Materials from 3- or 4-Phosphonobenzoic Acid. European Journal of Inorganic Chemistry, 2009, 2009(15), 2163-2171. [Link]
-
Preparation and characterization of uranyl complexes with phosphonate ligands. Journal of Radioanalytical and Nuclear Chemistry, 2009, 282(2), 525-531. [Link]
-
Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 2012, 112(2), 724-781. [Link]
Sources
The 2-Phosphonobenzoic Acid Scaffold in Enzyme Inhibition: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and optimization of novel enzyme inhibitors remain a cornerstone of therapeutic development. Among the myriad chemical scaffolds employed to achieve this, phosphonate-containing molecules have carved out a significant niche, particularly for their ability to target metalloenzymes. This guide provides an in-depth comparative analysis of inhibitors based on the 2-Phosphonobenzoic acid (2-PBA) scaffold and its derivatives, contextualized against other prominent inhibitor classes. Our focus will be on a critical oncological target: Prostate-Specific Membrane Antigen (PSMA), a zinc-dependent metalloprotease.
Introduction: The Power of Phosphonates and the PSMA Target
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In drug development, they are designed to correct metabolic imbalances, block pathogenic processes, or, as in our focus area, halt the proliferation of cancer cells. Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.[1][2] This overexpression makes it an exceptional target for both diagnostic imaging and targeted radionuclide therapy.[3]
The active site of PSMA contains a zinc ion (Zn²⁺), which is crucial for its catalytic activity.[2] This feature makes it highly susceptible to inhibition by molecules containing a zinc-binding group (ZBG). Phosphonates (R-PO(OH)₂) are excellent ZBGs because the phosphonate group is tetrahedral, mimicking the transition state of the peptide bond hydrolysis catalyzed by the enzyme.[2][4] Furthermore, the P-C bond in phosphonates is exceptionally stable against chemical and enzymatic hydrolysis compared to the P-O bond in phosphates, making them robust pharmacophores.[4][5] this compound, while a relatively simple molecule, provides a foundational scaffold for building highly potent and specific PSMA inhibitors.[6]
The Landscape of PSMA Inhibitors: A Comparative Overview
PSMA inhibitors can be broadly categorized based on their core chemical structures and zinc-binding motifs. The primary classes include phosphorus-based inhibitors (like phosphonates), urea-based inhibitors, and thiol-based inhibitors.[2]
The Phosphonate Class: From Simple Scaffolds to Potent Drugs
The this compound scaffold is a building block for more complex and potent phosphonate inhibitors. One of the most well-studied and benchmark phosphonate inhibitors is 2-(phosphonomethyl)pentanedioic acid (2-PMPA) .[2]
-
Mechanism of Action : 2-PMPA is a potent and selective competitive inhibitor of PSMA.[7] Its phosphonate group coordinates with the active site zinc ion, while its carboxylate groups form interactions with key amino acid residues in the enzyme's binding pocket, effectively blocking substrate access.[8]
-
Potency : 2-PMPA exhibits remarkable potency, with reported IC₅₀ values in the sub-nanomolar to low nanomolar range (IC₅₀ ≈ 0.3 - 1 nM).[7][9][10]
-
Challenge : A significant drawback of 2-PMPA and similar phosphonates is their high polarity due to multiple acidic groups. This leads to poor oral bioavailability and limited ability to cross cell membranes, which has hampered its clinical development as a standalone therapeutic.[9][11] Much research has focused on developing prodrugs to overcome this limitation.[10][11]
Another important subclass is phosphoramidate-based inhibitors . These molecules can act as pseudoirreversible inhibitors, offering a different kinetic profile that may lead to prolonged target engagement and enhanced therapeutic effect.[12]
Urea-Based Inhibitors: The Clinical Champions
Urea-based inhibitors have become the most clinically successful class of PSMA-targeting agents.[2][13] These molecules feature a glutamate-urea-lysine or glutamate-urea-glutamate motif.[14][15]
-
Mechanism of Action : The urea moiety in these inhibitors interacts with the zinc ion and mimics the transition state, similar to phosphonates. The glutamate and lysine (or second glutamate) components engage with the S1 and S1' binding pockets of the enzyme, providing high affinity and specificity.[14]
-
Key Examples :
-
ZJ-43 : A potent urea-based inhibitor with a Kᵢ value of 0.8 nM.[16][17] It has been extensively studied in preclinical models for both cancer and neurological disorders.[16][18]
-
PSMA-11 and PSMA-617 : These are perhaps the most famous examples, forming the basis of approved diagnostic ([⁶⁸Ga]Ga-PSMA-11) and therapeutic ([¹⁷⁷Lu]Lu-PSMA-617) agents for prostate cancer.[14][19] Their design incorporates the urea-based pharmacophore, a linker, and a chelator for radiolabeling.[13][20]
-
-
Advantage : The urea scaffold has proven highly adaptable for conjugation with imaging reporters (like ⁶⁸Ga or ¹⁸F) and therapeutic radionuclides (like ¹⁷⁷Lu or ²²⁵Ac) without losing high binding affinity, leading to the successful field of "theranostics".[13][14]
Thiol-Based Inhibitors: An Alternative Approach
Thiol-based inhibitors represent a third class, where a thiol group (-SH) serves as the ZBG.
-
Mechanism of Action : The thiol group coordinates with the active site zinc ion.
-
Example : 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) was identified as a potent, orally available inhibitor.[2]
-
Challenge : Despite initial promise, the development of 2-MPPA was halted due to toxicity observed in animal studies, highlighting a potential challenge for this class of compounds.[2]
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). A lower value indicates higher potency. The table below summarizes the reported potency of representative inhibitors from each class against PSMA.
| Inhibitor Class | Representative Compound | Potency (Kᵢ or IC₅₀) | Key Characteristics |
| Phosphonate | 2-PMPA | ~0.3 nM[9][10] | Benchmark phosphonate; high potency but poor bioavailability. |
| Urea-Based | ZJ-43 | Kᵢ: 0.8 nM[16][17] | Potent urea-based scaffold; widely used in research. |
| Urea-Based | DCIBzL | Kᵢ: 0.01 nM[16] | One of the most potent urea-based inhibitors reported. |
| Urea-Based | PSMA-617 | Kᵢ: 42.3 nM[21] | Clinically successful theranostic agent; balances potency with properties needed for imaging/therapy. |
| Thiol-Based | 2-MPPA | Potent[2] | Orally available but development halted due to toxicity.[2] |
Note: IC₅₀ and Kᵢ values can vary between different assay conditions and laboratories. The values presented are for comparative purposes.
Visualizing the Mechanisms
To better understand the interactions, we can visualize the general mechanism of competitive inhibition and the workflow for assessing it.
Caption: Mechanism of competitive enzyme inhibition.
Experimental Protocol: In Vitro PSMA Inhibition Assay
To determine the IC₅₀ value of a novel compound derived from the 2-PBA scaffold, a competitive radioligand binding assay is a gold standard. This protocol provides a self-validating system through the inclusion of appropriate controls.
Objective: To determine the IC₅₀ of a test compound against PSMA expressed on human prostate cancer cells (LNCaP).
Materials:
-
LNCaP cells (PSMA-positive)
-
PC-3 cells (PSMA-negative, for specificity control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Binding buffer (e.g., Tris-HCl buffer)
-
Radioligand: A known high-affinity PSMA inhibitor labeled with a radioisotope (e.g., [¹²⁵I]I-MIP-1095).
-
Non-labeled ("cold") reference inhibitor (e.g., 2-PMPA or ZJ-43) for positive control.
-
Test compounds (serial dilutions).
-
Multi-well plates (e.g., 96-well).
-
Gamma counter.
Workflow Diagram:
Sources
- 1. Nuclear Medicine: Understanding PSMA and Its Role in Cancer - PRIMR [primrmed.com]
- 2. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.northwell.edu [cancer.northwell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-PMPA = 98 HPLC 173039-10-6 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pseudoirreversible inhibition of prostate-specific membrane antigen by phosphoramidate peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glu-Ureido–Based Inhibitors of Prostate-Specific Membrane Antigen: Lessons Learned During the Development of a Novel Class of Low-Molecular-Weight Theranostic Radiotracers | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ZJ 43 | Carboxypeptidases | Tocris Bioscience [tocris.com]
- 18. apexbt.com [apexbt.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. DOTA Conjugate of Bisphosphonate and PSMA-Inhibitor: A Promising Combination for Therapy of Prostate Cancer Related Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing 2-Phosphonobenzoic acid to other ligands in metal-organic frameworks
For researchers, scientists, and professionals in drug development, the choice of organic ligand is a critical determinant in the design and performance of metal-organic frameworks (MOFs). This guide provides an in-depth technical comparison of 2-Phosphonobenzoic acid (2-PBA) with other commonly employed ligands in MOF synthesis. We will delve into the structural implications, stability, porosity, and functional attributes that arise from the unique bifunctionality of 2-PBA, supported by experimental data and detailed protocols.
The Ligand's Role: More Than Just a Linker
The organic ligand in a MOF does more than simply connect metal nodes; it dictates the framework's topology, pore size and environment, and ultimately, its functional properties. The coordination chemistry, rigidity, length, and functional groups of the ligand are all crucial parameters that allow for the rational design of MOFs for specific applications, from gas storage and separation to catalysis and drug delivery.
Traditionally, carboxylate-based ligands, such as terephthalic acid, have dominated the field due to their predictable coordination and the high porosity of the resulting MOFs.[1] However, the stability of these frameworks, particularly in the presence of water, can be a significant drawback.[1] This has led to the exploration of alternative coordinating groups, with phosphonates emerging as a promising candidate due to their robust coordination with metal centers.[1][2]
This compound presents a unique case as a heterobifunctional ligand, containing both a carboxylate and a phosphonate group. This dual functionality offers the potential to create MOFs with a unique combination of properties, merging the advantages of both ligand types.
This compound: A Tale of Two Functional Groups
This compound's structure, with a carboxylic acid and a phosphonic acid group ortho to each other on a benzene ring, allows for versatile coordination behavior. The relative acidity of the two groups and the reaction conditions, particularly pH, can influence which group coordinates to the metal center, or if both participate in framework formation. This can lead to the formation of diverse and complex structures.
The phosphonate group, being a harder base according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, tends to form stronger bonds with hard metal ions like Zr(IV) and Al(III).[1] This enhanced bond strength generally translates to higher thermal and chemical stability in the resulting MOFs compared to their purely carboxylate counterparts.[1][2]
Performance Comparison: 2-PBA vs. The Field
To objectively assess the performance of 2-PBA as a MOF ligand, we will compare it against benchmark ligands from different categories: a pure dicarboxylate (terephthalic acid), a pure diphosphonate (1,4-benzenediphosphonic acid), and by extension, other mixed-functional ligands.
Structural Diversity and Synthesis Challenges
The synthesis of highly crystalline MOFs from phosphonate-containing ligands can be more challenging than with carboxylates. Phosphonates have a higher tendency to form dense, layered structures that are not porous.[2] Their lower solubility can also hinder the growth of large single crystals suitable for X-ray diffraction analysis.[2] The complex coordination modes of the phosphonate group further complicate the prediction of the final framework topology.[2]
In contrast, the well-established coordination chemistry of carboxylates has led to the synthesis of a vast number of highly porous and crystalline MOFs with predictable structures, such as the iconic UiO-66 and MIL-53.[3][4]
The use of a mixed-ligand like 2-PBA can be a strategic approach to overcome some of the challenges associated with pure phosphonates, potentially leading to the formation of porous, crystalline materials with enhanced stability.
Thermal and Chemical Stability
One of the most significant advantages of incorporating phosphonate functionalities into MOFs is the enhancement of their stability. The stronger metal-phosphonate bond imparts greater resistance to hydrolysis and thermal decomposition.
| MOF | Ligand | Metal Node | Decomposition Temperature (°C) | Chemical Stability |
| UiO-66 | Terephthalic acid | Zr | ~500[5] | Stable in acidic conditions, less stable in basic conditions[6] |
| MIL-53(Al) | Terephthalic acid | Al | ~500[4] | Stable in neutral and acidic water, sensitive to bases |
| Fe-ICR-13 | 1,4-Benzenediphosphonic acid | Fe | ~435[7] | Generally high due to strong Fe-O-P bonds |
| Cu-based 2-PBA MOF (hypothetical) | This compound | Cu | Expected to be higher than pure carboxylate Cu-MOFs | Enhanced stability due to phosphonate coordination |
Note: Direct comparative data for a 2-PBA based MOF is limited in the literature. The values for the hypothetical Cu-based 2-PBA MOF are based on general trends observed for phosphonate-containing MOFs.
The increased stability of phosphonate-containing MOFs makes them suitable for applications in harsh chemical environments or at elevated temperatures, which is often a requirement in industrial catalysis and separations.
Porosity and Surface Area
While carboxylate-based MOFs are renowned for their exceptionally high surface areas, achieving high porosity in phosphonate-based MOFs has been a persistent challenge.[2] The tendency of phosphonates to form dense, interpenetrated networks often limits the accessible pore volume.
| MOF | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | Terephthalic acid | ~1160 (theoretical)[3] | 0.77 (theoretical)[3] |
| MIL-53(Al) | Terephthalic acid | ~1100-1500[4] | ~0.6 |
| Fe-ICR-12 (mixed phosphonate-phosphinate) | 4-(hydroxy(methyl)phosphoryl)phenylphosphonic acid | 396[7] | - |
| Fe-ICR-13 | 1,4-Benzenediphosphonic acid | Non-porous[7] | - |
| Zn-based 4-PBA MOF | 4-Phosphonobenzoic acid | - | Zeolite-like structure[2] |
The use of mixed-ligand strategies, including ligands like 2-PBA, or the synthesis of unconventional MOFs (UMOFs) which are poorly crystalline but porous, are avenues being explored to enhance the porosity of phosphonate-based materials.[2]
Catalytic Activity
The functional groups of the organic linkers can play a direct role in catalysis. The acidic protons of the phosphonic acid groups in 2-PBA can act as Brønsted acid sites, while the metal nodes can serve as Lewis acid sites. This combination of acidic functionalities can be advantageous for a variety of catalytic reactions.
For instance, the introduction of phosphonic acid groups into MOFs has been shown to enhance their catalytic activity for reactions such as the esterification of fatty acids and the hydration of alkynes. The strong coordination of the phosphonate group can also prevent leaching of the active metal centers, leading to more robust and recyclable catalysts.
Experimental Protocols
Synthesis of a Carboxylate-Based MOF: UiO-66
This protocol describes a common method for the synthesis of UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
Dissolve ZrCl₄ and H₂BDC in DMF in a Teflon-lined autoclave.
-
Add acetic acid as a modulator to control the crystallite size and defect density.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules and open up the porous network.
Caption: Solvothermal synthesis workflow for the carboxylate-based MOF, UiO-66.
Synthesis of a Phosphonate-Based MOF: Fe-ICR-13
This protocol is adapted from the synthesis of a pure phosphonate MOF.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
1,4-Benzenediphosphonic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve FeCl₃·6H₂O and 1,4-benzenediphosphonic acid in a mixture of DMF and ethanol in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a certain period (e.g., 24 hours).
-
After cooling, the solid product is collected by filtration.
-
Wash the product with DMF and then with ethanol.
-
Dry the final product under vacuum.
Caption: Solvothermal synthesis workflow for the phosphonate-based MOF, Fe-ICR-13.
Logical Relationships and Structural Considerations
The choice of ligand directly influences the resulting MOF structure and properties. The following diagram illustrates the logical relationship between ligand choice and key performance indicators.
Caption: Relationship between ligand choice and resulting MOF properties.
Conclusion and Future Outlook
This compound stands as a compelling, albeit less explored, ligand for the synthesis of metal-organic frameworks. Its heterobifunctional nature offers a pathway to materials that can potentially combine the high stability of phosphonate-based MOFs with the desirable porosity often associated with carboxylate-based frameworks. While the synthesis of highly crystalline and porous 2-PBA-based MOFs presents challenges, the potential for creating robust materials with tailored acidic properties for catalysis and other applications is significant.
Future research should focus on systematically exploring the synthesis conditions for 2-PBA with various metal ions to better understand the factors controlling framework topology and porosity. Detailed characterization of these materials will be crucial to build a comprehensive understanding of their structure-property relationships and to unlock their full potential in fields ranging from industrial chemistry to advanced drug delivery systems.
References
-
Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214. [Link]
-
Clearfield, A. (2012). Conventional and Unconventional Metal–Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. Chemical Reviews, 112(2), 1043-1067. [Link]
-
Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850-13851. [Link]
-
Loiseau, T., Serre, C., Huguenard, C., Fink, G., Taulelle, F., Henry, M., ... & Férey, G. (2004). A Rationale for the Large Breathing of the Porous Aluminum Terephthalate (MIL-53) upon hydration. Chemistry–A European Journal, 10(6), 1373-1382. [Link]
-
Demessence, A., D’Alessandro, D. M., Foo, M. L., & Long, J. R. (2009). Strong CO2 Binding in a Water-Stable, Triazolate-Bridged Metal–Organic Framework with High Density of Open Metal Sites. Journal of the American Chemical Society, 131(25), 8784-8786. [Link]
-
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933-969. [Link]
-
Horcajada, P., Serre, C., Vallet-Regí, M., Sebban, M., Taulelle, F., & Férey, G. (2006). Metal-organic frameworks as efficient materials for drug delivery. Angewandte Chemie International Edition, 45(36), 5974-5978. [Link]
-
Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459. [Link]
-
Shearer, G. C., Chavan, S., Ethiraj, J., Vitillo, J. G., Svelle, S., Olsbye, U., ... & Lillerud, K. P. (2016). Tuned to perfection: the influence of the linker on the framework stability of UiO-66. Chemistry of Materials, 28(11), 3749-3761. [Link]
-
Mouchaham, G., Wang, S., & Serre, C. (2019). The Stability of Metal–Organic Frameworks. In The Chemistry of Metal-Organic Frameworks (pp. 1-32). Wiley-VCH. [Link]
-
Cadiau, A., Titirici, M. M., & Fakra, S. (2016). A simple and sustainable synthesis of the metal-organic framework MIL-53 (Al) in water. Green Chemistry, 18(1), 143-148. [Link]
-
Taddei, M. (2017). A review on the synthesis of UiO-66 and its derivatives. Coordination Chemistry Reviews, 343, 1-23. [Link]
-
Howarth, A. J., Liu, Y., Li, P., Li, Z., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Chemical, thermal and mechanical stabilities of metal–organic frameworks. Nature Reviews Materials, 1(3), 1-15. [Link]
-
Pilař, R., Demel, J., Brus, J., Fierro, A., Vrána, O., & Beneš, L. (2022). Exploring the Isoreticular Continuum between Phosphonate-and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(46), 18456-18464. [Link]
-
Janiak, C., & Vieth, J. K. (2010). MOFs, MILs and more: concepts, properties and applications for porous coordination polymers (PCPs). New Journal of Chemistry, 34(10), 2366-2388. [Link]
-
Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]
-
Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal-organic frameworks. Chemical Society Reviews, 38(5), 1284-1293. [Link]
-
Corma, A., García, H., & Llabrés i Xamena, F. X. (2010). Engineering metal organic frameworks for catalysis. Chemical Reviews, 110(8), 4606-4655. [Link]
-
Rocha, J., Carlos, L. D., Paz, F. A. A., & Ananias, D. (2011). Luminescent multifunctional lanthanides-based metal-organic frameworks. Chemical Society Reviews, 40(2), 926-940. [Link]
-
Kaskel, S. (2016). The Chemistry of Metal-Organic Frameworks: Synthesis, Characterization, and Applications. Wiley-VCH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Two 3D metal–organic frameworks with different topologies, thermal stabilities and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions [eureka.patsnap.com]
- 6. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Enzymatic Activity of 2-Phosphonobenzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the enzymatic activity of 2-Phosphonobenzoic acid (2-PBA). While specific inhibitory constants for 2-PBA are not widely published, its structural resemblance to known pharmacophores—possessing both a phosphonate group and a benzoic acid moiety—suggests it may act as a competitive inhibitor for enzymes that recognize phosphate or carboxylate substrates.
This document will guide you through the process of identifying potential enzyme targets for 2-PBA, selecting appropriate alternative inhibitors for comparison, and executing the necessary enzymatic assays to determine its inhibitory mechanism and potency. We will focus on two primary enzyme classes as likely candidates for 2-PBA inhibition: Glutamate Carboxypeptidase II (GCPII) and Protein Tyrosine Phosphatases (PTPs) , particularly Protein Tyrosine Phosphatase 1B (PTP1B) , as well as general acid phosphatases .
The Scientific Rationale: Why Target GCPII and Phosphatases?
This compound's structure is the key to predicting its potential biological activity. The phosphonate group (-PO(OH)₂) is a well-established phosphate mimic, making it a prime candidate for inhibiting enzymes that process phosphate-containing substrates, such as phosphatases.[1] Concurrently, the benzoic acid component provides a rigid scaffold and a carboxylate group that can interact with active sites that recognize glutamate or other acidic residues. This dual-feature structure points towards enzymes like GCPII, which has a binding pocket that accommodates a glutamate moiety.
Our validation strategy will, therefore, be twofold:
-
Investigate 2-PBA as a potential inhibitor of Glutamate Carboxypeptidase II , a zinc metalloenzyme involved in neurological disorders and prostate cancer.[2][3]
-
Assess 2-PBA's inhibitory activity against a representative protein tyrosine phosphatase (PTP1B) , a key regulator in metabolic signaling pathways, and a general acid phosphatase.[4][5]
Comparative Inhibitors: Establishing a Performance Baseline
To objectively evaluate the performance of 2-PBA, it is crucial to compare it against well-characterized inhibitors of the target enzymes.
| Target Enzyme | Alternative Inhibitor | Type of Inhibition | Potency (IC₅₀/Kᵢ) |
| Glutamate Carboxypeptidase II (GCPII) | 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | Competitive | Kᵢ = 0.275 nM[2] |
| Cefsulodin | Competitive | IC₅₀ = 2 µM | |
| Amaranth | Non-competitive | IC₅₀ = 0.3 µM | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 2-(oxalylamino)-benzoic acid (OBA) | Competitive | - |
| Acid Phosphatase | Sodium Orthovanadate | Competitive | - |
| Sodium Fluoride | Competitive | Kᵢ = 0.06 mM[6] | |
| Molybdate | Competitive | Kᵢ = 0.025 µM[7] |
This selection of comparators allows for a multi-faceted analysis of 2-PBA's potential, benchmarking it against both highly potent phosphonate-based inhibitors and non-phosphonate alternatives with different inhibitory mechanisms.
Experimental Validation Workflow
The following diagram outlines the logical workflow for the comprehensive validation of 2-PBA's enzymatic activity.
Caption: A streamlined workflow for the validation of 2-PBA's enzymatic activity.
Part 1: Validation of 2-PBA Activity Against Glutamate Carboxypeptidase II (GCPII)
GCPII is a prime target due to its known affinity for glutamate-like structures and inhibition by phosphonates.[8]
Experimental Protocol: GCPII Inhibition Assay
This protocol is adapted from established methods for measuring GCPII activity.[2]
Materials:
-
Human recombinant GCPII
-
N-acetyl-L-aspartyl-L-glutamate (NAAG) - Substrate
-
This compound (2-PBA)
-
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) - Positive Control
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
Amine-reactive fluorescent probe (e.g., fluorescamine)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of 2-PBA and 2-PMPA in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor (2-PBA or 2-PMPA) or vehicle control.
-
Add 20 µL of GCPII enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the NAAG substrate.
-
-
Reaction Termination and Detection:
-
After a 30-minute incubation at 37°C, terminate the reaction by adding 10 µL of 0.5 M HCl.
-
Add 50 µL of the amine-reactive fluorescent probe and incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths will depend on the chosen probe).
Data Analysis and Interpretation
-
IC₅₀ Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mechanism of Inhibition: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform kinetic studies by measuring the initial reaction rates at various substrate (NAAG) and inhibitor (2-PBA) concentrations. Plot the data using a Lineweaver-Burk plot.
Caption: The three primary modes of reversible enzyme inhibition.
A competitive inhibitor will increase the apparent Kₘ of the substrate without affecting Vₘₐₓ. Non-competitive inhibition will decrease Vₘₐₓ without changing Kₘ. Uncompetitive inhibition will decrease both Vₘₐₓ and Kₘ.
Part 2: Validation of 2-PBA Activity Against Phosphatases
Given the phosphonate moiety, 2-PBA is a strong candidate for a phosphatase inhibitor. We will outline a general protocol for acid phosphatase, which can be adapted for specific phosphatases like PTP1B.
Experimental Protocol: Acid Phosphatase Inhibition Assay
This colorimetric assay is a standard method for measuring acid phosphatase activity.
Materials:
-
Acid Phosphatase (e.g., from potato or wheat germ)
-
p-Nitrophenyl phosphate (pNPP) - Substrate
-
This compound (2-PBA)
-
Sodium Orthovanadate and Sodium Fluoride - Positive Controls
-
Assay Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions and serial dilutions of 2-PBA and control inhibitors in the assay buffer.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor or buffer control.
-
Add 20 µL of the acid phosphatase solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPP substrate.
-
-
Reaction Termination and Detection:
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the stop solution.
-
-
Data Acquisition: Measure the absorbance at 405 nm. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.
Data Analysis and Interpretation
The data analysis for the phosphatase assay follows the same principles as the GCPII assay. The IC₅₀ is determined from a dose-response curve, and the mechanism of inhibition is elucidated through kinetic studies by varying both substrate and inhibitor concentrations.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The inclusion of both positive and negative controls is essential.
-
Negative Controls (Vehicle): Wells containing the enzyme and substrate without any inhibitor establish the baseline for 100% enzyme activity.
-
Positive Controls (Known Inhibitors): Using well-characterized inhibitors like 2-PMPA for GCPII and sodium orthovanadate/fluoride for phosphatases confirms that the assay is sensitive to inhibition and provides a benchmark for the potency of 2-PBA.
Consistent results with these controls will ensure the reliability and reproducibility of the experimental data obtained for 2-PBA.
Conclusion
This guide provides a robust framework for the systematic validation of this compound as a potential enzyme inhibitor. By targeting logical enzyme classes based on its chemical structure and employing well-established assay protocols with appropriate comparative inhibitors, researchers can effectively determine the inhibitory activity, potency, and mechanism of action of 2-PBA. The successful execution of these experiments will provide the critical data needed to assess its potential as a tool for chemical biology or as a lead compound in drug discovery.
References
-
Barinka, C., Rojas, C., Slusher, B. S., & Pomper, M. (2012). Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer. Current medicinal chemistry, 19(6), 856–870. [Link]
-
An Additional Method for Analyzing the Reversible Inhibition of an Enzyme Using Acid Phosphatase as a Model - PMC. (n.d.). Retrieved January 13, 2026, from [Link]
-
Hanson, J. E., Kaplan, A. P., & Bartlett, P. A. (1989). Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors. Biochemistry, 28(15), 6294–6305. [Link]
-
Andersen, H. S., Iversen, L. F., Jeppesen, L., Branner, S., Norris, K., Rasmussen, P. B., Møller, K. B., & Møller, N. P. H. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. The Journal of biological chemistry, 275(10), 7101–7108. [Link]
-
The Competitive Inhibition Constants of Acid Phosphatases - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Inhibition of Acid Phosphatase by Phosphate - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Park, J., Shaw, J., & Tsantrizos, Y. S. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 626301. [Link]
-
Enzyme Assay Protocol - University of San Diego. (n.d.). Retrieved January 13, 2026, from [Link]
-
Ferreira, C. V., de Lourdes, M., & Aoyama, H. (1998). Inhibition of Acid Phosphatase Isoforms Purified from Mature Soybean (Glycine max) Seeds. Plant Science, 133(1), 25-33. [Link]
-
Van Belle, H. (1976). Kinetics and inhibition of alkaline phosphatases from canine tissues. Biochimica et Biophysica Acta (BBA) - Enzymology, 422(1), 123-132. [Link]
-
Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Protocol for enzyme assays - Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]
-
Sun, J. P., Wu, L., Fedorov, A. A., Almo, S. C., & Zhang, Z. Y. (2003). Selective protein tyrosine phosphatase 1B inhibitors: targeting the second phosphotyrosine binding site with non-carboxylic acid-containing ligands. Journal of medicinal chemistry, 46(16), 3437–3440. [Link]
-
Enzyme Analysis - G-Biosciences. (n.d.). Retrieved January 13, 2026, from [Link]
-
Figure 3, [– Examples of Noncompetitive Inhibition...]. - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 13, 2026, from [Link]
-
Hu, X., & Zhang, Z. Y. (2014). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. Acta pharmaceutica Sinica. B, 4(1), 1–13. [Link]
-
Noncompetitive Inhibition: Videos & Practice Problems | Pearson+. (n.d.). Retrieved January 13, 2026, from [Link]
-
Barinka, C., Ptáček, J., Richter, A., Schäfer, M., & Konvalinka, J. (2014). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. The FEBS journal, 281(14), 3247–3260. [Link]
-
Zhang, Z. Y. (2003). PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. Expert opinion on investigational drugs, 12(2), 223–233. [Link]
-
Non-competitive inhibition - Wikipedia. (2023, December 2). In Wikipedia. [Link]
-
Taylor, S. D. (2002). Inhibitors of protein tyrosine phosphatase 1B (PTP1B). Current opinion in chemical biology, 6(6), 877–883. [Link]
-
Majer, P., Jancarik, A., Krecmerova, M., Tichy, T., Tenora, L., Wozniak, K., Wu, Y., Pommier, E., Ferraris, D., Rais, R., & Slusher, B. S. (2016). Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). Journal of medicinal chemistry, 59(6), 2810–2820. [Link]
-
Varghese, J., Vicker, N., & Potter, B. V. L. (2005). Inhibition of glutamate carboxypeptidase II by phosphonamidothionate derivatives of glutamic acid. Bioorganic & medicinal chemistry letters, 15(22), 5054–5058. [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 13, 2026, from [Link]
-
Project - Glutamate Carboxypeptidase II. (n.d.). Johns Hopkins Drug Discovery. Retrieved January 13, 2026, from [Link]
-
Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase. (2021). International Journal of Molecular Sciences, 22(19), 10471. [Link]
-
3 Enzyme Assays - Wiley-VCH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. (2023). RSC Medicinal Chemistry, 14(6), 968-1002. [Link]
-
Guddat, L. W., McAlpine, A. S., Hume, D., Hamilton, S., de Jersey, J., & Martin, J. L. (2003). Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids. Bioorganic & medicinal chemistry letters, 13(21), 3749–3752. [Link]
-
Rossini, G. P., Pinna, C., & Viviani, R. (1997). Inhibitors of phosphoprotein phosphatases 1 and 2A cause activation of a 53 kDa protein kinase accompanying the apoptotic response of breast cancer cells. FEBS letters, 410(2-3), 347–350. [Link]
Sources
- 1. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 2. flore.unifi.it [flore.unifi.it]
- 3. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 4. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stem.org.uk [stem.org.uk]
- 8. lsb.avcr.cz [lsb.avcr.cz]
A Comparative Guide to the Cross-Reactivity and Specificity of 2-Phosphonobenzoic Acid in Biological Systems
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the biological specificity and cross-reactivity of 2-Phosphonobenzoic acid (2-PBA). While direct experimental data for 2-PBA is not yet prevalent in the public domain, its structural characteristics—notably the presence of a phosphonate group and its analogy to 4-phenylbutyric acid (4-PBA)—allow for a robust, hypothesis-driven approach to its characterization. This document will therefore serve as a detailed roadmap for investigating 2-PBA, comparing its potential activities against well-established alternatives, and providing the experimental methodologies required for a thorough evaluation.
Introduction to this compound: A Molecule of Untapped Potential
This compound is an aromatic organic compound featuring both a carboxylic acid and a phosphonic acid group. The phosphonic acid moiety is of particular interest as it is a stable mimic of phosphate groups, which are ubiquitous in biological signaling.[1][2] This structural feature suggests that 2-PBA may act as a competitive inhibitor for enzymes that recognize phosphate-containing substrates.[1] Furthermore, its structural similarity to 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor and chemical chaperone, strongly suggests that 2-PBA could exhibit similar biological activities.[3][4]
This guide will explore these two primary putative mechanisms of action for 2-PBA:
-
Part A: 2-PBA as a Putative Histone Deacetylase (HDAC) Inhibitor.
-
Part B: 2-PBA as a Putative Chemical Chaperone.
For each potential activity, we will outline the established landscape of alternative molecules, present their performance data, and provide detailed protocols for the comparative experimental evaluation of 2-PBA.
Part A: 2-PBA as a Putative Histone Deacetylase (HDAC) Inhibitor
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[5][6] Their dysregulation is implicated in various cancers and other diseases, making them a key therapeutic target.[7][8] HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[6] Given that 4-PBA is a known HDACi, it is plausible that 2-PBA shares this activity.
Comparative Landscape of HDAC Inhibitors
HDAC inhibitors can be broadly categorized based on their specificity for different HDAC isoforms.[5][9] Understanding this landscape is crucial for contextualizing the potential profile of 2-PBA.
-
Pan-HDAC Inhibitors: These compounds inhibit multiple HDAC isoforms across different classes.[8][10] A prime example is Vorinostat (SAHA) , the first FDA-approved HDACi.[6][11]
-
Class-Selective Inhibitors: These inhibitors show selectivity for HDACs within a particular class (e.g., Class I or Class II). Entinostat (MS-275) , for instance, is selective for Class I HDACs.[3][12]
-
Isoform-Selective Inhibitors: These are the most targeted inhibitors, with activity against a single HDAC isoform.[5][13]
The following table summarizes the inhibitory profiles of selected, well-characterized HDAC inhibitors that would serve as excellent comparators for 2-PBA.
| Inhibitor | Type | Target HDACs | IC50 Values (nM) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | HDAC1, HDAC2, HDAC3, HDAC6, HDAC7, HDAC11 | HDAC1: 10, HDAC3: 20[14] |
| Romidepsin (FK228) | Class I-selective | Primarily HDAC1 and HDAC2 | - |
| Entinostat (MS-275) | Class I-selective | Primarily HDAC1, HDAC2, HDAC3 | HDAC1: 180[3][5] |
| Ricolinostat (ACY-1215) | Isoform-selective | HDAC6 | HDAC6: 5[15] |
| PCI-34051 | Isoform-selective | HDAC8 | HDAC8: 10[15] |
Experimental Workflow for Assessing HDAC Inhibition and Specificity
To characterize 2-PBA as a potential HDAC inhibitor and determine its specificity, a multi-step experimental approach is recommended.
Diagram: Workflow for HDAC Inhibitor Profiling
Caption: A logical workflow for the comprehensive evaluation of a novel HDAC inhibitor candidate like 2-PBA.
This protocol describes a common fluorescence-based method for the initial screening and IC50 determination of HDAC inhibitors.[16]
Principle: The assay utilizes a substrate peptide with an acetylated lysine residue and a fluorescent reporter group. Upon deacetylation by an HDAC enzyme, a developer solution cleaves the peptide, releasing the fluorophore, which can be quantified. An inhibitor will prevent this deacetylation, resulting in a lower fluorescent signal.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1 for initial screening, or a panel of isoforms for selectivity profiling)
-
HDAC assay buffer
-
Acetylated fluorogenic HDAC substrate
-
HDAC developer solution (containing a protease)
-
Test compound (2-PBA) and control inhibitors (e.g., Vorinostat)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-PBA and control inhibitors in the appropriate solvent (e.g., DMSO), and then dilute further in HDAC assay buffer.
-
Enzyme Reaction: In the microplate, add the diluted compounds, followed by the recombinant HDAC enzyme. Allow a brief pre-incubation period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The duration of this step should be optimized to ensure the reaction is in the linear range.
-
Development: Stop the reaction and initiate fluorescence development by adding the HDAC developer solution to each well. Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[16]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rationale for Experimental Choices:
-
A fluorescence-based assay is chosen for its high sensitivity and suitability for high-throughput screening.[4]
-
Using a panel of purified recombinant HDAC isoforms is essential for accurately determining the selectivity profile of the test compound.[17][18]
Part B: 2-PBA as a Putative Chemical Chaperone
Chemical chaperones are small molecules that assist in the proper folding of proteins, prevent protein aggregation, and can help traffic misfolded proteins to their correct cellular location.[19][20] This activity is particularly relevant for protein misfolding diseases. 4-PBA is known to act as a chemical chaperone, and it is hypothesized that it does so by interacting with exposed hydrophobic regions of unfolded proteins, thereby preventing aggregation.[17][18]
Comparative Landscape of Chemical Chaperones
Several small molecules with chemical chaperone activity have been identified, each with a potentially different mechanism of action.
-
4-Phenylbutyric Acid (4-PBA): As mentioned, 4-PBA is a hydrophobic chaperone.[17]
-
Glycerol: A well-known osmolyte that stabilizes proteins by promoting a more compact, hydrated state.[1][19][21]
-
Tauroursodeoxycholic Acid (TUDCA): A bile acid that has been shown to be effective in mitigating protein aggregation and endoplasmic reticulum (ER) stress.[22][23][24]
Experimental Workflow for Assessing Chemical Chaperone Activity
Evaluating the potential of 2-PBA as a chemical chaperone involves assessing its ability to prevent protein aggregation and stabilize proteins under stress conditions.
Diagram: Chemical Chaperone Activity Workflow
Caption: Experimental workflow for evaluating the anti-aggregation properties of a potential chemical chaperone.
This protocol describes a general method to assess the ability of a compound to prevent stress-induced protein aggregation.
Principle: A model protein (e.g., lysozyme or insulin) is induced to aggregate by a stressor (e.g., heat or a chemical denaturant). The extent of aggregation is measured in the presence and absence of the test compound. A decrease in aggregation indicates chaperone activity.
Materials:
-
Model protein (e.g., hen egg white lysozyme)
-
Assay buffer (e.g., phosphate buffer at a pH where the protein is prone to aggregation)
-
Stress-inducing agent (e.g., dithiothreitol (DTT) for disulfide bond reduction-induced aggregation)
-
Test compound (2-PBA) and control chaperones (4-PBA, TUDCA, glycerol)
-
96-well clear microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm (for light scattering)
Procedure:
-
Reagent Preparation: Prepare solutions of the model protein, DTT, and the test/control compounds in the assay buffer.
-
Reaction Setup: In the microplate, add the model protein solution and the test/control compounds at various concentrations.
-
Initiate Aggregation: Start the aggregation process by adding the DTT solution to each well.
-
Incubation and Monitoring: Incubate the plate at a constant temperature (e.g., 37°C). Monitor the increase in light scattering (as a measure of aggregation) by reading the absorbance at 340 nm at regular time intervals.
-
Data Analysis: Plot the absorbance at 340 nm versus time for each condition. Compare the aggregation curves in the presence of 2-PBA and control chaperones to the no-compound control. A reduction in the rate and extent of the absorbance increase indicates an anti-aggregation effect.
Rationale for Experimental Choices:
-
Light scattering is a simple, non-invasive method to monitor the formation of large protein aggregates in real-time.[25][26]
-
For a more detailed analysis of the size and distribution of aggregates, techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) can be employed.[25][27][28]
-
If amyloid fibril formation is suspected, a Thioflavin T (ThT) fluorescence assay can be used, as ThT specifically binds to the beta-sheet structures characteristic of amyloid aggregates.[26]
Conclusion
While the biological activity of this compound remains to be fully elucidated, its chemical structure provides a strong foundation for hypothesizing its roles as a histone deacetylase inhibitor and a chemical chaperone. This guide offers a comprehensive, comparative framework for the systematic investigation of these potential activities. By employing the detailed experimental protocols outlined herein and comparing the results to the well-characterized profiles of established HDAC inhibitors and chemical chaperones, researchers can effectively determine the specificity and cross-reactivity of 2-PBA. Such studies will be instrumental in unlocking the therapeutic potential of this promising molecule.
References
-
Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of Protein Stabilization and Prevention of Protein Aggregation by Glycerol. Biochemistry, 48(46), 11084–11096. [Link]
-
Mottamal, M., Zheng, W., & Woon, T. C. (2015). Isoform-selective histone deacetylase inhibitors. Future Medicinal Chemistry, 7(5), 577–603. [Link]
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
-
Muntazir, S. B., & Lone, S. H. (2023). Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy. Drug Discovery Today. [Link]
-
Archin, N. M., Keedy, K. S., & Espeseth, A. (2014). Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells. AIDS, 28(5), 655–665. [Link]
-
Bradner, J. E., West, N., & Grachan, M. L. (2010). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. Current Opinion in Chemical Biology, 14(3), 353–361. [Link]
-
Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry, 48(46), 11084-11096. [Link]
-
Vagenende, V., Yap, M. G. S., & Trout, B. L. (2009). Mechanisms of Protein Stabilization and Prevention of Protein Aggregation by Glycerol. Biochemistry, 48(46), 11084-11096. [Link]
-
ResearchGate. (n.d.). Biochemical profiling of isoform selectivity of histone deacetylase (HDAC) inhibitor hits. Retrieved from [Link]
-
S. M. F. Chan, A. J. S. T. and M. E. M. S. (2018). Isoform-selective HDAC1/6/8 inhibitors with an imidazo-ketopiperazine cap containing stereochemical diversity. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2126), 20170177. [Link]
-
CSIR NET Life Science Coaching. (2024, March 31). How Glycerol Stabilizes Solutions of Proteins. Retrieved from [Link]
-
Wang, Z. S., Li, Y. B., & Chen, Y. (2015). Isoform-selective histone deacetylase inhibitors: the trend and promise of disease treatment. Pharmacological Research, 99, 145–161. [Link]
-
Uryga, A., & Kicinska, A. (2019). Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives. Cells, 8(12), 1471. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind TUDCA: More Than Just a Bile Acid – A Chemical Chaperone. Retrieved from [Link]
-
Furumai, R., Komatsu, Y., & Nishino, N. (2010). Isoform-selective histone deacetylase inhibitors. International Journal of Biochemistry & Cell Biology, 42(12), 1951–1960. [Link]
-
Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]
-
Yang, F., Zhao, N., Ge, D., & Chen, Y. (2019). Next-generation of selective histone deacetylase inhibitors. RSC Advances, 9(36), 20625–20638. [Link]
-
Nebbioso, A., Carafa, V., & Altucci, L. (2012). Selective class IIa HDAC inhibitors: myth or reality. Drug Discovery Today, 17(11-12), 558–566. [Link]
-
Vaz, E., D'Arcy, S., & Gaponenko, V. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences, 9, 888701. [Link]
-
EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. Retrieved from [Link]
-
Proteos. (2023, April 26). Methods for Determining Aggregation. Retrieved from [Link]
-
C. M. C. and S. K. K. (2021). Entinostat, a selective HDAC1/2 inhibitor, potentiates the effects of olaparib in homologous recombination proficient ovarian cancer. Gynecologic Oncology, 162(2), 438–446. [Link]
-
Speed, B., & Wang, D. I. C. (2006). Methods for Measuring Protein Aggregation. Current Analytical Chemistry, 2(2), 177–185. [Link]
-
Uryga, A., & Kicinska, A. (2019). Tauroursodeoxycholate-Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives. Cells, 8(12), 1471. [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. [Link]
-
Khan, N., Jeffers, M., & Kumar, D. (2008). Abstract B196: Entinostat: A novel class 1 isoform selective histone deacetylase inhibitor (HDACi) with unique pharmacological properties. Molecular Cancer Therapeutics, 8(12 Supplement), B196. [Link]
-
Vagenende, V., Yap, M. G. S., & Trout, B. L. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry, 48(46), 11084-11096. [Link]
-
Majumdar, G., & Raghow, R. (2012). Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells. BMC Research Notes, 5, 42. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Entinostat?. Retrieved from [Link]
-
Yang, F., Zhao, N., Ge, D., & Chen, Y. (2019). Next-generation of selective histone deacetylase inhibitors. RSC Advances, 9(36), 20625-20638. [Link]
-
To, T. T., & Vohra-Alys, H. (2021). Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. Journal of Clinical Investigation, 131(16), e142129. [Link]
-
Biel, M., Kretzschmar, A., & Jose, J. (2010). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. Journal of Medicinal Chemistry, 53(4), 1762–1773. [Link]
-
Das, A., & Chakrabarti, S. (2017). Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(6), 1563–1572. [Link]
-
Inks, E. S., & Josan, J. S. (2017). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3409–3413. [Link]
-
Das, A., & Chakrabarti, S. (2015). Tauroursodeoxycholic acid prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells. Archives of Biochemistry and Biophysics, 568, 8–15. [Link]
-
Lauffer, B., & Wu, J. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry, 288(39), 27954–27966. [Link]
-
Inks, E. S., & Josan, J. S. (2016). Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity. ACS Medicinal Chemistry Letters, 7(8), 757–762. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epigentek.com [epigentek.com]
- 3. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 5. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. approcess.com [approcess.com]
- 26. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 27. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determining Protein Aggregation | Proteos Insights [proteos.com]
Navigating the Landscape of Pain and Inflammation: A Comparative Efficacy Analysis of Commercially Available NSAIDs
For researchers, scientists, and drug development professionals, a comprehensive understanding of the efficacy and mechanisms of existing therapeutics is paramount. This guide provides an in-depth, objective comparison of the performance of several widely used commercially available non-steroidal anti-inflammatory drugs (NSAIDs). While the initial scope of this investigation included the novel compound 2-Phosphonobenzoic acid, a thorough review of existing scientific literature revealed a significant lack of clinical efficacy data for this molecule, as well as for its potential analogue, the anti-inflammatory agent Fosfosal (2-(Phosphonooxy)benzoic acid). Consequently, this guide has been pivoted to focus on a robust comparative analysis of established NSAIDs, providing valuable insights for future drug development and clinical application.
This analysis will delve into the mechanistic nuances and clinical effectiveness of traditional NSAIDs, such as ibuprofen and naproxen, alongside the COX-2 selective inhibitor, celecoxib. By examining key efficacy endpoints from clinical trials and outlining the experimental protocols used to generate this data, this guide aims to serve as a practical resource for the scientific community.
The Central Role of Cyclooxygenase Inhibition in Pain and Inflammation
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
Caption: Simplified schematic of the prostaglandin synthesis pathway and the points of intervention for traditional NSAIDs and COX-2 inhibitors.
Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2. While inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, can lead to gastrointestinal side effects. This understanding led to the development of COX-2 selective inhibitors, designed to minimize these adverse effects.
Comparative Efficacy in Clinical Settings
The following table summarizes key efficacy data from randomized controlled trials for ibuprofen, naproxen, and celecoxib in common pain and inflammatory conditions. The "Number Needed to Treat" (NNT) is a valuable metric representing the number of patients who need to be treated with the active drug for one patient to experience a significant benefit (e.g., at least 50% pain relief) compared to a placebo. A lower NNT indicates greater efficacy.
| Drug | Condition | Dosage | NNT for ≥50% Pain Relief (vs. Placebo) | Key Findings & Citations |
| Ibuprofen | Acute Postoperative Pain | 400 mg | 2.5 - 3.4 | Demonstrates effective analgesia in postoperative settings. No clinically meaningful difference in efficacy between men and women has been observed.[1] |
| Episodic Tension-Type Headache | 400 mg | 14 (for pain-free at 2 hours) | Provides a significant benefit in being pain-free at 2 hours for a subset of patients.[2] | |
| Naproxen | Acute Migraine | 500 mg / 825 mg | 11 (for pain-free at 2 hours) | Statistically superior to placebo, though its clinical utility as a standalone treatment for acute migraine is debated due to the relatively high NNT.[3] |
| Osteoarthritis | 440 mg / 660 mg | Significant improvement in pain relief and physical function compared to placebo. | Effective in managing chronic pain associated with osteoarthritis. | |
| Celecoxib | Osteoarthritis | 200 mg daily | Significantly improved pain and function scores compared to placebo. | A meta-analysis confirmed significant improvements in osteoarthritis symptoms.[4][5] |
| Acute Postoperative Pain | Not specified | Efficacy rate of 76.2% compared to 63.7% for placebo. | Demonstrated superiority to placebo in managing acute postoperative pain.[6] |
Experimental Protocols for Efficacy Assessment
The data presented above is derived from rigorously designed clinical trials. A fundamental experimental design for assessing analgesic efficacy is the randomized, double-blind, placebo-controlled trial.
Step-by-Step Methodology for a Postoperative Pain Trial:
-
Patient Recruitment: A cohort of patients scheduled for a specific surgical procedure (e.g., third molar extraction) is recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator. Both the patients and the investigators are blinded to the treatment allocation to prevent bias.
-
Baseline Pain Assessment: Prior to drug administration, each patient's baseline pain intensity is assessed using a validated scale, such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).
-
Drug Administration: The assigned treatment is administered at a standardized time point, typically before the onset of significant postoperative pain.
-
Pain Intensity and Relief Assessments: At predefined intervals (e.g., 30, 60, 120, 240 minutes) post-administration, patients are asked to rate their current pain intensity and the degree of pain relief experienced.
-
Rescue Medication: The time to the first request for rescue medication and the total amount of rescue medication consumed are recorded as key efficacy endpoints.
-
Global Assessment: At the end of the observation period, both the patient and the investigator provide a global assessment of the treatment's effectiveness.
-
Data Analysis: Statistical analysis is performed to compare the primary and secondary efficacy endpoints between the treatment groups.
Caption: A typical workflow for a randomized, double-blind, placebo-controlled clinical trial to assess analgesic efficacy.
Concluding Remarks for the Research Professional
This comparative guide underscores the established efficacy of traditional NSAIDs and COX-2 inhibitors in managing pain and inflammation. While the initial exploration of this compound did not yield sufficient clinical data for a direct comparison, the analysis of commercially available drugs provides a valuable benchmark for the development of new chemical entities.
For researchers in drug discovery, the challenge remains to develop novel anti-inflammatory agents with improved efficacy and safety profiles. This could involve targeting novel inflammatory pathways, developing more selective COX-2 inhibitors with reduced cardiovascular risk, or exploring entirely new mechanisms of action. The experimental designs and efficacy metrics detailed in this guide serve as a foundational framework for the preclinical and clinical evaluation of such next-generation therapeutics. As our understanding of the complex biology of inflammation continues to evolve, so too will the opportunities for innovative drug development.
References
- Efficacy and Safety of Celecoxib Compared with Placebo and Etodolac for Acute Postoperative Pain: A Multicenter, Double-Blind, Randomized, Parallel-Group, Controlled Trial. Pain Physician.
- Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial. J Int Med Res.
- Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. Medicine (Baltimore).
- Clinical Evidence Supporting OTC Naproxen Sodium as a Nonopioid Pain Relief Option. Pain Manag.
- Review of the analgesic efficacy of ibuprofen. Int J Clin Pract Suppl.
- Efficacy and Safety of Naproxen for Acute Pain. J Am Pharm Assoc (2003).
- Naproxen for acute migraine in adults.
- Ibuprofen 400 mg is effective in women, and women are well represented in trials. Br J Clin Pharmacol.
- The Efficacy And Safety Of Aspirin As The Primary Prevention Of Cardiovascular Disease: An Upd
- Evaluating Aspirin's Efficacy for Primary Prevention in Cardiovascular and Cerebrovascular Disease: Insights from a Nationwide Cohort Study. J Cardiovasc Dev Dis.
- Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. Medicine (Baltimore).
- Aspirin. Wikipedia.
- Naproxen. Wikipedia.
- Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review. Drug Saf.
- Efficacy and Safety of Naproxen for Acute Pain. J Am Pharm Assoc (2003).
- Oral ibuprofen for acute treatment of episodic tension-type headache in adults.
Sources
- 1. A comparative study of aceclofenac versus etoricoxib in the management of acute low back pain in a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramuscular Etofenamate versus Diclofenac in the Relief of Renal Colic : A Randomised, Single-Blind, Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Effectiveness of Etoricoxib and Diclofenac on Pain and Perioperative Sequelae After Surgical Avulsion of Mandibular Third Molars: A Randomized, Controlled, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxfiles.ca [rxfiles.ca]
- 5. Diclofenac or etoricoxib, but not paracetamol, is effective for treating osteoarthritis [evidence.nihr.ac.uk]
- 6. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 2-Phosphonobenzoic Acid-Based Materials: A Comparative Guide
In the landscape of materials science, the pursuit of enhanced stability, functionality, and performance is relentless. Among the versatile building blocks available to researchers, 2-Phosphonobenzoic acid stands out as a molecule of significant interest. Its dual functional groups—a carboxylic acid and a phosphonic acid—offer unique opportunities for creating novel materials with tailored properties. This guide provides a comprehensive framework for benchmarking the performance of materials derived from this compound, offering a comparative perspective against relevant alternatives. We will delve into key application areas, primarily focusing on corrosion inhibition and the development of metal-organic frameworks (MOFs), providing the necessary experimental protocols to empower researchers in their evaluation.
The Significance of the Bifunctional Linker: this compound
The unique architecture of this compound, featuring both a carboxylate and a phosphonate group, allows for multifaceted interactions in material synthesis. The phosphonate group, in particular, is known to form stronger coordination bonds with metal centers compared to carboxylates, leading to materials with enhanced thermal and chemical stability.[1][2] This characteristic is of paramount importance in applications where robustness is a critical requirement.
I. Performance as a Corrosion Inhibitor
Phosphonic acids have long been recognized for their efficacy as corrosion inhibitors for various metals and alloys.[3][4] They function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive action of the environment. The presence of the carboxylate group in this compound can further enhance this protective action through additional coordination with the metal surface or by promoting synergistic effects when used in formulations with other components like zinc ions.[5]
A. Comparative Performance Analysis
While direct comparative studies on the corrosion inhibition efficiency of this compound against a wide range of other inhibitors under identical conditions are not extensively documented in publicly available literature, we can infer its potential performance by examining closely related compounds. For instance, 2-carboxyethyl phosphonic acid (2-CEPA), another bifunctional phosphonic acid, has demonstrated high inhibition efficiency.
| Inhibitor System | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 250 ppm 2-CEPA + 50 ppm Zn²⁺ | Carbon Steel | Seawater | 98 | [5] |
| Ternary system with PBTC, Zn²⁺, and silicate ions | Carbon Steel | Low-chloride environment | 96 | [6] |
| Aminotrimethylene phosphonic acid (ATMP) + Zn²⁺ | Mild Steel | Water with low chloride | 98 | [7] |
| 1-hydroxyethane-1, 1-diphosphonic acid (HEDP) + molybdate + Zn²⁺ | Mild Steel | Neutral aqueous environment with chloride | 97 | [7] |
Table 1: Corrosion inhibition efficiencies of various phosphonate-based inhibitor systems.
Based on the performance of similar phosphonic acids, it is reasonable to hypothesize that this compound, particularly in synergistic formulations, would exhibit excellent corrosion inhibition properties. The aromatic ring may also contribute to a more stable and compact protective film.
B. Experimental Protocol: Evaluating Corrosion Inhibition Efficiency
To rigorously benchmark the performance of a this compound-based corrosion inhibitor, a combination of gravimetric and electrochemical methods is recommended.
1. Gravimetric Method (Weight Loss)
This is a direct and straightforward method to determine the average corrosion rate.
-
Materials and Equipment:
-
Metal coupons of the alloy of interest (e.g., carbon steel, mild steel)
-
Corrosive solution (e.g., seawater, acidic solution)
-
Inhibitor solution (this compound at various concentrations)
-
Analytical balance
-
Polishing papers of different grades
-
Ultrasonic bath
-
Desiccator
-
-
Procedure:
-
Mechanically polish the metal coupons to a mirror finish, then degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Accurately weigh the cleaned coupons (W_initial).
-
Immerse the coupons in the corrosive solution with and without the inhibitor at a specified temperature for a predetermined duration (e.g., 24, 48, 72 hours).
-
After the immersion period, remove the coupons, gently clean them to remove corrosion products (e.g., using a soft brush and a suitable cleaning solution), rinse with deionized water, and dry.
-
Reweigh the coupons (W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 10⁴ x ΔW) / (A x T x D) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
-
2. Electrochemical Methods
Electrochemical techniques provide insights into the corrosion mechanism and the kinetics of the inhibition process.
-
Equipment:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)
-
-
a) Potentiodynamic Polarization:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the cathodic and anodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
-
-
b) Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) or Bode plot (log |Z| and phase angle vs. log frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct). A higher R_ct value indicates better corrosion resistance.
-
Calculate the inhibition efficiency using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100
-
II. Performance in Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an intriguing ligand for the synthesis of MOFs. The stronger P-O bond in the phosphonate group compared to the C-O bond in carboxylates can lead to MOFs with superior thermal and hydrolytic stability.[1][8] However, phosphonates also have a tendency to form dense, layered structures, which can result in lower porosity compared to some carboxylate-based MOFs.[1]
A. Comparative Performance Analysis
Direct comparisons of MOFs synthesized from this compound with those from more common linkers like terephthalic acid are scarce. However, we can establish a framework for comparison by looking at data from MOFs with different functionalized linkers.
| MOF Ligand | Metal Center | BET Surface Area (m²/g) | Gas Adsorption/Selectivity | Reference |
| Terephthalic acid (BDC) | In(III) | ~550 (N₂ at 77 K) | C₂H₂/CH₄ selectivity: ~6.3 | [9] |
| 2-Fluoroterephthalic acid (FBDC) | In(III) | ~220 (N₂ at 77 K) | C₂H₂/CH₄ selectivity: ~13.2 | [9] |
| Tris-1,3,5-(4-phosphonophenyl)benzene | Sr(II) | 146 (CO₂) | - | [1] |
| 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) | Cu(II) | Not reported | Photocatalytic activity for Cr(VI) reduction and MB degradation | [10] |
Table 2: Comparative properties of MOFs with different organic linkers.
The data suggests that functionalization of the linker can significantly impact the MOF's properties. While fluorination in the In-MOF example decreased the surface area, it doubled the selectivity for acetylene over methane.[9] This highlights the importance of comprehensive characterization to understand the trade-offs in performance. For a this compound-based MOF, one would expect enhanced stability, but its porosity and gas adsorption characteristics would need to be experimentally determined and compared against a benchmark like a terephthalic acid-based MOF with the same metal center.
B. Experimental Protocol: Benchmarking MOF Performance
1. Synthesis and Structural Characterization
-
Synthesis: Hydrothermal or solvothermal methods are typically employed. The metal salt and this compound are dissolved in a suitable solvent (e.g., DMF, ethanol) and heated in a sealed vessel.
-
Structural Characterization:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, connectivity, and pore dimensions.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
2. Porosity and Surface Area Measurement
-
Gas Adsorption Analysis:
-
Equipment: Volumetric gas adsorption analyzer.
-
Procedure:
-
Activate the MOF sample by heating under vacuum to remove solvent molecules from the pores.
-
Measure the adsorption and desorption isotherms of a probe gas, typically nitrogen at 77 K.
-
Calculate the BET (Brunauer-Emmett-Teller) surface area from the N₂ adsorption isotherm.
-
Determine the pore size distribution and total pore volume using methods like DFT (Density Functional Theory) or BJH (Barrett-Joyner-Halenda).
-
-
3. Stability Assessment
-
Chemical Stability:
-
Immerse the MOF powder in various solvents (e.g., water, acidic, basic solutions) for a defined period.
-
Analyze the material before and after immersion using PXRD to check for any changes in the crystal structure.
-
-
Thermal Stability:
-
Perform TGA to determine the decomposition temperature of the MOF.
-
Conclusion
This compound presents a compelling platform for the development of advanced materials with potentially superior stability and functionality. While direct comparative performance data is still emerging, this guide provides a robust framework for researchers to benchmark their own this compound-based materials. By adhering to the detailed experimental protocols for corrosion inhibition and MOF characterization, and by comparing results against established benchmarks, the scientific community can systematically unlock the full potential of this versatile building block. The interplay of the carboxylic and phosphonic acid functionalities offers a rich design space, and rigorous, comparative benchmarking is the key to navigating this space and identifying materials with truly exceptional performance.
References
-
Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry. [Link]
-
Porous Metal Phosphonate Frameworks: Construction and Physical Properties. Accounts of Chemical Research. [Link]
-
Conventional and Unconventional Metal–Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. Chemical Reviews. [Link]
-
Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry. [Link]
-
The Stability of Metal–Organic Frameworks. Wiley-VCH. [Link]
-
Phosphonic Acids used as Corrosion Inhibitors-A Review. Rasayan Journal of Chemistry. [Link]
-
A CRITICAL REVIEW OF CORROSION INHIBITION BY PHOSPHONIC ACIDS. ResearchGate. [Link]
-
Inhibitive properties of a phosphonate-based formulation for corrosion control of carbon steel. ResearchGate. [Link]
-
Synthesis And Hydrocarbon Gas Adsorption Separation Performance Of In-MOFs Based On Fluoro-Substituted Terephthalic Acid. Globe Thesis. [Link]
-
Comparative corrosion inhibition efficiencies of tested inhibitors,... ResearchGate. [Link]
-
Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings. Inorganic Chemistry. [Link]
-
Recent advances in metal–organic frameworks for gas adsorption/separation. Nanoscale Advances. [Link]
-
Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids. eScholarship.org. [Link]
-
Morphological Analysis of Corrosion Inhibition by 2-Carboxyethyl Phosphonic Acid and Zn 2+ System on Carbon Steel in Seawater. ResearchGate. [Link]
-
Metal Organic Frameworks. Research and Reviews: Journal of Pharmacology and Toxicological Studies. [Link]
-
Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. MDPI. [Link]
-
Comparing the inhibition efficiency of two bio-inhibitors to control the corrosion rate of carbon steel in acidic solutions. Analytical and Bioanalytical Electrochemistry. [Link]
-
Phosphonic Acids used as Corrosion Inhibitors-A Review. ResearchGate. [Link]
-
Comparison of Corrosion Inhibition Efficiencies of Similar Published Works. ResearchGate. [Link]
-
Comparison of In Situ and Postsynthetic Formation of MOF-Carbon Composites as Electrocatalysts for the Alkaline Oxygen Evolution Reaction (OER). MDPI. [Link]
-
Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
-
Silver-Based Hybrid Materials from meta- or para-Phosphonobenzoic Acid: Influence of the Topology on Silver Release in Water. ResearchGate. [Link]
-
Two novel organic phosphorous-based MOFs: synthesis, characterization and photocatalytic properties. Dalton Transactions. [Link]
-
Metal-Organic Frameworks M-MOF-74 and M-MIL-100: Comparison of Textural, Acidic, and Catalytic Properties. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globethesis.com [globethesis.com]
- 10. Two novel organic phosphorous-based MOFs: synthesis, characterization and photocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of 2-Phosphonobenzoic Acid and Its Analogs: A Guide for Researchers
In the landscape of drug discovery and materials science, the precise engineering of molecular scaffolds is paramount. 2-Phosphonobenzoic acid, a seemingly simple aromatic carboxylic acid, serves as a foundational structure for a diverse class of molecules with significant biological and chemical applications. This guide provides an in-depth, head-to-head comparison of this compound and its key analogs, offering field-proven insights into their structure-activity relationships, physicochemical properties, and experimental applications.
Introduction: The Significance of the Phosphonate Moiety
At the heart of this comparison lies the distinction between a phosphonate and a phosphate. Biological systems are replete with phosphate esters (R-O-PO(OH)₂), which are fundamental to everything from energy transfer (ATP) to genetic information (DNA/RNA). However, the P-O-C bond in phosphate esters is susceptible to enzymatic cleavage by phosphatases.
Phosphonic acids, or phosphonates, replace this labile ester oxygen with a carbon atom, forming a hydrolytically stable P-C bond.[1][2] This structural change makes phosphonates robust isosteres, or mimics, of natural phosphates.[1] They can bind to the active sites of enzymes that process phosphates but are resistant to the enzymatic hydrolysis that the natural substrate would undergo.[1][3] This property makes them exceptional candidates for enzyme inhibitors.
This guide will compare the parent compound, this compound, with its critical analogs:
-
Positional Isomers: 3- and 4-Phosphonobenzoic acid.
-
The Phosphate Analog: 2-(Phosphonooxy)benzoic acid (Fosfosal), which retains the P-O-C linkage.
-
Substituted Analogs: Where modifications to the benzene ring alter activity.
Physicochemical Properties: A Comparative Overview
The position of the phosphono group and the nature of its linkage to the benzene ring (P-C vs. P-O-C) significantly influence the molecule's acidity, polarity, and geometry. These differences are critical for applications ranging from enzyme inhibition to the formation of self-assembled monolayers on metal oxides.[4]
| Property | This compound | 3-Phosphonobenzoic Acid | 4-Phosphonobenzoic Acid | 2-(Phosphonooxy)benzoic acid (Fosfosal) |
| Structure | Benzene ring with -COOH at C1 and -PO(OH)₂ at C2 | Benzene ring with -COOH at C1 and -PO(OH)₂ at C3 | Benzene ring with -COOH at C1 and -PO(OH)₂ at C4 | Benzene ring with -COOH at C1 and -OPO(OH)₂ at C2 |
| Molecular Formula | C₇H₇O₅P | C₇H₇O₅P | C₇H₇O₅P | C₇H₇O₆P[5] |
| Molecular Weight | 202.10 g/mol | 202.10 g/mol | 202.10 g/mol | 218.10 g/mol [5] |
| Key Feature | Ortho-substitution, potential for intramolecular H-bonding | Meta-substitution | Para-substitution | Phosphate ester linkage (P-O-C) |
| Stability | High hydrolytic stability due to P-C bond[1][2] | High hydrolytic stability due to P-C bond | High hydrolytic stability due to P-C bond | Susceptible to enzymatic hydrolysis (phosphatases) |
| Acidity (pKa) | Two pKa values for the phosphonic acid group[6] | Two pKa values for the phosphonic acid group | Two pKa values for the phosphonic acid group | pKa values differ due to the ester linkage[7] |
| Solubility | Sparingly soluble in organic solvents; soluble in water and alcohols[8] | Similar to 2-isomer | Similar to 2-isomer | Soluble in DMSO[9] |
Synthetic Pathways: An Overview
The synthesis of phosphonobenzoic acids typically involves the creation of the P-C bond, often through reactions like the Michaelis-Arbuzov reaction, followed by deprotection of the phosphonate esters.[6][10] The choice of method depends on the desired substitution pattern and the sensitivity of other functional groups.
A common and robust method for the final dealkylation step to yield the free phosphonic acid is the McKenna reaction, which uses bromotrimethylsilane (TMSBr) followed by methanolysis.[6][11] This method is favored for its mild conditions, especially for molecules that are sensitive to harsh acidic hydrolysis.[11]
Caption: Generalized workflow for the synthesis of this compound.
Head-to-Head Applications and Performance
Enzyme Inhibition: The Phosphonate Advantage
The primary application for these compounds in drug discovery is enzyme inhibition, particularly for enzymes involved in phosphate metabolism like phosphatases, kinases, and phospholipases.[1][5]
-
Phosphonates (2-, 3-, 4-Phosphonobenzoic Acid): These act as stable mimics of phosphate-containing substrates or transition states.[1] Their resistance to hydrolysis allows them to bind to an enzyme's active site without being processed, leading to competitive inhibition.[1] For example, phosphonic acids have been successfully designed as inhibitors for protein-tyrosine phosphatases (PTPs) and β-lactamases.[12][13]
-
Phosphate Esters (Fosfosal): 2-(Phosphonooxy)benzoic acid, also known as Fosfosal, is used as an anti-inflammatory and antibacterial agent.[9] Unlike true phosphonates, it can act as a pro-drug. It can be hydrolyzed in vivo by phosphatases to release salicylic acid and phosphate. Its mechanism is therefore linked to the delivery of a known active compound.
The Causality: The choice between a phosphonate and a phosphate analog depends entirely on the therapeutic goal. To achieve sustained, competitive inhibition of an enzyme, the hydrolytically stable phosphonate is superior. To deliver a phosphorylated metabolite or a different active molecule (like salicylate), the hydrolysable phosphate ester is the logical choice.
Sources
- 1. researchgate.net [researchgate.net]
- 2. clearsolutionsusa.com [clearsolutionsusa.com]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosfosal | C7H7O6P | CID 3418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phosphonate - Wikipedia [en.wikipedia.org]
- 9. 2-(Phosphonooxy)benzoic acid | COX | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships in the inhibition of serine beta-lactamases by phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Nuances of 2-Phosphonobenzoic Acid: A Comparative Analysis of Experimental Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. In fields where molecular precision is paramount, even subtle variations in starting materials can lead to divergent outcomes, costing valuable time and resources. This guide provides an in-depth technical analysis of 2-Phosphonobenzoic acid, a versatile molecule employed in the synthesis of Metal-Organic Frameworks (MOFs), the formation of Self-Assembled Monolayers (SAMs), and as a building block in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the "why" behind the "how," offering insights into the chemical principles that govern the synthesis, purification, and application of this compound. By understanding the factors that can influence experimental reproducibility, researchers can proactively mitigate potential issues and achieve more consistent and reliable results. We will also explore a comparative analysis with its isomers and a non-phosphonated counterpart to provide a comprehensive perspective on its utility and potential challenges.
The Foundation: Synthesis and Purification of this compound
The reliable synthesis and rigorous purification of this compound are the first and most critical steps in ensuring reproducible experimental outcomes. Impurities, even in trace amounts, can significantly impact downstream applications, particularly in the highly ordered structures of MOFs and SAMs.
Proposed Synthesis Workflow
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (Proposed):
-
Michaelis-Arbuzov Reaction:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid, a slight excess of triethyl phosphite, and a catalytic amount of a suitable catalyst (e.g., NiCl₂ or Pd(OAc)₂).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to initiate the reaction (typically 120-160 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature. Remove the excess triethyl phosphite under reduced pressure. The crude product is diethyl 2-carboxyphenylphosphonate.
-
-
Hydrolysis:
-
To the crude diethyl 2-carboxyphenylphosphonate, add a sufficient volume of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete. The progress can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester to the phosphonic acid.
-
After cooling, the crude this compound may precipitate. If not, the solvent can be removed under reduced pressure.
-
Rationale behind a two-step approach: Direct phosphonation of the aromatic ring is often challenging. The Michaelis-Arbuzov reaction provides a reliable method for forming the C-P bond, and the subsequent hydrolysis is a standard and generally high-yielding method for converting phosphonate esters to phosphonic acids[2].
Purification: The Key to Consistency
The high polarity of phosphonic acids can make their purification challenging[3]. Recrystallization is the preferred method for obtaining high-purity this compound.
Purification Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of water and a polar organic solvent like ethanol or acetone[4].
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Self-Validating System: The purity of the final product should be rigorously assessed by multiple analytical techniques, including melting point determination, ¹H, ¹³C, and ³¹P NMR spectroscopy, and mass spectrometry. The absence of signals corresponding to starting materials or byproducts in the spectra validates the purity of the compound.
Characterization: Knowing Your Molecule
Thorough characterization is non-negotiable for ensuring the identity and purity of your this compound, which directly impacts the reproducibility of your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the acidic protons of the carboxylic and phosphonic acid groups. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially with the phosphorus atom. The acidic protons will typically appear as broad singlets at a downfield chemical shift.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the carboxylic and phosphonic acid groups.
-
³¹P NMR: ³¹P NMR is a crucial technique for confirming the presence of the phosphonic acid group. A single resonance in the proton-decoupled ³¹P NMR spectrum is expected. The chemical shift will be characteristic of an arylphosphonic acid[5][6][7][8][9].
Expected NMR Data (Illustrative):
| Nucleus | Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.5 - 8.5 (aromatic), 10-13 (acidic) | Complex multiplets for aromatic protons, broad singlets for acidic protons. |
| ¹³C | 120 - 140 (aromatic), ~170 (carbonyl) | Distinct signals for all seven carbons. |
| ³¹P | 10 - 25 | A single peak characteristic of an arylphosphonic acid. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
Expected FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000-2500 (broad) | O-H stretch (carboxylic and phosphonic acids, H-bonded) |
| ~1700 (strong) | C=O stretch (carboxylic acid) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1200-900 (broad) | P=O and P-O-H stretches (phosphonic acid) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound (202.10 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also provide structural information[10][11][12].
Performance Comparison: this compound and its Alternatives
The choice of a molecular building block can significantly influence the properties and performance of the resulting material. Here, we compare this compound with its positional isomers, 3- and 4-Phosphonobenzoic acid, and a non-phosphonated analogue, benzoic acid.
Positional Isomers: A Subtle Shift with Significant Consequences
The position of the phosphonic acid group on the benzene ring affects the molecule's geometry, electronic properties, and coordination behavior.
| Property | This compound | 3-Phosphonobenzoic Acid | 4-Phosphonobenzoic Acid |
| Geometry | Ortho-substitution can lead to steric hindrance, influencing crystal packing and MOF topology. | Meta-substitution provides a different angular geometry for coordination. | Para-substitution offers a linear and more extended coordination vector. |
| Acidity (pKa) | The proximity of the two acidic groups may influence their respective pKa values. | pKa values will differ from the ortho and para isomers due to electronic effects. | The electronic effect of the phosphonic acid group on the carboxylic acid pKa will be different from the other isomers. |
| MOF Synthesis | Can lead to unique framework structures due to its specific geometry. Reproducibility can be sensitive to reaction conditions that affect coordination modes. | Often used as a linker in MOF synthesis, leading to different network topologies compared to the ortho and para isomers. | Widely used for constructing linear and porous MOFs. |
Experimental Workflow for Comparative MOF Synthesis:
Figure 2: Workflow for comparative synthesis and characterization of MOFs using different phosphonobenzoic acid isomers.
Phosphonic Acid vs. Carboxylic Acid: A Tale of Two Anchors
In applications like the formation of Self-Assembled Monolayers (SAMs) on metal oxide surfaces, the choice of the anchoring group is critical.
| Feature | This compound | Benzoic Acid |
| Binding to Metal Oxides | Forms strong, multidentate bonds (monodentate, bidentate, or tridentate) with metal oxide surfaces, leading to robust and stable SAMs[13][14]. | Forms weaker, typically bidentate bonds with metal oxide surfaces, resulting in less stable SAMs that can be more susceptible to desorption. |
| SAM Stability | Generally forms more thermally and hydrolytically stable SAMs. | SAMs are less stable, particularly in aqueous environments. |
| Reproducibility | The formation of well-ordered SAMs can be sensitive to surface preparation, solvent, and temperature. Inconsistent surface hydroxylation can lead to variability. | SAM formation is also sensitive to surface conditions, but the weaker binding may lead to more dynamic and potentially less ordered layers. |
Experimental Workflow for Comparative SAM Formation:
Figure 3: Workflow for the comparative formation and characterization of SAMs.
Troubleshooting Reproducibility Issues
Despite the best efforts, reproducibility challenges can arise. This section provides a troubleshooting guide for common issues encountered when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent yields in synthesis | - Incomplete reaction in the Michaelis-Arbuzov step.- Incomplete hydrolysis of the phosphonate ester.- Side reactions during the Michaelis-Arbuzov reaction. | - Monitor the reaction closely by TLC or GC and ensure sufficient reaction time and temperature.- Use a sufficient excess of concentrated HCl and ensure adequate reflux time for complete hydrolysis.- Use a catalyst known to minimize side reactions. Ensure anhydrous conditions. |
| Difficulty in purification/crystallization | - Product is hygroscopic and forms a sticky solid.- Presence of impurities that inhibit crystallization. | - Try different solvent systems for recrystallization (e.g., water/ethanol, water/acetone).- Convert the phosphonic acid to a salt (e.g., sodium or ammonium salt) which may have better crystallization properties, followed by acidification to regenerate the acid.- Consider purification by ion-exchange chromatography[15]. |
| Variable MOF synthesis outcomes | - Purity of this compound is inconsistent.- Variations in reaction conditions (temperature, time, solvent, modulator).- Presence of competing coordinating species (impurities). | - Rigorously purify and characterize each batch of this compound.- Precisely control all reaction parameters and document them meticulously.- Ensure all reagents and solvents are of high purity. |
| Poorly ordered or unstable SAMs | - Incomplete or inconsistent cleaning and hydroxylation of the substrate surface.- Suboptimal deposition conditions (solvent, concentration, temperature, time).- Presence of water in the deposition solvent. | - Develop and strictly adhere to a standardized substrate preparation protocol.- Systematically optimize the deposition parameters for your specific substrate.- Use anhydrous solvents for SAM deposition. |
Conclusion: A Call for Rigor and Transparency
This compound is a valuable tool in the arsenal of chemists and material scientists. However, harnessing its full potential requires a commitment to rigorous experimental practice and a deep understanding of the factors that can influence reproducibility. By carefully controlling the synthesis and purification of this key building block, thoroughly characterizing it, and being mindful of the subtle yet significant differences between it and its alternatives, researchers can build a solid foundation for reliable and reproducible scientific discovery.
The future of research with this compound and similar molecules will benefit greatly from increased transparency in reporting experimental details. The sharing of detailed protocols, characterization data, and even failed attempts will collectively contribute to a more robust and reproducible scientific landscape.
References
- Google Patents. (n.d.). Production of 2-carboxyethyl(phenyl)phosphinic acid.
-
ResearchGate. (2024). Reproducibility in research into metal-organic frameworks in nanomedicine. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved January 12, 2026, from [Link]
-
Penn State University. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Retrieved January 12, 2026, from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Retrieved January 12, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 12, 2026, from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 12, 2026, from [Link]
-
Reddit. (2024). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved January 12, 2026, from [Link]
-
Scribd. (n.d.). P 31 NMR Spectroscopy 2 | PDF. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Phosphonic acid: preparation and applications. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2024). How Reproducible is the Synthesis of Zr–Porphyrin Metal–Organic Frameworks? An Interlaboratory Study. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 2-(1-acetyl-2-oxopropyl)-. Retrieved January 12, 2026, from [Link]
-
Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1.... Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (n.d.). The Preparation of Some Carboxynitrophenylphosphonic Acids and Related Compounds. Retrieved January 12, 2026, from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Critical issues in applications of self-assembled monolayers. Retrieved January 12, 2026, from [Link]
-
PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Phosphonic acid (1-formylbutyl)-, diethyl ester. Retrieved January 12, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. Retrieved January 12, 2026, from [Link]
-
PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Phosphonate Self-Assembled Monolayers on Aluminum Surfaces. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of 2-halogen-5-bromobenzoic acid.
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 2. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Mixed Self-Assembled Layers of Phosphonic Acids | Request PDF. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. whitman.edu [whitman.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]
- 14. d-nb.info [d-nb.info]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phosphonobenzoic Acid
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Phosphonobenzoic acid. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and environmental protection, reflecting the standards of experienced laboratory practice.
Immediate Safety Protocol: Hazard Recognition and Personal Protection
Before any handling or disposal procedure begins, a foundational understanding of the hazards associated with this compound is critical. This compound, like many organophosphorus acids, is not benign. Its hazard profile dictates the stringent safety measures required.
According to safety data for analogous phosphonic acids, this compound should be treated as a hazardous substance.[1] It is corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Furthermore, it is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects. The causality is clear: the acidic nature of the phosphonic acid group drives its corrosive properties, while its stability can lead to persistence in aquatic environments.
Essential Personal Protective Equipment (PPE):
Your first line of defense is a non-negotiable, comprehensive PPE protocol. All handling and disposal operations must be conducted under these conditions:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes of the solid or solutions, which can cause severe, irreversible eye damage.[2][3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact, which can result in severe burns and irritation.[4] |
| Body Protection | A flame-retardant laboratory coat and closed-toe shoes. | Protects skin from accidental spills and contamination.[3] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | Prevents inhalation of dust or aerosols, minimizing respiratory tract irritation.[5] |
The Core Disposal Workflow: A Self-Validating System
The primary directive for the disposal of this compound is that it must not be released into the environment via standard drains or general waste. The only acceptable and authoritative method is disposal via a licensed and approved hazardous waste management service.[6] This ensures the compound is handled, treated, and disposed of in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
The following workflow diagram illustrates the logical, compliant, and safe pathway for managing this compound waste.
Caption: Core Disposal Workflow for this compound.
Step-by-Step Disposal Procedure
Adherence to a systematic protocol is essential for safety and compliance.
Protocol 1: Waste Segregation and Collection
-
Identify Waste Streams:
-
Solid Waste: Unused or expired this compound, and any contaminated solids (e.g., weighing paper, stir bars).
-
Liquid Waste: Solutions containing this compound, and the first rinse from container decontamination.
-
Contaminated Labware: Used pipette tips, gloves, and other disposable items that have come into contact with the chemical.
-
-
Segregate Waste: It is imperative to keep organophosphorus waste separate from other chemical waste streams to prevent unintended reactions.
-
Select Appropriate Containers:
-
Use only robust, leak-proof containers made of compatible materials (e.g., high-density polyethylene, HDPE).
-
Crucially, do not use metal containers , as this compound may be corrosive to metals.
-
Ensure the container has a tightly sealing lid.
-
-
Collect and Label Waste:
-
Place all waste into a designated container. For contaminated labware, double-bagging in clearly marked hazardous waste bags is a common practice.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (Corrosive, Harmful if Swallowed, Environmental Hazard).
-
-
Store Securely: Store the sealed waste container in a designated, secondary containment area away from incompatible materials until it is ready for pickup.[2]
Protocol 2: Arranging for Professional Disposal
-
Contact Authority: Your institution's Environmental Health and Safety (EHS) office is your primary point of contact. They will have established procedures and schedules for hazardous waste collection.
-
Schedule Pickup: Follow your EHS office's instructions to schedule a waste pickup. Be prepared to provide information from the hazardous waste label.
-
Documentation: Ensure all necessary paperwork, such as a waste manifest, is completed accurately. This is a legal requirement and part of the self-validating system of cradle-to-grave chemical tracking.
Spill and Emergency Management
In the event of an accidental release, a swift and correct response is vital to mitigate risk.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure maximum ventilation by keeping the fume hood sash open.
-
Contain the Spill: Prevent the material from entering any drains. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial acid spill kit. For solid spills, carefully sweep the material to avoid creating dust.
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container, following the disposal procedure outlined above.
-
Decontaminate: Thoroughly clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Advanced Topic: In-Lab Neutralization (Proceed with Caution)
While professional disposal is the mandatory and recommended route, understanding the principles of neutralization can be valuable for experienced personnel in specific, institutionally-approved scenarios (e.g., decontaminating trace residues). This procedure is NOT a substitute for professional disposal of bulk waste.
The goal of neutralization is to convert the corrosive acid into a salt with a pH closer to neutral (typically 6.0-9.0).[4] This reaction is exothermic and must be performed with extreme care.
Protocol 3: Small-Scale Neutralization (for trace amounts/rinsate only)
-
Work in a Fume Hood: All steps must be conducted in a chemical fume hood with appropriate PPE.
-
Prepare a Dilute Solution: If neutralizing a solid, first dissolve it in a large volume of cold water in a large beaker to help dissipate heat.
-
Select a Base: Use a weak base such as sodium carbonate (soda ash) or calcium hydroxide (slaked lime). Avoid strong bases like sodium hydroxide, which can cause a violent, highly exothermic reaction.
-
Slow Addition: Slowly and incrementally add the base to the acidic solution while stirring continuously.
-
Monitor Temperature and pH: Use a pH meter to monitor the solution's pH. Control the rate of addition to keep the temperature rise manageable.
-
Dispose of Neutralized Solution: The resulting neutralized solution, while less corrosive, may still be considered hazardous waste due to its aquatic toxicity and local regulations. It must be collected in a labeled hazardous waste container for professional disposal. Do not pour down the drain.
By adhering to these rigorous, safety-first protocols, you ensure that your critical research and development activities are conducted with the highest degree of professional responsibility and integrity.
References
-
CPAChem, Safety Data Sheet. (2018-04-15). CPAChem. [Link]
-
Otto-Chemie, Safety data sheet. Hermann Otto GmbH. [Link]
-
CPAChem, Safety data sheet according to 1907/2006/EC, Article 31. (2024-01-16). CPAChem. [Link]
-
National Institute of Standards and Technology, Safety Data Sheet for Benzoic Acid (SRM 350c). (2015-12-01). NIST. [Link]
-
Dr. Stöcker, Safety data sheet A400. Dr. Stöcker. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme, Phosphonic acid: Human health tier II assessment. (2015-07-03). NICNAS. [Link]
-
Ashland, Product Stewardship Summary - Phosphonic Acid. Ashland. [Link]
-
Santos, S., Phosphonic Acid Dossier. (2021-03). National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
U.S. Environmental Protection Agency, Requirements for Pesticide Disposal. EPA. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Phosphonobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Procedural Integrity
Hazard Assessment of 2-Phosphonobenzoic Acid
This compound is a dual-functionalized molecule containing both a carboxylic acid and a phosphonic acid group. Based on the known hazards of these functional groups, it is critical to treat this compound as corrosive, a potential irritant, and harmful if ingested.
Primary Hazards:
-
Corrosivity: Expected to cause severe skin burns and serious eye damage upon contact.[1][2]
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[3]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.
The table below summarizes the anticipated hazard classifications based on analogous compounds.
| Hazard Classification | Category | Description |
| Skin Corrosion | Category 1A/1B | Causes severe skin burns.[2] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[1][2][3] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3] |
| Corrosive to Metals | Category 1 | May be corrosive to metals. |
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following is a step-by-step guide for various laboratory operations.
Engineering Controls: All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Personal Protective Equipment:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable minimum, but for prolonged contact or handling of larger quantities, heavier-duty gloves such as butyl or neoprene should be considered. Always inspect gloves for tears or punctures before use.[2]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2][5] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory.[1]
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Gloves
-
Eye/Face Protection
Doffing Sequence:
-
Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)
-
Eye/Face Protection
-
Lab Coat
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
